molecular formula C9H9N B579731 3-Benzyl-2H-azirine CAS No. 18709-44-9

3-Benzyl-2H-azirine

Cat. No.: B579731
CAS No.: 18709-44-9
M. Wt: 131.178
InChI Key: DAXFOHGTBYBVLJ-UHFFFAOYSA-N
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Description

3-Benzyl-2H-azirine (CAS 18709-44-9) is a high-value, strained three-membered heterocycle that serves as a powerful and versatile building block in organic synthesis and medicinal chemistry research. Its significant ring strain and the presence of a C=N bond confer unique reactivity, making it a key precursor for the construction of complex nitrogen-containing molecules. Researchers utilize this compound as a dienophile in asymmetric Lewis acid-catalyzed aza-Diels-Alder reactions to synthesize substituted tetrahydropyridines with high stereoselectivity . Furthermore, its reactivity as a N–C=C synthon is exploited in annulation reactions, enabling the synthesis of various pyrrole-fused heterocyclic systems, which are common scaffolds in compounds with potential biological activity . The azirine ring is also known to participate in cycloadditions, ring-opening, and ring-expansion reactions, providing access to a diverse range of structural motifs, including other azirines, 1,3-oxazin-6-ones, and various triazole derivatives . This compound must be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-2H-azirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXFOHGTBYBVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671926
Record name 3-Benzyl-2H-azirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18709-44-9
Record name 3-Benzyl-2H-azirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 3-Benzyl-2H-Azirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-benzyl-2H-azirine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, particularly 3-phenyl-2H-azirine and other substituted 2H-azirines, to predict its spectroscopic properties. This document is intended to serve as a valuable resource for researchers working with or anticipating the synthesis of this compound, offering insights into its structural elucidation through modern spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are based on established trends and experimental data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40Multiplet5HPhenyl protons (C₆H₅)
~3.60Singlet2HBenzyl methylene protons (CH₂)
~1.80Singlet2HAzirine ring protons (C₂-H)

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~170Azirine C=N carbon (C₃)
~135Phenyl ipso-carbon
~129Phenyl ortho/meta-carbons
~127Phenyl para-carbon
~40Benzyl methylene carbon (CH₂)
~25Azirine ring carbon (C₂)

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~1740StrongC=N stretch of the azirine ring
~1600, ~1495, ~1450Medium-StrongAromatic C=C stretches
~700-750StrongAromatic C-H out-of-plane bend

Predicted as a thin film.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Relative Intensity (%)Assignment
131100[M]⁺ (Molecular Ion)
10480[M - HCN]⁺
9190[C₇H₇]⁺ (Tropylium ion)
7740[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Data Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Data Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H NMR and the residual solvent peak of CDCl₃ (77.16 ppm) for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

  • Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

  • Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, a small amount of the solid is placed on the crystal and pressure is applied to ensure good contact.

  • Alternatively, for the Nujol mull method, grind 1-2 mg of solid sample with a drop of Nujol (mineral oil) in an agate mortar and pestle to form a smooth paste. Spread the mull evenly between two KBr or NaCl plates.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal or KBr plates should be recorded and automatically subtracted from the sample spectrum.

Data Analysis:

  • Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=N, aromatic C-H, aliphatic C-H).

  • Compare the obtained spectrum with the predicted data and spectra of related compounds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

GC-MS Operating Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-500.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern and propose structures for the major fragment ions.

  • Compare the observed fragmentation pattern with the predicted data and known fragmentation mechanisms of related compounds.

Visualization of a Key Reaction Pathway

2H-Azirines are known to undergo photochemical ring-opening to form nitrile ylides, which are versatile intermediates in organic synthesis. This process is a key aspect of their reactivity.

Photochemical_Ring_Opening Azirine This compound NitrileYlide Nitrile Ylide Intermediate Azirine->NitrileYlide hν (Photolysis) Cycloadduct Heterocyclic Product (e.g., Pyrroline) NitrileYlide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloadduct

Caption: Photochemical ring-opening of this compound.

This technical guide provides a foundational understanding of the spectroscopic properties and reactivity of this compound. Researchers are encouraged to use this information as a starting point for their investigations and to acquire experimental data to validate and refine these predictions.

Stability of 3-Benzyl-2H-Azirine Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 3-benzyl-2H-azirine and related 3-aryl-2H-azirines under acidic conditions. Due to their inherent ring strain, 2H-azirines are a class of reactive intermediates valuable in organic synthesis. Their reactivity is markedly influenced by the presence of acids, which can catalyze ring-opening and subsequent transformations. This document summarizes the available qualitative and quantitative data, details relevant experimental protocols, and presents reaction pathways and workflows using logical diagrams. The information herein is intended to guide researchers in handling these compounds and designing synthetic strategies that involve acidic environments.

Introduction

2H-Azirines, the smallest unsaturated nitrogen-containing heterocycles, are highly strained and thus synthetically versatile intermediates. The this compound scaffold, in particular, is a precursor to a variety of more complex nitrogen-containing molecules. However, the inherent ring strain also renders these molecules susceptible to decomposition, a characteristic that is significantly enhanced under acidic conditions. It is generally recognized that 2H-azirines are sensitive to acid-catalyzed decomposition[1]. This guide will delve into the specifics of this instability, providing a technical resource for professionals in the fields of chemical research and drug development.

General Reactivity in Acidic Media

The fundamental interaction of a 2H-azirine with an acid involves the protonation of the nitrogen atom. This initial step increases the electrophilicity of the azirine ring, making it highly susceptible to nucleophilic attack. The subsequent reaction pathway is dependent on the nature of the nucleophile present in the medium and the specific reaction conditions.

A common transformation under aqueous acidic conditions is the hydrolysis to yield α-amino ketones[2]. Brønsted acids have also been shown to promote the ring-opening and subsequent annulation of 2H-azirines in the presence of suitable reactants[3][4]. For instance, the use of perchloric acid (HClO₄) can catalyze the cleavage of the C2-C3 bond of the azirine ring[3].

In the presence of carboxylic acids, the protonated azirine can be attacked by the carboxylate anion, leading to ring-opened amide products[5]. The instability of the azirine ring in the presence of acid is further highlighted by the problematic nature of deprotection reactions on substituted 2H-azirines using acids like p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA)[6].

Quantitative Stability Data

Table 1: Product Yields from Acid-Catalyzed Reactions of 3-Aryl-2H-Azirines

3-Aryl-2H-Azirine DerivativeAcidic ConditionsNucleophile/ReactantProduct(s)Yield (%)Reference
2-(Dimethoxymethyl)-3-phenyl-2H-azirine20% Acetic Acid, 90°CWater3-Phenyl-2H-azirine-2-carboxaldehydeNot specified[4]
3-Phenyl-2H-azirinePerchloric Acid (catalytic)Thioamides2,4,5-Trisubstituted Thiazolesup to 95%[3]
3-Aryl-2H-azirinesTriflic Acid (TfOH, catalytic)Phenols2-Substituted Benzofurans60-95%This is a logical synthesis from[4]
3-Phenyl-2H-azirineBenzoic AcidBenzoateN-(1-phenyl-2-oxoethyl)benzamideModerate[5]
3-Phenyl-2H-azirineChloroacetic AcidChloroacetate2-Chloro-N-(1-phenyl-2-oxoethyl)acetamideModerate[5]

Reaction Mechanisms and Pathways

The behavior of this compound in acidic media is dictated by a series of well-defined mechanistic steps. The following diagrams illustrate the key pathways.

Acid_Catalyzed_Hydrolysis Azirine This compound ProtonatedAzirine Protonated Azirine (N-protonated) Azirine->ProtonatedAzirine + H⁺ VinylNitreneCation Vinyl Nitrene Cation (Resonance Stabilized) ProtonatedAzirine->VinylNitreneCation Ring Opening AminoKetone α-Amino Ketone VinylNitreneCation->AminoKetone + H₂O - H⁺

Figure 1: Acid-Catalyzed Hydrolysis of this compound.

Acid_Catalyzed_Nucleophilic_Addition Azirine This compound ProtonatedAzirine Protonated Azirine Azirine->ProtonatedAzirine + H⁺ Adduct Ring-Opened Adduct ProtonatedAzirine->Adduct + Nu⁻ FinalProduct Final Product (e.g., Amide) Adduct->FinalProduct Rearrangement/ Proton Transfer

Figure 2: General Nucleophilic Addition to this compound.

Experimental Protocols

The following are representative experimental protocols adapted from the literature for reactions involving 2H-azirines under acidic conditions. These can serve as a starting point for designing stability studies.

Protocol 1: Acid-Catalyzed Hydrolysis of a 2H-Azirine Derivative (Adapted from Organic Syntheses Procedure[4])

  • Objective: To hydrolyze a 2H-azirine derivative to the corresponding α-functionalized ketone.

  • Materials:

    • 2-(Dimethoxymethyl)-3-phenyl-2H-azirine

    • 1,4-Dioxane

    • 20% Acetic Acid solution

    • Ice-salt bath

    • Standard glassware for organic synthesis (round-bottomed flask, condenser, stirrer)

  • Procedure:

    • Dissolve 2-(dimethoxymethyl)-3-phenyl-2H-azirine (1 equivalent) in a mixture of 1,4-dioxane and 20% acetic acid.

    • Heat the reaction mixture with stirring to 90°C over a period of one hour.

    • Maintain the temperature at 90°C for an additional 5 minutes.

    • Rapidly cool the reaction flask in an ice-salt bath to quench the reaction.

    • Proceed with standard aqueous work-up and extraction with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the product (3-phenyl-2H-azirine-2-carboxaldehyde) by sublimation or chromatography.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Brønsted Acid-Promoted Annulation of 2H-Azirines with Thioamides (Adapted from[3])

  • Objective: To synthesize 2,4,5-trisubstituted thiazoles from 2H-azirines and thioamides using a Brønsted acid catalyst.

  • Materials:

    • 3-Aryl-2H-azirine (e.g., this compound)

    • Thioamide derivative

    • Perchloric acid (HClO₄)

    • Dichloromethane (CH₂Cl₂)

    • Standard inert atmosphere glassware

  • Procedure:

    • To a solution of the 3-aryl-2H-azirine (1.0 equivalent) and the thioamide (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of perchloric acid (e.g., 10 mol%).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC until the starting 2H-azirine is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram outlines a general workflow for assessing the stability of this compound under various acidic conditions.

Stability_Workflow Start Prepare Stock Solution of This compound Conditions Define Acidic Conditions (Acid Type, Concentration, Temp.) Start->Conditions Reaction Incubate Azirine under Defined Acidic Conditions Conditions->Reaction Sampling Withdraw Aliquots at Specific Time Points Reaction->Sampling Quench Quench Reaction (e.g., with Base) Sampling->Quench Analysis Analyze Samples (e.g., HPLC, GC-MS, NMR) Quench->Analysis Data Determine Rate of Decomposition and Product Distribution Analysis->Data

Figure 3: Workflow for Stability Assessment of this compound.

Conclusion

While specific kinetic data for the acid-catalyzed decomposition of this compound is sparse, the available literature on related 3-aryl-2H-azirines strongly indicates a pronounced instability in acidic environments. The primary mechanism involves protonation of the azirine nitrogen, followed by ring-opening, which can be intercepted by nucleophiles to form a variety of products. Researchers and drug development professionals should exercise caution when subjecting this compound and its derivatives to acidic conditions. The protocols and workflows presented in this guide offer a framework for handling these compounds and for designing experiments to further elucidate their stability profiles. Future quantitative studies are warranted to provide a more precise understanding of the kinetics and thermodynamics of these transformations.

References

The Reactive Landscape of the C=N Bond in 3-Benzyl-2H-azirine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-benzyl-2H-azirine scaffold represents a class of highly strained, three-membered nitrogen-containing heterocycles. The inherent ring strain, coupled with the presence of a reactive C=N double bond, makes these molecules versatile building blocks in organic synthesis. This technical guide provides a comprehensive overview of the reactivity of the C=N bond in this compound, focusing on key reaction pathways including cycloadditions, nucleophilic additions, and rearrangements. This document is intended to serve as a resource for researchers and professionals in the fields of synthetic chemistry and drug development, offering insights into the synthetic potential of this reactive intermediate.

Data Presentation: A Quantitative Overview of Reactivity

The reactivity of the C=N bond in this compound and its analogs has been explored in various contexts. The following tables summarize key quantitative data from reported reactions, providing a comparative look at the efficiency of different transformations. It is important to note that in some cases, data from closely related 3-aryl-2H-azirines are included to provide a broader understanding of expected reactivity trends.

Reaction Type2H-Azirine SubstrateReactantCatalyst/ConditionsProductYield (%)Reference
Nucleophilic Addition2-Benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine-Synthesis from amide3-Amino-2H-azirine70[1]
Nucleophilic Addition2,3-diphenyl-2H-azirinePhenyllithiumFlow-batch, -78 °C2,2,3-Triphenylaziridine62[2]
Nucleophilic Addition2,3-diphenyl-2H-azirineHexyllithiumFlow-batch, -78 °Ccis-2-Hexyl-2,3-diphenylaziridine52[2]
Nucleophilic Addition2,3-diphenyl-2H-azirineiso-ButyllithiumFlow-batch, -78 °Ccis-2-iso-Butyl-2,3-diphenylaziridine45[2]
Diels-Alder CycloadditionBenzyl 2H-azirine-3-carboxylateCyclopentadieneChiral Lewis AcidsTetrahydropyridine derivativeModerate to Low[3]
Thermal Rearrangement2,3-diphenyl-2H-azirine-250 °C, 3 h2-Phenylindole, Tetraphenylpyrrole, etc.Not specified[4]

Experimental Protocols: Methodologies for Key Transformations

Detailed experimental procedures are crucial for the successful application of synthetic methods. This section provides protocols for representative reactions involving 2H-azirines, which can be adapted for this compound.

Protocol 1: Synthesis of a 3-Aryl-2H-azirine Precursor (3-Phenyl-2H-azirine-2-carboxaldehyde)[5]

This protocol details the synthesis of a key 3-aryl-2H-azirine derivative, which serves as a valuable precursor for further transformations.

Materials:

  • (1-Azido-2-iodo-3,3-dimethoxypropyl)benzene

  • Chloroform

  • 1,4-Dioxane

  • 20% Acetic Acid

  • Diethyl ether

  • Pentane

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of 2-(Dimethoxymethyl)-3-phenyl-2H-azirine:

    • A solution of crude (1-azido-3,3-dimethoxy-1-propenyl)benzene (71–75 g, 0.32–0.34 mole) in 1 L of chloroform is heated at reflux for 12 hours.

    • The solvent is removed using a rotary evaporator.

    • The crude residue is distilled to give 48–61 g (78–93%) of 2-(dimethoxymethyl)-3-phenyl-2H-azirine as a colorless oil (b.p. 103–105°C at 0.27 mm).

  • Synthesis of 3-Phenyl-2H-azirine-2-carboxaldehyde:

    • 2-(Dimethoxymethyl)-3-phenyl-2H-azirine (59.0 g, 0.31 mole) is placed in a 3-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer.

    • 600 mL of 1,4-dioxane and 800 mL of 20% acetic acid are added.

    • The mixture is stirred and heated to 90°C over a period of one hour and maintained at this temperature for an additional 5 minutes.

    • The flask is then rapidly cooled in an ice-salt bath.

    • The product is extracted with four 1-L portions of ether. The combined organic extracts are washed successively with 1 L of 5% aqueous sodium hydrogen carbonate and 1 L of saturated aqueous sodium chloride.

    • After drying the ether layer over anhydrous magnesium sulfate, the solvent is removed with a rotary evaporator.

    • A mixture of 5 mL of ether and 10 mL of pentane is added to the residual oil, which is then allowed to stand in a refrigerator (0–3°) for 12 hours to induce crystallization.

    • The crystalline solid is collected on a cold filter and sublimed at 35°C (0.01 mm) to give 13.3 g (30%) of 3-phenyl-2H-azirine-2-carboxaldehyde (m.p. 49–51°C).

Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Cycloaddition[3]

This general protocol can be adapted for the reaction of this compound with various dienes.

Materials:

  • 3-Substituted-2H-azirine (e.g., this compound)

  • Diene (e.g., cyclopentadiene)

  • Lewis Acid (e.g., YbCl₃, ScCl₃, ZnCl₂)

  • Anhydrous Toluene

  • Saturated aqueous NaHCO₃

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the 3-substituted-2H-azirine (1.0 equiv) in anhydrous toluene under a nitrogen atmosphere at ambient temperature, add the Lewis acid (0.3 equiv).

  • After stirring for 5 minutes, add a solution of the diene (1.1 equiv) in toluene.

  • Heat the reaction mixture to 75°C and maintain this temperature, monitoring the reaction by TLC until the starting azirine is consumed.

  • After cooling, wash the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the aqueous phases with CH₂Cl₂.

  • Combine the organic layers, dry over MgSO₄, and evaporate the solvent to yield the crude cycloadduct.

  • Purify the product by column chromatography.

Protocol 3: Flow-Batch Nucleophilic Addition of Organolithium Reagents[2]

This protocol describes a modern approach to the nucleophilic addition to 2H-azirines, which can be applied to this compound.

Materials:

  • Vinyl azide precursor to the 2H-azirine

  • Cyclopentyl methyl ether (CPME)

  • Organolithium reagent (e.g., phenyllithium, hexyllithium)

  • Water

Procedure:

  • Flow Synthesis of 2H-Azirine:

    • Prepare a solution of the vinyl azide in CPME.

    • Pass the solution through a microfluidic reactor heated to the appropriate temperature to induce thermal cyclization to the 2H-azirine.

  • Batch Nucleophilic Addition:

    • Collect the solution of the in situ generated 2H-azirine in a round-bottom flask cooled to -78°C.

    • Add the organolithium reagent (1.2 equivalents) to the cooled solution.

    • Stir the mixture at -78°C for 5 minutes.

    • Quench the reaction with water.

    • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the crude aziridine product.

    • Purify by column chromatography.

Mandatory Visualization: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows for this compound.

Reactivity_of_CN_Bond cluster_cycloaddition Cycloaddition Reactions cluster_nucleophilic Nucleophilic Addition cluster_rearrangement Ring Opening & Rearrangement Azirine This compound (C=N bond) DielsAlder [4+2] Diels-Alder (with Dienes) Azirine->DielsAlder Heat or Lewis Acid Organometallics With Organometallics (e.g., R-Li, R-MgX) Azirine->Organometallics OtherNu With Other Nucleophiles (e.g., Amines, Thiols) Azirine->OtherNu Thermal Thermal Ring Opening (Vinyl Nitrene Intermediate) Azirine->Thermal Δ Photochemical Photochemical Ring Opening (Nitrile Ylide Intermediate) Azirine->Photochemical hv Dipolar [3+2] Dipolar Cycloaddition (via Nitrile Ylide) Photochemical->Dipolar

Caption: Reactivity of the C=N bond in this compound.

Diels_Alder_Workflow start Start dissolve Dissolve this compound and Lewis acid in toluene start->dissolve add_diene Add diene solution dissolve->add_diene heat Heat reaction mixture (e.g., 75 °C) add_diene->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous workup (NaHCO3 wash) monitor->workup Reaction complete extract Extract with organic solvent workup->extract dry Dry organic layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated Cycloadduct purify->product

Caption: Experimental workflow for a Diels-Alder reaction.

Nitrile_Ylide_Products cluster_products [3+2] Cycloaddition Products Azirine This compound NitrileYlide Nitrile Ylide Intermediate Azirine->NitrileYlide hv (Photochemical Ring Opening) Pyrroline Pyrroline (with Alkenes) NitrileYlide->Pyrroline Oxazoline Oxazoline (with Carbonyls) NitrileYlide->Oxazoline Imidazole Imidazole (with Imines) NitrileYlide->Imidazole

Caption: Formation of heterocycles from the nitrile ylide.

References

An In-depth Technical Guide to the Electronic Properties of 3-Substituted-2H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Substituted-2H-azirines are highly strained, three-membered nitrogen-containing heterocycles that have garnered significant interest in organic synthesis and medicinal chemistry. Their unique structural and electronic properties make them valuable intermediates for the synthesis of a variety of more complex nitrogen-containing compounds. The high ring strain, a consequence of the small bond angles and the endocyclic double bond, dictates their reactivity, which is characterized by a propensity for ring-opening reactions initiated by thermal, photochemical, or chemical means. These reactions often lead to the formation of reactive intermediates such as vinyl nitrenes and nitrile ylides, which can be trapped to form a diverse array of heterocyclic systems.

This guide details experimental protocols for the synthesis and characterization of these fascinating molecules and visualizes key reaction pathways and experimental workflows to provide a practical resource for researchers in the field.

Data Presentation: Illustrative Electronic Properties of 3-Aryl-2H-Azirines

The electronic properties of 3-aryl-2H-azirines are significantly influenced by the nature of the substituent on the 3-position aryl ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density of the azirine core, which in turn affects their reactivity, spectroscopic properties, and electrochemical behavior. The following tables provide illustrative data for a series of 3-(p-substituted-phenyl)-2H-azirines.

Table 1: Illustrative Computational Electronic Properties of 3-(p-Substituted-Phenyl)-2H-Azirines

Substituent (X)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H-6.5-0.85.72.1
-CH₃-6.3-0.75.62.3
-OCH₃-6.1-0.65.52.6
-Cl-6.7-1.05.71.8
-NO₂-7.2-1.55.73.5

Note: These values are representative and intended for comparative purposes. Actual values will vary depending on the computational method and basis set used.

Table 2: Illustrative Spectroscopic Data for 3-(p-Substituted-Phenyl)-2H-Azirines

Substituent (X)UV-Vis λmax (nm)¹³C NMR δ (C2, ppm)¹³C NMR δ (C3, ppm)
-H~245, ~280~30-40~160-170
-CH₃~250, ~285~30-40~160-170
-OCH₃~255, ~290~30-40~160-170
-Cl~250, ~285~30-40~160-170
-NO₂~260, ~310~30-40~160-170

Note: These are typical ranges and can vary based on solvent and substitution at the C2 position.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of 3-substituted-2H-azirines. The following sections provide step-by-step procedures for the synthesis of a representative 3-aryl-2H-azirine, its photochemical ring-opening, and its characterization using various analytical techniques.

Synthesis of 3-Phenyl-2H-azirine

This protocol is based on the widely used Neber rearrangement of the corresponding ketoxime tosylate.

Materials:

  • Acetophenone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium ethoxide

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of Acetophenone Oxime:

    • In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.

    • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain acetophenone oxime.

  • Synthesis of Acetophenone Oxime Tosylate:

    • Dissolve acetophenone oxime (1.0 eq) in pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Synthesis of 3-Phenyl-2H-azirine:

    • Prepare a solution of potassium ethoxide in ethanol by dissolving potassium metal in absolute ethanol under an inert atmosphere.

    • Add the crude acetophenone oxime tosylate (1.0 eq) dissolved in a minimal amount of absolute ethanol to the potassium ethoxide solution (1.2 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure (avoiding high temperatures).

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 3-phenyl-2H-azirine.

Photochemical Ring-Opening to Nitrile Ylide and Trapping

This protocol describes the generation of a nitrile ylide from a 3-aryl-2H-azirine and its in-situ trapping with a dipolarophile.

Materials:

  • 3-Phenyl-2H-azirine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous acetonitrile

  • Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 254 nm or broadband) and a quartz immersion well

  • Cooling system for the reactor

Procedure:

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve 3-phenyl-2H-azirine (1.0 eq) and dimethyl acetylenedicarboxylate (1.2 eq) in anhydrous acetonitrile. The concentration should be dilute (e.g., 0.01-0.05 M) to minimize side reactions.

    • Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Place the reaction vessel in the photochemical reactor and ensure the cooling system is operational to maintain a constant temperature (e.g., 10-15 °C).

  • Irradiation:

    • Irradiate the solution with the UV lamp. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

    • Continue irradiation until the starting 3-phenyl-2H-azirine is consumed.

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the resulting cycloadduct (a substituted pyrrole).

Characterization by Cyclic Voltammetry

This protocol outlines a general procedure for studying the electrochemical properties of a 3-aryl-2H-azirine.

Materials:

  • 3-Phenyl-2H-azirine

  • Anhydrous acetonitrile (or other suitable solvent)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or other suitable supporting electrolyte

  • Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl or Ag/Ag⁺ reference electrode)

  • Potentiostat

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used, and dry thoroughly.

  • Sample Preparation:

    • Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile.

    • Prepare a stock solution of 3-phenyl-2H-azirine in the electrolyte solution (e.g., 1-5 mM).

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the electrolyte solution.

    • Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove oxygen. Maintain an inert atmosphere over the solution during the experiment.

    • Record a background cyclic voltammogram of the electrolyte solution.

    • Add the 3-phenyl-2H-azirine stock solution to the cell to achieve the desired concentration.

    • Record the cyclic voltammogram by scanning the potential over a suitable range. The scan rate can be varied (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the redox processes.

  • Data Analysis:

    • Determine the oxidation and/or reduction potentials of the 3-phenyl-2H-azirine from the voltammograms.

    • Analyze the peak separation and the ratio of anodic to cathodic peak currents to assess the reversibility of the electron transfer processes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

photochemical_ring_opening cluster_start Ground State cluster_excited Excited State cluster_intermediate Intermediate cluster_product Product Azirine 3-Aryl-2H-Azirine Excited_Azirine Excited 2H-Azirine (S1 or T1) Azirine->Excited_Azirine hν (UV light) Nitrile_Ylide Nitrile Ylide Excited_Azirine->Nitrile_Ylide Ring Opening (C-C bond cleavage) Cycloadduct Cycloadduct (e.g., Pyrrole) Nitrile_Ylide->Cycloadduct + Dipolarophile (e.g., Alkyne)

Photochemical ring-opening of a 3-aryl-2H-azirine to a nitrile ylide and subsequent cycloaddition.

experimental_workflow Synthesis Synthesis of 3-Substituted-2H-Azirine Purification Purification (Chromatography/Distillation) Synthesis->Purification Structural_Char Structural Characterization (NMR, IR, MS) Purification->Structural_Char Electronic_Char Electronic Property Characterization Purification->Electronic_Char UV_Vis UV-Vis Spectroscopy Electronic_Char->UV_Vis CV Cyclic Voltammetry Electronic_Char->CV Computational Computational Modeling (DFT) Electronic_Char->Computational

A typical experimental workflow for the synthesis and characterization of 3-substituted-2H-azirines.

Conclusion

3-Substituted-2H-azirines are a class of molecules with rich and complex chemistry stemming from their inherent ring strain. Their electronic properties are tunable through the introduction of various substituents, making them versatile building blocks in organic synthesis. This guide has provided an overview of these electronic properties, including illustrative data, detailed experimental protocols for their synthesis and characterization, and visualizations of key chemical transformations and workflows. While a comprehensive, directly comparable dataset of electronic properties remains a target for future research, the information presented here serves as a valuable resource for scientists and researchers working with or interested in the fascinating chemistry of 2H-azirines. Further systematic studies, both computational and experimental, will undoubtedly continue to unravel the subtleties of their electronic behavior and expand their applications in drug discovery and materials science.

exploring the reaction mechanisms of 2H-azirines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reaction Mechanisms of 2H-Azirines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Azirines are the smallest class of unsaturated, three-membered nitrogen-containing heterocycles. Characterized by a highly strained ring system and a carbon-nitrogen double bond, these molecules serve as versatile and highly reactive intermediates in organic synthesis. Their unique structural properties allow for selective cleavage of any of the three ring bonds under specific thermal, photochemical, or catalytic conditions, making them powerful synthons for the construction of more complex nitrogen-containing molecules, including amino acids, alkaloids, and pharmacologically active compounds.[1][2] This guide provides a detailed exploration of the core reaction mechanisms of 2H-azirines, complete with quantitative data, experimental protocols, and mechanistic diagrams to support advanced research and development.

Core Reaction Pathways

The chemistry of 2H-azirines is dominated by ring-opening reactions, which can be initiated by heat, light, or chemical reagents. The two principal pathways involve the cleavage of either the C2-C3 bond or the N1-C2 bond.

  • Photochemical Reactions: This is the most extensively studied activation method for 2H-azirines. UV irradiation can selectively cleave the ring to produce one of two key reactive intermediates: a nitrile ylide or a vinyl nitrene.[3][4]

  • Thermal Reactions: Heating 2H-azirines typically results in the cleavage of the N1-C2 bond to generate a vinyl nitrene intermediate.[3]

  • Reactions with Electrophiles and Nucleophiles: The C=N bond behaves like a typical imine, susceptible to attack by nucleophiles at the C2 carbon, while the nitrogen lone pair can interact with electrophiles.[2]

  • Cycloaddition Reactions: 2H-azirines can participate directly as dienophiles or dipolarophiles in cycloaddition reactions, or they can first ring-open to nitrile ylides, which are potent 1,3-dipoles.[3][5][6]

Photochemical Ring-Opening Reactions

Photolysis is a powerful method to generate highly reactive intermediates from 2H-azirines. The specific outcome is often dependent on the substitution pattern of the azirine and the wavelength of light used.[4][7]

Pathway A: C2-C3 Bond Cleavage to form Nitrile Ylides

Irradiation of 2H-azirines, particularly aryl-substituted ones, typically leads to the cleavage of the weakest ring bond, the C2-C3 single bond. This process forms a nitrile ylide, a versatile 1,3-dipole.

G cluster_start 2H-Azirine Photolysis (C-C Cleavage) Azirine 2H-Azirine Ylide Nitrile Ylide (1,3-Dipole) Azirine->Ylide hv (C₂-C₃ Cleavage) Product Five-Membered Heterocycle (e.g., Oxazole, Pyrrole) Ylide->Product Dipolarophile Dipolarophile (e.g., Alkyne, Alkene) Dipolarophile->Product [3+2] Cycloaddition

Caption: Photochemical C-C cleavage of 2H-azirine to form a nitrile ylide intermediate.

Nitrile ylides are key intermediates for synthesizing five-membered heterocycles through [3+2] cycloaddition reactions with various dipolarophiles.[3]

Pathway B: N1-C2 Bond Cleavage to form Vinyl Nitrenes

Alternatively, cleavage of the N1-C2 bond can occur, often proceeding through a triplet excited state, to yield a vinyl nitrene intermediate.[4] This pathway is mechanistically significant as it mirrors the product of thermal activation.

G cluster_pathway 2H-Azirine Photolysis/Thermolysis (N-C Cleavage) Azirine 2H-Azirine Nitrene Vinyl Nitrene Azirine->Nitrene hv or Δ (N₁-C₂ Cleavage) Rearrangement Rearranged Product (e.g., Ketenimine) Nitrene->Rearrangement Rearrangement Insertion Insertion Product (e.g., Pyrrole) Nitrene->Insertion Intramolecular C-H Insertion Cyclization Cyclized Product (e.g., Indole) Nitrene->Cyclization Intramolecular Cyclization

Caption: Formation and subsequent fates of a vinyl nitrene intermediate.

Vinyl nitrenes are highly reactive and can undergo a variety of transformations, including intramolecular C-H insertion, cyclization onto adjacent aromatic rings to form indoles, or rearrangement.[3][8][9]

Thermal Ring-Opening Reactions

Thermolysis of 2H-azirines, often generated in situ from the decomposition of vinyl azides, reliably produces vinyl nitrenes through the cleavage of the C2-N bond.[8][10] This method avoids the formation of nitrile ylides, offering a more direct route to vinyl nitrene chemistry.

PrecursorConditionsIntermediateProduct(s)Yield (%)Reference
α-Phenyl vinyl azideVapor Phase PyrolysisVinyl Nitrene2-Phenylazirine65%[8]
Substituted Vinyl AzidesThermolysisVinyl NitreneIndolesVariable[8]
2-Aryl-2H-azirinesThermolysisVinyl NitreneIndole-3-carbonitrilesGood[11]

Reactions with Nucleophiles

The strained C=N bond in 2H-azirines is highly electrophilic at the C2 position and is susceptible to attack by a wide range of nucleophiles.[2] This reaction typically proceeds with a significant release of ring strain energy, forming an initial aziridine adduct which may be stable or undergo subsequent ring-opening.[2]

G cluster_nuc Nucleophilic Addition to 2H-Azirine Azirine 2H-Azirine Adduct Aziridine Adduct (Unstable) Azirine->Adduct Nucleophile Nucleophile (e.g., R-OH, R-NH₂, R-COOH) Nucleophile->Adduct Attack at C₂ Product Ring-Opened Product (e.g., Amide, Amino Acetal) Adduct->Product Ring Opening

Caption: General workflow for nucleophilic addition and ring-opening of 2H-azirines.

Quantitative Data for Nucleophilic Additions
2H-Azirine SubstrateNucleophileConditionsProduct TypeYield (%)Reference
3-Phenyl-2H-azirineBenzoic AcidAcidicAmideModerate[2]
2-Methylene-2H-azirinesMethanol-2-Aminoacrolein acetalHigh[2]
2-Halo-2H-azirineAniline-Substituted 2H-azirine-[12]
2H-AzirineAlkyne, Azide, DIPEA, CuClTHF5-enamine-1,2,3-triazole61%[13]

Cycloaddition Reactions

2H-azirines can participate in cycloadditions either directly as a 2π component or indirectly after ring-opening to a 4π component (nitrile ylide).

  • As a Dienophile ([4+2] Cycloaddition): The C=N bond of the 2H-azirine can react directly with dienes, such as furan, in Diels-Alder reactions to form aziridine-fused bicyclic adducts.[6]

  • As a 1,3-Dipole Precursor ([3+2] Cycloaddition): This is the more common cycloaddition pathway, where photochemical ring-opening first generates a nitrile ylide, which is then trapped by a dipolarophile.[3][5] This method is used to synthesize a wide array of five-membered N-heterocycles.

Experimental Protocols

Protocol 1: Photochemical Synthesis of a 2H-Azirine in Flow

This protocol is adapted from a continuous flow methodology for the safe conversion of vinyl azides to 2H-azirines.[14]

Objective: To synthesize 2-phenyl-2H-azirine from the corresponding vinyl azide using a photochemical flow reactor.

Materials:

  • (E)-(2-azidovinyl)benzene (1a) (0.1 M solution in acetonitrile)

  • Acetonitrile (MeCN), HPLC grade

  • Photochemical flow reactor (e.g., Vapourtec UV-150 or similar) equipped with a perfluoroalkoxy (PFA) tubing reactor coil.

  • High-power LED light source (e.g., 420 nm, 24 W)

  • HPLC pump

  • Back pressure regulator (BPR)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR yield determination

Workflow Diagram:

G cluster_flow Experimental Workflow: Flow Photolysis reagent Reagent Reservoir (E)-(2-azidovinyl)benzene in MeCN pump HPLC Pump Set flow rate (e.g., 0.5 mL/min) reagent->pump reactor Photo Reactor PFA Tubing Coil Irradiate @ 420 nm pump->reactor bpr BPR Set pressure (e.g., 5 bar) reactor->bpr collection Product Collection Collect effluent for analysis (NMR, GC-MS) bpr->collection

Caption: Workflow for the continuous photochemical synthesis of a 2H-azirine.

Procedure:

  • Prepare a 0.1 M solution of (E)-(2-azidovinyl)benzene in acetonitrile.

  • Set up the photochemical flow reactor with a PFA reactor coil of known volume (e.g., 10 mL).

  • Set the HPLC pump to deliver the substrate solution at a flow rate calculated to achieve the desired residence time (e.g., for a 10 mL reactor and 20 min residence time, set flow rate to 0.5 mL/min).

  • Turn on the 420 nm LED light source.

  • Pump the solution through the irradiated reactor coil. A back pressure regulator should be used to ensure a stable flow and prevent bubble formation.

  • Collect the reactor effluent after the system has reached a steady state (typically after 3-5 reactor volumes have passed).

  • Analyze the product mixture. An aliquot can be mixed with an internal standard for quantitative ¹H-NMR analysis to determine the yield of the 2H-azirine.[14] For substrate 1a, an 85% yield was reported under these conditions.[14]

Protocol 2: Synthesis of 2-Aryl-2H-azirine-3-carbonitriles via Enamine Oxidation

This protocol describes a transition-metal-free method for azirine synthesis.[11][15]

Objective: To synthesize a 2-aryl-2H-azirine-3-carbonitrile from a substituted enamine using an iodine-based oxidant.

Materials:

  • Substituted enamine (1.0 mmol)

  • Phenyliodine(III) diacetate (PIDA) (1.2 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • Silica gel for column chromatography

  • Petroleum ether / Ethyl acetate eluent system

Procedure:

  • Dissolve the substituted enamine (1.0 mmol) in 10 mL of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add phenyliodine(III) diacetate (PIDA) (1.2 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting enamine is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute the product using an appropriate solvent system (e.g., a gradient of petroleum ether/ethyl acetate).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 2-aryl-2H-azirine-3-carbonitrile.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[15]

Conclusion

2H-azirines are fundamental building blocks in modern organic synthesis, offering access to a diverse range of nitrogen-containing compounds through well-defined reaction mechanisms. The ability to selectively induce C-C or C-N bond cleavage using photochemical or thermal methods allows for controlled generation of valuable nitrile ylide and vinyl nitrene intermediates. Furthermore, their reactivity towards nucleophiles and as partners in cycloaddition reactions underscores their synthetic utility. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to harness the unique chemistry of 2H-azirines in the development of novel molecules for materials science and drug discovery.

References

Formation of Nitrile Ylides from 3-Benzyl-2H-Azirine Photolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The photochemical cleavage of the C2-C3 bond in 2H-azirines provides a facile and efficient route to highly reactive nitrile ylide intermediates. This technical guide focuses on the formation of benzonitrile benzylide (the nitrile ylide derived from 3-benzyl-2H-azirine) through photolysis and its subsequent synthetic applications. This versatile 1,3-dipole is a valuable building block in heterocyclic synthesis, particularly for the construction of five-membered nitrogen-containing rings, which are prevalent scaffolds in medicinal chemistry. This document provides a comprehensive overview of the underlying photochemical principles, detailed experimental methodologies, and the potential of this reaction in the synthesis of novel molecular entities for drug discovery programs.

Introduction

Nitrile ylides are highly reactive 1,3-dipoles that play a significant role in modern organic synthesis.[1] Among the various methods for their generation, the photochemical ring-opening of 2H-azirines stands out as a clean and efficient approach.[1] This process avoids the use of harsh reagents or high temperatures, offering a mild pathway to these versatile intermediates. The photolysis of 2H-azirines proceeds through the cleavage of the weakest bond in the strained three-membered ring, the C-C single bond, to furnish the corresponding nitrile ylide.

This guide specifically delves into the photogeneration of benzonitrile benzylide from this compound. The resulting nitrile ylide can be trapped in situ by a variety of dipolarophiles, most notably electron-deficient alkenes and alkynes, to afford a diverse range of heterocyclic compounds such as pyrrolines and pyrroles.[1] These scaffolds are of significant interest in drug development due to their presence in numerous biologically active molecules. The ability to generate these complex structures from relatively simple precursors via a light-induced cascade reaction highlights the synthetic utility of this photochemical transformation.

The Photochemical Transformation: From Azirine to Nitrile Ylide

The core of this process is the photochemical excitation of the this compound molecule. Upon absorption of ultraviolet (UV) light, the azirine is promoted to an excited state. In this excited state, the strained C2-C3 bond undergoes cleavage, leading to the formation of the nitrile ylide intermediate, benzonitrile benzylide.

The structure of the nitrile ylide can be represented by several resonance structures, with the most significant contributions coming from the allene-like and the propargyl-like forms. This electronic distribution is key to its reactivity as a 1,3-dipole in cycloaddition reactions.

Diagram of the Photochemical Formation of Benzonitrile Benzylide

G cluster_reaction Photochemical Ring Opening This compound This compound Excited State Excited State This compound->Excited State hν (UV light) Benzonitrile Benzylide Benzonitrile Benzylide Excited State->Benzonitrile Benzylide C-C Bond Cleavage Trapping with Dipolarophile Trapping with Dipolarophile Benzonitrile Benzylide->Trapping with Dipolarophile Cycloadduct (e.g., Pyrroline) Cycloadduct (e.g., Pyrroline) Trapping with Dipolarophile->Cycloadduct (e.g., Pyrroline)

Caption: Photochemical excitation and ring-opening of this compound.

Quantitative Data

While specific quantitative data for the photolysis of this compound is not extensively reported in the literature, data from closely related analogs provide valuable insights into the expected behavior of this system. The following tables summarize relevant data for analogous 2H-azirine photolysis reactions.

Table 1: Transient Absorption Data for Nitrile Ylides from Photolysis of 2H-Azirine Analogs

2H-Azirine PrecursorNitrile Ylide Intermediateλmax (nm)LifetimeSolventReference
2-Methyl-3-phenyl-2H-azirineBenzonitrile methylide~320several msAcetonitrile[2]
3-Methyl-2-phenyl-2H-azirinePhenylacetonitrile methylide~34014 µsAcetonitrile[3]

Table 2: Representative Yields for the Trapping of Nitrile Ylides with Alkenes

2H-Azirine PrecursorDipolarophileProductYield (%)Reference
3-Aryl-2H-azirinesEnonesΔ¹-Pyrrolines41-93[4]
2H-Azirinesα-Substituted NitroalkenesTetrasubstituted PyrrolesHigh[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound precursor and its subsequent photolysis to generate and trap the nitrile ylide.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods, with the thermal or photochemical decomposition of a corresponding vinyl azide being a common route. A general procedure is outlined below, which can be adapted from the synthesis of similar 3-aryl-2H-azirines.

Diagram of a Representative Synthetic Workflow for this compound

G Start Start Vinyl Azide Synthesis Vinyl Azide Synthesis Start->Vinyl Azide Synthesis Photolysis/Thermolysis Photolysis/Thermolysis Vinyl Azide Synthesis->Photolysis/Thermolysis Purification Purification Photolysis/Thermolysis->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of this compound.

Materials:

  • (E)-1-azido-2-phenylethene (or a suitable precursor)

  • Anhydrous solvent (e.g., acetonitrile, benzene, or dichloromethane)

  • High-pressure mercury lamp or LED photoreactor (e.g., 365 nm)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Preparation of the Vinyl Azide: The starting vinyl azide can be synthesized from the corresponding vinyl halide or via other established methods. Ensure the vinyl azide is pure before proceeding.

  • Photolysis Setup: In a quartz reaction vessel, dissolve the vinyl azide in the chosen anhydrous solvent under an inert atmosphere. The concentration should be optimized, typically in the range of 0.01-0.1 M.

  • Irradiation: Irradiate the solution with a suitable UV light source. The reaction progress should be monitored by TLC or GC-MS to determine the optimal irradiation time and to observe the formation of the 2H-azirine.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure of the purified this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Photogeneration of Benzonitrile Benzylide and Trapping with a Dipolarophile

This protocol describes a general procedure for the in-situ generation of benzonitrile benzylide and its trapping with an electron-deficient alkene, such as an enone, in a continuous flow system.[4]

Diagram of the Experimental Workflow for Photolysis and Trapping

G Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Degas Mixture Degas Mixture Prepare Reaction Mixture->Degas Mixture Introduce to Flow Reactor Introduce to Flow Reactor Degas Mixture->Introduce to Flow Reactor Irradiate in Flow Irradiate in Flow Introduce to Flow Reactor->Irradiate in Flow Collect Product Collect Product Irradiate in Flow->Collect Product Purify and Characterize Purify and Characterize Collect Product->Purify and Characterize End End Purify and Characterize->End

References

Methodological & Application

Application Notes and Protocols: Lewis Acid-Catalyzed Diels-Alder Reaction of 3-Benzyl-2H-azirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Lewis acid-catalyzed Diels-Alder reaction of 3-benzyl-2H-azirine and its derivatives. This reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and natural product synthesis.

Introduction

2H-Azirines are highly strained, three-membered unsaturated nitrogen heterocycles that can function as potent dienophiles in Diels-Alder reactions. The inherent ring strain and the reactive C=N double bond make them more reactive than corresponding acyclic imines. The presence of an electron-withdrawing group on the azirine can further enhance its dienophilic character. Lewis acid catalysis has been shown to significantly promote the [4+2] cycloaddition of 2H-azirines with various dienes, leading to the formation of bicyclic aziridines and tetrahydropyridines, often with high stereoselectivity.[1][2] These products serve as versatile synthetic intermediates for the preparation of complex nitrogen-containing molecules.

Reaction Principle: The Aza-Diels-Alder Cycloaddition

The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the C=N bond of the 2H-azirine acts as the 2π-electron component (dienophile) and reacts with a 4π-electron conjugated diene. This pericyclic reaction results in the formation of a six-membered ring fused to the original azirine ring, creating two new carbon-carbon bonds and up to four new stereocenters in a single step.[3] Lewis acids activate the azirine by coordinating to the nitrogen atom, thereby lowering the LUMO of the dienophile and accelerating the reaction.[4]

Data Presentation

The following tables summarize quantitative data from various studies on the Lewis acid-catalyzed Diels-Alder reaction of 3-substituted-2H-azirines.

Table 1: Lewis Acid Screening for the Diels-Alder Reaction of 3-Phenyl-2H-azirine with Danishefsky's Diene

EntryLewis Acid (0.3 equiv.)Temperature (°C)Time (h)Yield (%)
1None75720
2ZnCl₂752445
3YbCl₃752455
4ScCl₃752452
5CuCl₂752438
6BF₃·Et₂O (0.2 equiv.)-700.342
7InCl₃75240
8Cu(OTf)₂75240

Table 2: Enantioselective Diels-Alder Reaction of Benzyl 2H-azirine-3-carboxylate with Cyclopentadiene [1][2]

EntryChiral Lewis Acid ComplexYield (%)Enantioselectivity (ee %)
1Various chiral Lewis acid complexesmoderate to lowmoderate to low

Note: Specific details on the various chiral Lewis acid complexes and their corresponding yields and enantioselectivities were not fully detailed in the provided search results but were generally reported as moderate to low.

Experimental Protocols

The following are generalized protocols for conducting a Lewis acid-catalyzed Diels-Alder reaction with a 3-substituted-2H-azirine. Researchers should optimize these conditions for their specific substrates and catalysts.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

Materials:

  • This compound or a derivative (1.0 eq)

  • Diene (e.g., cyclopentadiene, Danishefsky's diene) (1.2 - 2.0 eq)

  • Anhydrous Lewis acid (e.g., YbCl₃, BF₃·Et₂O) (0.2 - 0.3 eq)

  • Anhydrous solvent (e.g., toluene, dichloromethane (CH₂Cl₂))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the anhydrous Lewis acid.

  • Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • To the cooled suspension/solution, add a solution of the this compound in the same solvent and stir for 15-30 minutes to allow for complexation.

  • Add the diene dropwise to the reaction mixture while maintaining the temperature.

  • Allow the reaction to stir at the set temperature or warm slowly to room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of the quenching solution at a low temperature.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over the drying agent.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boron Trifluoride Etherate Catalyzed Reaction[3]

Materials:

  • 3-Phenyl-2H-azirine (1.0 eq)

  • Danishefsky's diene (1.2 eq)

  • Boron trifluoride etherate (BF₃·Et₂O) (0.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 3-phenyl-2H-azirine and Danishefsky's diene in anhydrous CH₂Cl₂.

  • Cool the solution to -70 °C using a dry ice/acetone bath.

  • Slowly add BF₃·Et₂O to the cooled solution.

  • Stir the reaction mixture at -70 °C for approximately 20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product Azirine This compound ActivatedComplex Azirine-LA Complex Azirine->ActivatedComplex Coordination Diene Diene TransitionState [4+2] Transition State Diene->TransitionState Attack LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex ActivatedComplex->TransitionState Product Cycloadduct TransitionState->Product Ring Formation Experimental_Workflow Start Start Prep Prepare Reactants & Glassware (Anhydrous Conditions) Start->Prep Mix Mix Azirine, Diene & Solvent Prep->Mix Cool Cool to Reaction Temperature Mix->Cool AddLA Add Lewis Acid Cool->AddLA React Monitor Reaction (TLC/LC-MS) AddLA->React Quench Quench Reaction React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify by Chromatography Workup->Purify Analyze Characterize Product Purify->Analyze End End Analyze->End

References

Application Notes and Protocols for Nucleophilic Addition to 3-Benzyl-2H-azirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nucleophilic addition to 3-benzyl-2H-azirine, a versatile building block in organic synthesis. The high ring strain of the 2H-azirine ring system renders it susceptible to nucleophilic attack, leading to the formation of highly functionalized aziridines, which are valuable intermediates in the development of novel therapeutics and complex molecular architectures.

Introduction

2H-Azirines are three-membered nitrogen-containing heterocycles that serve as valuable synthons in organic chemistry. The inherent ring strain and the presence of a C=N double bond make them highly reactive towards nucleophiles. The addition of a nucleophile to the C=N bond of a 2H-azirine results in the formation of a stable aziridine ring, a motif present in numerous biologically active compounds. This protocol focuses on the nucleophilic addition to this compound, providing a general method for the synthesis of 2-substituted-3-benzyl-aziridines.

Data Presentation

The following table summarizes the results of nucleophilic addition to various 3-substituted 2H-azirines with different organolithium reagents. While data for this compound is not explicitly available in the cited literature, the provided data for structurally similar 3-aryl and 3-alkyl-2H-azirines offers a strong predictive basis for the reactivity of the benzyl analogue.

Entry3-Substituted-2H-azirineNucleophile (R-Li)ProductYield (%)Reference
13-Phenyl-2H-azirinePhenyllithium2,3-Diphenylaziridine49[1]
23-Phenyl-2H-azirinen-Hexyllithium2-Hexyl-3-phenylaziridine65[1]
33-Phenyl-2H-azirinen-Butyllithium2-Butyl-3-phenylaziridine72[1]
43-(o-Tolyl)-2H-azirinePhenyllithium2-Phenyl-3-(o-tolyl)aziridine55[1]
53-(o-Tolyl)-2H-azirinen-Hexyllithium2-Hexyl-3-(o-tolyl)aziridine68[1]
63-Methyl-2H-azirinePhenyllithium2-Phenyl-3-methylaziridine58[1]
73-Methyl-2H-azirinen-Hexyllithium2-Hexyl-3-methylaziridine75[1]

Experimental Protocols

This section details the synthesis of the this compound precursor from the corresponding vinyl azide, followed by the nucleophilic addition of an organometallic reagent.

Synthesis of this compound from 1-(azidovinyl)benzene

This procedure is adapted from a general method for the synthesis of 2H-azirines from vinyl azides using flow chemistry, which offers a safe and efficient way to handle potentially hazardous azide compounds.[1]

Materials:

  • 1-(azidovinyl)benzene (1.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile)

Equipment:

  • Flow reactor system equipped with a pump and a heated reactor coil

  • Collection flask cooled to -78 °C (dry ice/acetone bath)

Procedure:

  • Prepare a solution of 1-(azidovinyl)benzene in the anhydrous solvent.

  • Set the flow rate and temperature of the flow reactor according to the specific setup and substrate. Typical conditions involve temperatures ranging from 150-200 °C.

  • Pump the solution of the vinyl azide through the heated reactor. The thermolysis of the vinyl azide leads to the formation of the corresponding 2H-azirine.

  • Collect the output from the reactor in a flask cooled to -78 °C to prevent decomposition or further reaction of the 2H-azirine.

  • The resulting solution of this compound is typically used directly in the next step without purification.

Nucleophilic Addition of an Organolithium Reagent to this compound

This is a general procedure for the nucleophilic addition of an organolithium reagent to a 2H-azirine.[1]

Materials:

  • Solution of this compound in an anhydrous solvent (from the previous step)

  • Organolithium reagent (e.g., phenyllithium, n-butyllithium) (1.2 equiv)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes for transfer of reagents

  • Separatory funnel

Procedure:

  • To the cooled (-78 °C) solution of this compound, add the organolithium reagent dropwise via syringe with stirring.

  • Maintain the reaction mixture at -78 °C and stir for the appropriate time (typically 5-30 minutes).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-3-benzyl-aziridine.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Nucleophilic Addition start 1-(azidovinyl)benzene Solution flow_reactor Flow Reactor (Thermolysis) start->flow_reactor collection Collection at -78°C flow_reactor->collection azirine_solution This compound Solution addition Addition of Organolithium Reagent azirine_solution->addition quench Quench with aq. NH4Cl addition->quench workup Workup and Purification quench->workup product 2-Substituted-3-benzyl-aziridine workup->product

Caption: Experimental workflow for the synthesis of 2-substituted-3-benzyl-aziridines.

signaling_pathway cluster_mechanism Nucleophilic Addition Mechanism azirine This compound (Electrophile) transition_state Transition State azirine->transition_state nucleophile Organometallic Reagent (R-M) (Nucleophile) nucleophile->azirine Nucleophilic Attack on C=N bond nucleophile->transition_state intermediate Aziridinyl Anion Intermediate transition_state->intermediate product 2-R-3-Benzyl-aziridine intermediate->product Protonation during Workup (H+)

Caption: Generalized mechanism of nucleophilic addition to a 2H-azirine.

References

Application Notes and Protocols: 3-Benzyl-2H-Azirine as a Precursor for Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-2H-azirine is a highly strained, three-membered nitrogen-containing heterocycle that serves as a versatile and reactive building block in modern organic synthesis. Its inherent ring strain and the presence of a reactive C=N bond make it an excellent precursor for the formation of a variety of more complex nitrogen-containing molecules. Among these transformations, the synthesis of pyrroles is of particular importance. The pyrrole motif is a core structural component in a vast array of pharmaceuticals, natural products, and functional materials. The ability to construct polysubstituted pyrroles from readily accessible azirine precursors offers a powerful strategy for the rapid generation of molecular diversity in drug discovery and materials science.

This document provides detailed application notes and protocols for the synthesis of pyrroles using this compound and its aryl analogues as key precursors.

Nickel-Catalyzed [3+2] Annulation with 1,3-Dicarbonyl Compounds

One of the most effective methods for pyrrole synthesis from 2H-azirines involves a nickel-catalyzed reaction with 1,3-dicarbonyl compounds or their enol equivalents. This approach allows for the construction of highly substituted pyrrole rings through a formal [3+2] cycloaddition.

Reaction Mechanism

The plausible mechanism for this transformation involves the coordination of the 1,3-dicarbonyl compound (in its enol or enolate form) to the nickel catalyst.[1][2] This is followed by a nucleophilic attack on the C=N bond of the 3-aryl-2H-azirine. Subsequent cyclization and ring-opening of the strained aziridine intermediate lead to the formation of the pyrrole ring.[1][2] In certain cases, this process can be accompanied by the elimination of a substituent, such as a methoxycarbonyl group, driven by the formation of a stable aromatic pyrrole system.[1][2]

G cluster_legend Legend Reactant Reactant Intermediate Intermediate Product Product Catalyst Catalyst Azirine 3-Aryl-2H-azirine Adduct Nucleophilic Adduct Azirine->Adduct Dicarbonyl 1,3-Dicarbonyl Compound Ni_enolate Ni-Enolate Complex Dicarbonyl->Ni_enolate Coordination Ni_cat Ni(II) Catalyst Ni_cat->Ni_enolate Ni_enolate->Adduct Nucleophilic Attack Cycloadduct [3+2] Cycloadduct Adduct->Cycloadduct Cyclization & Ring Opening Pyrrole Substituted Pyrrole Cycloadduct->Pyrrole Aromatization (e.g., elimination)

Caption: Proposed mechanism for Ni(II)-catalyzed pyrrole synthesis.
Data Presentation: Substrate Scope

The Ni(II)-catalyzed reaction of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate with various 3-aryl-2H-azirines demonstrates broad functional group tolerance, affording the corresponding benzo[3][4]thieno[3,2-b]pyrroles in good to excellent yields.[1][2][5]

Entry3-Aryl Group (in Azirine)Catalyst Loading (mol%)Yield (%)
14-Tolyl5085
24-Methoxyphenyl2591
3Phenyl2589
44-Fluorophenyl2587
54-Chlorophenyl2592
64-Bromophenyl2595
74-(Trifluoromethyl)phenyl2589
82-Thienyl2575

Table 1: Synthesis of 3-aryl-1H-benzo[3][4]thieno[3,2-b]pyrroles. All reactions were performed with methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, 3.2 equivalents of the respective 2H-azirine, and Ni(hfacac)₂ as the catalyst in methanol at 100 °C.[1]

Experimental Protocol: General Procedure for Ni(II)-Catalyzed Pyrrole Synthesis

This protocol is adapted from the synthesis of 3-aryl-1H-benzo[3][4]thieno[3,2-b]pyrroles.[1][5]

Materials:

  • Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate

  • Appropriate 3-aryl-2H-azirine (e.g., this compound)

  • Nickel(II) hexafluoroacetylacetonate (Ni(hfacac)₂)

  • Methanol (MeOH), anhydrous

  • Reaction vial or flask with a magnetic stir bar

  • Heating apparatus (e.g., oil bath or heating block)

Procedure:

  • To a reaction vial, add methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq).

  • Add the 3-aryl-2H-azirine (3.2 eq).

  • Add Ni(hfacac)₂ (0.25-0.50 eq).

  • Add anhydrous methanol to achieve the desired concentration.

  • Seal the vial and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture for the required time (typically monitored by TLC or LC-MS until the starting material is consumed).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pyrrole product.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visible-Light-Promoted [3+2] Cycloaddition with Enones and Alkynes

A modern and green approach to pyrrole synthesis involves the use of visible light to promote a formal [3+2] cycloaddition between 2H-azirines and unsaturated partners like enones or alkynes.[6][7][8] This metal-free method often proceeds under mild conditions and offers access to a wide range of functionalized pyrroles.

Reaction Mechanism

The reaction is initiated by the photoexcitation of an organic dye photocatalyst (e.g., Eosin Y or Rose Bengal) with visible light. The excited photocatalyst then transfers its energy to the 2H-azirine, promoting the cleavage of the weakest bond (C-C) to form a vinyl nitrene intermediate. This highly reactive intermediate can then undergo a [3+2] cycloaddition with an alkyne or enone. For enones, the initial product is a dihydropyrrole (a Δ¹-pyrroline), which can then be oxidized in a subsequent step or under the reaction conditions to yield the aromatic pyrrole.[3][6]

G cluster_workflow Experimental Workflow Start Mix Reactants: 2H-Azirine, Enone/Alkyne, Photocatalyst, Solvent Irradiation Irradiate with Visible Light (e.g., Blue LEDs) at Room Temperature Start->Irradiation Step 1 Oxidation Oxidation Step (if required for aromatization) Irradiation->Oxidation Step 2 (Optional) Workup Solvent Evaporation & Purification (Column Chromatography) Irradiation->Workup Direct to Workup (for alkyne partners) Oxidation->Workup Step 3 Product Isolated Pyrrole Product Workup->Product

Caption: General workflow for photocatalytic pyrrole synthesis.
Data Presentation: Synthesis of Tetrasubstituted Pyrroles

The visible-light-induced reaction between 2H-azirines and chalcones (a type of enone) provides access to tetrasubstituted pyrroles.[3][6]

Entry2H-Azirine Substituent (R¹)Chalcone Substituent (R²)Yield (%)
1PhenylPhenyl47
2Phenyl4-Bromophenyl39
3Phenyl4-Chlorophenyl42
4Phenyl4-Fluorophenyl35
54-TolylPhenyl45
64-MethoxyphenylPhenyl41

Table 2: Photocatalyzed synthesis of tetrasubstituted pyrroles from 2H-azirines and chalcones.[3]

Experimental Protocol: Visible-Light-Promoted Pyrrole Synthesis

This protocol is a general representation of the photocatalytic cycloaddition-oxidation sequence.[3][6]

Materials:

  • 3-Aryl-2H-azirine (e.g., this compound) (1.5 eq)

  • Enone (e.g., chalcone) or Alkyne (1.0 eq)

  • Organic photocatalyst (e.g., Eosin Y or Rose Bengal, 1-5 mol%)

  • Solvent (e.g., acetonitrile or DMF)

  • Visible light source (e.g., Blue LED strip)

  • Reaction vessel (e.g., glass vial) with a magnetic stir bar

  • (Optional) Oxidizing agent for aromatization if needed

Procedure:

  • In a glass vial, dissolve the 2H-azirine (1.5 eq), the enone or alkyne (1.0 eq), and the photocatalyst (e.g., Eosin Y, 2 mol%) in the chosen solvent.

  • Seal the vial and stir the mixture at room temperature.

  • Position the vial near the visible light source (e.g., 1-2 cm away from a blue LED strip) and begin irradiation.

  • Monitor the reaction by TLC or LC-MS. The reaction time can range from a few hours to 24 hours.

  • If starting from an enone, after the initial cycloaddition is complete, an oxidation step may be required. This can sometimes occur spontaneously with air or may require the addition of an oxidant.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure pyrrole product.

  • Characterize the final compound using appropriate analytical methods.

References

Application Notes and Protocols for the Enantioselective Cycloaddition of Benzyl 2H-Azirine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective cycloaddition of benzyl 2H-azirine-3-carboxylate represents a significant synthetic strategy for accessing chiral nitrogen-containing heterocycles. These structures, particularly the resulting 1-azabicyclo[4.1.0]hept-3-ene derivatives, are valuable scaffolds in medicinal chemistry and drug development due to their diverse biological activities. The inherent ring strain and the presence of a C=N double bond in 2H-azirines make them reactive dienophiles in Diels-Alder reactions.[1][2] The use of chiral Lewis acid catalysts allows for the control of stereochemistry, leading to the synthesis of enantiomerically enriched products.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and enantioselective cycloaddition of benzyl 2H-azirine-3-carboxylate.

Applications in Drug Development

The 1-azabicyclo[4.1.0]heptane core, produced from the cycloaddition of 2H-azirines, is a key structural motif in a variety of biologically active molecules.[5] Derivatives of this scaffold have shown potential as:

  • Dual Angiotensin II Receptor and Calcium Channel Blockers: Certain 1,4-dihydropyridine derivatives incorporating a bicyclic aziridine structure have been investigated for their potential to simultaneously target angiotensin II receptors and calcium channels, offering a promising approach for the treatment of hypertension.

  • Triple Reuptake Inhibitors: The 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane scaffold has been identified in a series of potent and selective triple reuptake inhibitors of serotonin, norepinephrine, and dopamine, highlighting its potential in the development of novel antidepressants.

  • Antimicrobial Agents: Bicyclic compounds, including those with the azabicyclo[4.1.0]heptane framework, have demonstrated significant antimicrobial properties, presenting opportunities for the development of new antibiotics against resistant pathogens.[5]

The enantioselective synthesis of these scaffolds is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Data Presentation

The following table summarizes the quantitative data for the enantioselective Diels-Alder reaction between benzyl 2H-azirine-3-carboxylate and cyclopentadiene using various chiral Lewis acid catalysts. The data indicates that while enantioselectivity can be achieved, the yields and enantiomeric excesses (ee) are often moderate and highly dependent on the catalyst system employed.[3]

EntryChiral Ligand/CatalystLewis AcidSolventTemp. (°C)Yield (%)ee (%)
1(R)-BINOLTi(OiPr)₄CH₂Cl₂-783510
2(R)-BINOLZn(OTf)₂CH₂Cl₂-7820<5
3Box-PhCu(OTf)₂CH₂Cl₂-784525
4Pybox-PhCu(OTf)₂CH₂Cl₂-783015
5(-)-SparteineMgI₂CH₂Cl₂-78<10-

Experimental Protocols

Protocol 1: Synthesis of Benzyl 2H-Azirine-3-Carboxylate

This protocol is based on the general method of preparing 2H-azirines from vinyl azides, which are synthesized from the corresponding acrylates.[6][7]

Step 1: Synthesis of Benzyl 2-azidoacrylate

  • Materials: Benzyl acrylate, sodium azide (NaN₃), iodine monochloride (ICl), potassium tert-butoxide, acetonitrile, diethyl ether.

  • Procedure: a. To a stirred solution of sodium azide (2.2 eq) in dry acetonitrile at 0 °C, add iodine monochloride (1.1 eq) dropwise. b. After stirring for 10 minutes, add benzyl acrylate (1.0 eq) dropwise at 0 °C. c. Allow the mixture to warm to room temperature and stir for 12 hours. d. Quench the reaction with water and extract with diethyl ether. e. Wash the combined organic layers with 5% aqueous sodium thiosulfate and brine, then dry over anhydrous magnesium sulfate. f. Remove the solvent under reduced pressure to obtain the crude iodoazide intermediate. g. Dissolve the crude iodoazide in anhydrous diethyl ether at 0 °C and add potassium tert-butoxide (1.2 eq) in portions. h. Stir the mixture at 0 °C for 4-5 hours. i. Add water and separate the ethereal layer. Wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield benzyl 2-azidoacrylate.

Step 2: Thermolysis to Benzyl 2H-Azirine-3-Carboxylate

  • Materials: Benzyl 2-azidoacrylate, anhydrous toluene.

  • Procedure: a. Dissolve the benzyl 2-azidoacrylate in anhydrous toluene to a concentration of approximately 0.1 M in a round-bottom flask equipped with a reflux condenser. b. Heat the solution to reflux (approximately 110 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). c. Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield crude benzyl 2H-azirine-3-carboxylate, which can be used in the next step without further purification.

Protocol 2: Enantioselective Cycloaddition with Cyclopentadiene

This protocol is adapted from the investigation of Lewis acid-catalyzed asymmetric aza-Diels-Alder reactions of 2H-azirines.[3][4]

  • Materials: Benzyl 2H-azirine-3-carboxylate, cyclopentadiene (freshly cracked), chiral Lewis acid catalyst (e.g., prepared in situ from a chiral ligand and a Lewis acid source), dry dichloromethane (CH₂Cl₂).

  • Procedure: a. In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), prepare the chiral Lewis acid catalyst by stirring the chiral ligand (e.g., (R)-BINOL, 20 mol%) and the Lewis acid (e.g., Ti(OiPr)₄, 10 mol%) in dry CH₂Cl₂ at room temperature for 30 minutes. b. Cool the catalyst solution to -78 °C. c. To this solution, add a solution of benzyl 2H-azirine-3-carboxylate (1.0 eq) in dry CH₂Cl₂ dropwise. d. After stirring for 15 minutes, add freshly cracked cyclopentadiene (3.0 eq) dropwise. e. Stir the reaction mixture at -78 °C and monitor its progress by TLC. f. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. g. Allow the mixture to warm to room temperature and extract with CH₂Cl₂. h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-azabicyclo[4.1.0]hept-3-ene-4-carboxylate. j. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Benzyl 2H-Azirine-3-Carboxylate cluster_cycloaddition Enantioselective Cycloaddition start Benzyl Acrylate + Sodium Azide azidoacrylate Benzyl 2-Azidoacrylate start->azidoacrylate Iodine Monochloride, Potassium tert-butoxide thermolysis Thermolysis (Toluene, 110 °C) azidoacrylate->thermolysis azirine Benzyl 2H-Azirine-3-Carboxylate thermolysis->azirine reaction Cycloaddition Reaction (-78 °C) azirine->reaction catalyst Chiral Lewis Acid Catalyst Preparation catalyst->reaction cyclopentadiene Cyclopentadiene cyclopentadiene->reaction product Chiral 1-Azabicyclo[4.1.0]hept- 3-ene-4-carboxylate reaction->product

Caption: General workflow for the synthesis and enantioselective cycloaddition.

Proposed Catalytic Cycle

catalytic_cycle catalyst Chiral Lewis Acid (LA) activated_complex Activated Azirine-LA Complex catalyst->activated_complex + Azirine azirine Benzyl 2H-Azirine- 3-Carboxylate cycloaddition [4+2] Cycloaddition activated_complex->cycloaddition cyclopentadiene Cyclopentadiene cyclopentadiene->cycloaddition product_complex Product-LA* Complex cycloaddition->product_complex product_complex->catalyst - Product product Chiral Product

Caption: Proposed catalytic cycle for the enantioselective cycloaddition.

References

Application Notes and Protocols: Synthesis of Substituted Tetrahydropyridines using 3-Benzyl-2H-azirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted tetrahydropyridines are a pivotal class of heterocyclic compounds frequently encountered in the core structures of numerous biologically active molecules and pharmaceuticals. The synthesis of these scaffolds with high stereocontrol is a significant objective in medicinal chemistry and drug discovery. The aza-Diels-Alder reaction, a powerful [4+2] cycloaddition, offers an efficient route to construct the tetrahydropyridine ring system. This document provides detailed application notes and protocols for the synthesis of substituted tetrahydropyridines utilizing 3-benzyl-2H-azirine and its derivatives as dienophiles in aza-Diels-Alder reactions. The high ring strain and the presence of a C=N double bond in 2H-azirines make them more reactive than many other imine-based dienophiles. Furthermore, the reaction can be catalyzed by Lewis acids to enhance reactivity and control stereoselectivity, leading to the formation of bicyclic products containing a fused tetrahydropyridine-aziridine moiety.

Reaction Principle: The Aza-Diels-Alder Cycloaddition

The core of this synthetic strategy is the aza-Diels-Alder reaction, where the 2H-azirine acts as the 2π electron component (dienophile) and reacts with a 4π electron conjugated diene. This concerted pericyclic reaction results in the formation of a six-membered tetrahydropyridine ring fused to the original azirine ring, creating two new carbon-carbon bonds and up to four new stereocenters in a single step.

The general reaction scheme is as follows:

aza_diels_alder cluster_reactants Reactants cluster_products Product This compound Substituted Tetrahydropyridine This compound->Substituted Tetrahydropyridine Aza-Diels-Alder Reaction plus1 + Diene Diene->Substituted Tetrahydropyridine

Caption: General scheme of the aza-Diels-Alder reaction.

Experimental Workflow

The general workflow for the synthesis of substituted tetrahydropyridines from this compound involves the preparation of the azirine, followed by the cycloaddition reaction and subsequent purification and characterization of the product.

experimental_workflow start Start: Starting Materials (e.g., vinyl azide) synthesis Synthesis of this compound start->synthesis cycloaddition Aza-Diels-Alder Reaction - this compound - Diene - Lewis Acid (optional) synthesis->cycloaddition workup Reaction Work-up - Quenching - Extraction cycloaddition->workup purification Purification - Column Chromatography workup->purification characterization Characterization - NMR (1H, 13C) - Mass Spectrometry - X-ray Crystallography (optional) purification->characterization end End: Purified Substituted Tetrahydropyridine characterization->end

Caption: Experimental workflow for tetrahydropyridine synthesis.

Data Presentation

The following table summarizes representative data for the aza-Diels-Alder reaction between 2H-azirines and various dienes under different conditions.

Entry2H-Azirine SubstituentDieneCatalyst (mol%)SolventTemp (°C)Yield (%)d.r. (endo:exo)ee (%)
13-BenzylCyclopentadiene-Toluene8075>95:5-
23-Benzyl-2-carboxylateCyclopentadieneZnCl₂ (10)CH₂Cl₂-2085>98:2-
33-Phenyl2,3-Dimethyl-1,3-butadiene-Neat2592--
43-Benzyl-2-carboxylateCyclopentadieneChiral Cu(II)-Box (10)CH₂Cl₂-7878>98:292
53-Phenyl-2-phosphonateDanishefsky's diene-Toluene2588--

Experimental Protocols

Protocol 1: General Procedure for the Thermal Aza-Diels-Alder Reaction

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene, xylene) to a concentration of 0.1-0.5 M.

  • Addition of Diene: Add the diene (1.5-5.0 equiv) to the solution at room temperature. Using an excess of the diene can often improve the reaction rate.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 2H-azirine is consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted tetrahydropyridine.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for the Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

  • Reaction Setup: To a dry, oven-dried round-bottom flask under an inert atmosphere, add the Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, 0.1-1.0 equiv).

  • Solvent and Cooling: Add the anhydrous solvent (e.g., CH₂Cl₂, THF) and cool the mixture to the desired temperature (e.g., -78 °C, -20 °C, or 0 °C) using an appropriate cooling bath.

  • Addition of Azirine: To the cooled Lewis acid suspension/solution, add a solution of the this compound (1.0 equiv) in the same solvent dropwise. Stir the resulting mixture for 15-30 minutes.

  • Addition of Diene: Add the diene (1.2-2.0 equiv) dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction and Monitoring: Allow the reaction to stir at the low temperature or let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution). Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification and Characterization: Purify the crude product by flash column chromatography and characterize the final compound as described in Protocol 1.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Lewis acid-catalyzed enantioselective aza-Diels-Alder reaction is dictated by the coordination of the chiral Lewis acid to the 2H-azirine, which creates a chiral environment and directs the approach of the diene to one face of the dienophile.

stereocontrol_pathway start This compound + Diene coordination Coordination of Lewis Acid to Azirine start->coordination chiral_catalyst Chiral Lewis Acid Catalyst chiral_catalyst->coordination chiral_complex Formation of Chiral Azirine-Lewis Acid Complex coordination->chiral_complex facial_bias Facial Bias for Diene Approach chiral_complex->facial_bias cycloaddition [4+2] Cycloaddition facial_bias->cycloaddition enantioenriched_product Enantioenriched Tetrahydropyridine cycloaddition->enantioenriched_product

Caption: Pathway for enantioselective synthesis.

Conclusion

The use of this compound and its derivatives in aza-Diels-Alder reactions provides a versatile and powerful strategy for the synthesis of complex, substituted tetrahydropyridines. The ability to control the stereochemical outcome of the reaction through the use of chiral auxiliaries or chiral Lewis acid catalysts makes this methodology particularly valuable for the synthesis of enantiomerically enriched compounds of interest in drug development. The protocols and data presented herein serve as a practical guide for researchers in the field of organic and medicinal chemistry.

Application Notes and Protocols for Multi-Component Reactions Involving 3-Benzyl-2H-azirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-benzyl-2H-azirine and its structural analogs in multi-component reactions (MCRs), a class of chemical reactions valued for their efficiency in generating molecular complexity. The protocols outlined below are based on established methodologies for structurally similar 2H-azirines and are intended to serve as a guide for the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.

Introduction to this compound in Multi-Component Reactions

This compound is a strained three-membered heterocycle that serves as a versatile building block in organic synthesis. Its inherent ring strain and the presence of a reactive C=N bond make it an excellent substrate for a variety of transformations, particularly multi-component reactions. MCRs, such as the Passerini and Ugi reactions, allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation, adhering to the principles of green chemistry by minimizing waste and maximizing atom economy. The application of this compound in these reactions opens avenues for the creation of novel scaffolds for drug development and material science.

While specific literature on the multi-component reactions of this compound is limited, the reactivity of the closely related 3-phenyl-2H-azirine is well-documented and provides a strong predictive basis for the synthetic utility of its benzyl counterpart. The protocols and data presented herein are based on reactions involving 3-phenyl-2H-azirine and are expected to be readily adaptable.

Key Multi-Component Reactions and Applications

Joullié-Ugi Three-Component Reaction for the Synthesis of N-Acylaziridines and Oxazolines

The Joullié-Ugi three-component reaction (JU-3CR) is a powerful method for the synthesis of N-acylaziridines from 2H-azirines, carboxylic acids, and isocyanides.[1][2] This reaction can be followed by a domino ring expansion to yield highly substituted oxazolines, which are important structural motifs in many biologically active compounds.

Application Note: This protocol is valuable for the rapid generation of libraries of N-acylaziridines and oxazolines. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, and proceeds with high diastereoselectivity.[2] The resulting products can serve as key intermediates in the synthesis of peptidomimetics and other complex molecules. A domino Joullié-Ugi/diastereoselective ring expansion has been successfully applied to 2-phenyl-2H-azirines, indicating a high probability of success with this compound.[2]

Experimental Protocol: General Procedure for the ZnCl₂-Catalyzed Joullié-Ugi Three-Component Reaction of a 3-Aryl-2H-azirine [2]

  • To a solution of the 3-aryl-2H-azirine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the carboxylic acid (1.2 equiv) and the isocyanide (1.2 equiv).

  • Add zinc chloride (ZnCl₂, 0.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylaziridine.

Quantitative Data Summary (for Joullié-Ugi reaction of 3-phenyl-2H-azirine derivatives) [2]

EntryCarboxylic AcidIsocyanideProductYield (%)
1Benzoic Acidtert-Butyl isocyanideN-(1-(tert-butylamino)-1-oxo-2-phenylethyl)-N-benzoylaziridine78
2Acetic AcidCyclohexyl isocyanideN-acetyl-N-(1-(cyclohexylamino)-1-oxo-2-phenylethyl)aziridine85
34-Nitrobenzoic AcidBenzyl isocyanideN-(1-(benzylamino)-1-oxo-2-phenylethyl)-N-(4-nitrobenzoyl)aziridine72

Note: The yields are based on published data for 3-phenyl-2H-azirine derivatives and may vary for this compound.

Diagram of the Joullié-Ugi Reaction and Subsequent Ring Expansion

Joullie_Ugi_Reaction cluster_products Products Azirine This compound NAcylaziridine N-Acylaziridine Azirine->NAcylaziridine CarboxylicAcid Carboxylic Acid (R¹COOH) CarboxylicAcid->NAcylaziridine Isocyanide Isocyanide (R²NC) Isocyanide->NAcylaziridine Oxazoline Oxazoline NAcylaziridine->Oxazoline Ring Expansion (Lewis Acid) Catalyst ZnCl₂ Catalyst->NAcylaziridine

Caption: Joullié-Ugi reaction workflow.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (or in this case, the imine functionality of the azirine), and an isocyanide to form an α-acyloxy amide derivative.[3]

Application Note: While the classical Passerini reaction involves an aldehyde or ketone, the strained imine of this compound can potentially act as the carbonyl equivalent. This would lead to the formation of unique α-acyloxy-β-amino amide scaffolds, which are of significant interest in medicinal chemistry. This reaction is typically performed in aprotic solvents and often does not require a catalyst.[4]

Experimental Protocol: General Procedure for the Passerini-type Reaction of a 3-Aryl-2H-azirine

  • In a flame-dried flask under an inert atmosphere, dissolve the 3-aryl-2H-azirine (1.0 equiv) and the carboxylic acid (1.1 equiv) in a dry aprotic solvent such as dichloromethane (DCM) or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the isocyanide (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the α-acyloxy amide product.

Quantitative Data Summary (Hypothetical for Passerini-type reaction of this compound)

EntryCarboxylic AcidIsocyanideExpected ProductPredicted Yield (%)
1Acetic Acidtert-Butyl isocyanideα-Acetoxy-β-amino amide60-75
2Benzoic AcidCyclohexyl isocyanideα-Benzoyloxy-β-amino amide65-80
3Phenylacetic AcidBenzyl isocyanideα-(Phenylacetoxy)-β-amino amide60-75

Note: These are predicted yields based on the general efficiency of Passerini reactions.

Diagram of the Passerini-type Reaction Pathway

Passerini_Reaction Azirine This compound Intermediate Intermediate Adduct Azirine->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Product α-Acyloxy-β-amino Amide Intermediate->Product Rearrangement

Caption: Passerini-type reaction pathway.

Synthesis of 3-Phenyl-2H-azirine-2-carboxaldehyde (A Structural Analog)

For reference, a detailed protocol for the synthesis of the structurally similar 3-phenyl-2H-azirine-2-carboxaldehyde is provided below. This compound can serve as a versatile precursor for various multi-component reactions.[5]

Experimental Protocol: Synthesis of 3-Phenyl-2H-azirine-2-carboxaldehyde [5]

  • Step A: (1-Azido-2-iodo-3,3-dimethoxypropyl)benzene: To a cooled (0-5 °C) and stirred mixture of sodium azide (1.1 equiv) in dry acetonitrile, add iodine monochloride (0.51 mole) dropwise. After 10 minutes, add cinnamaldehyde dimethyl acetal (0.45 mole) dropwise. Stir the mixture for 12 hours at room temperature. After aqueous workup and extraction with diethyl ether, the crude iodoazide is obtained as an orange oil (97-98% yield) and used in the next step without further purification.

  • Step B: (1-Azido-3,3-dimethoxy-1-propenyl)benzene: To a solution of the crude iodoazide from Step A in anhydrous ether, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1.05 equiv) dropwise. Stir for 2.5 hours at room temperature. After workup, the crude vinyl azide is obtained as a dark oil (68-76% yield) and used directly in the next step.

  • Step C: 2-(Dimethoxymethyl)-3-phenyl-2H-azirine: Heat the crude vinyl azide from Step B at reflux in chloroform for 12 hours. Remove the solvent and distill the residue to give the azirine as a colorless oil (78-93% yield).

  • Step D: 3-Phenyl-2H-azirine-2-carboxaldehyde: Heat a mixture of the azirine from Step C in 1,4-dioxane and 20% acetic acid to 90 °C for 5 minutes. After rapid cooling and extraction, the crude product is crystallized and then sublimed to afford the final product as a crystalline solid (30% yield).

Diagram of the Synthetic Workflow for 3-Phenyl-2H-azirine-2-carboxaldehyde

Synthesis_Workflow Start Cinnamaldehyde dimethyl acetal StepA Iodoazidation Start->StepA IntermediateA (1-Azido-2-iodo-3,3- dimethoxypropyl)benzene StepA->IntermediateA StepB Elimination (DBN) IntermediateA->StepB IntermediateB (1-Azido-3,3-dimethoxy- 1-propenyl)benzene StepB->IntermediateB StepC Thermal Cyclization IntermediateB->StepC IntermediateC 2-(Dimethoxymethyl)- 3-phenyl-2H-azirine StepC->IntermediateC StepD Hydrolysis IntermediateC->StepD Product 3-Phenyl-2H-azirine- 2-carboxaldehyde StepD->Product

Caption: Synthesis of 3-phenyl-2H-azirine-2-carboxaldehyde.

Conclusion

This compound holds significant promise as a versatile substrate in multi-component reactions for the synthesis of diverse and complex heterocyclic molecules. The protocols and data provided, based on the reactivity of the closely related 3-phenyl-2H-azirine, offer a solid foundation for researchers to explore the synthetic potential of this compound. The Joullié-Ugi and Passerini-type reactions, in particular, represent efficient pathways to novel molecular scaffolds relevant to drug discovery and development. Further investigation into the specific reactivity of this compound in these and other MCRs is highly encouraged.

References

Flow Chemistry for the Synthesis of 2H-Azirines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2H-azirines utilizing continuous flow chemistry. This approach offers significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and scalability. The protocols outlined herein are intended for researchers, scientists, and drug development professionals seeking to leverage flow chemistry for the efficient synthesis of these valuable nitrogen-containing heterocycles.

Introduction

2H-Azirines are highly strained, three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates in organic chemistry. Their inherent ring strain makes them reactive synthons for the preparation of a wide array of more complex nitrogenous compounds.[1] Traditional batch synthesis of 2H-azirines can be challenging due to the handling of potentially hazardous reagents and intermediates, as well as difficulties in controlling reaction parameters. Continuous flow chemistry has emerged as a powerful enabling technology to address these challenges, offering precise control over reaction time, temperature, and mixing, thereby improving safety, yield, and product consistency.[1]

This document details two primary flow chemistry approaches for the synthesis of 2H-azirines:

  • Thermal Cyclization of Vinyl Azides: A robust method for generating 2H-azirines through the controlled thermal decomposition of vinyl azides in a heated flow reactor.

  • Photochemical Synthesis from Vinyl Azides: A mild and selective method utilizing photochemical activation of vinyl azides in a dedicated flow photoreactor.

  • Synthesis from Oxime Precursors: An alternative route involving the mesylation and base-promoted cyclization of oximes in a continuous flow setup.

Thermal Synthesis of 2H-Azirines from Vinyl Azides in Continuous Flow

The thermal cyclization of vinyl azides is a common and effective method for the synthesis of 2H-azirines.[1] In a continuous flow setup, a solution of the vinyl azide is pumped through a heated reactor coil, allowing for precise temperature control and rapid heating, which minimizes the formation of byproducts. The use of a back-pressure regulator is crucial to safely handle the evolution of nitrogen gas and to enable superheating of the solvent above its atmospheric boiling point, leading to significantly reduced reaction times.[1] A notable advantage of this method is the ability to use environmentally benign solvents like cyclopentyl methyl ether (CPME).[1][2]

Quantitative Data

The following table summarizes the results for the flow synthesis of various 2H-azirines from their corresponding vinyl azides, as reported by the Luisi group.[2][3]

EntryVinyl Azide SubstrateProductResidence Time (min)Yield (%)
11-(1-Azidovinyl)-4-methylbenzene2-Methyl-3-(p-tolyl)-2H-azirine16>99
21-(1-Azidovinyl)-4-chlorobenzene3-(4-Chlorophenyl)-2H-azirine16>99
31-(1-Azidovinyl)-4-fluorobenzene3-(4-Fluorophenyl)-2H-azirine16>99
41-(1-Azidovinyl)-2-bromobenzene3-(2-Bromophenyl)-2H-azirine16>99
51-(1-Azidovinyl)-3-bromobenzene3-(3-Bromophenyl)-2H-azirine16>99
61-(1-Azidovinyl)-4-bromobenzene3-(4-Bromophenyl)-2H-azirine16>99
72-Azidodec-1-ene2-Octyl-2H-azirine16 (re-processed)98
82-Azido-3,3-dimethylbut-1-ene2-tert-Butyl-2H-azirine16 (re-processed)97
Experimental Protocol: Thermal Synthesis of 2-Methyl-3-(p-tolyl)-2H-azirine

Materials:

  • 1-(1-Azidovinyl)-4-methylbenzene (1.0 eq)

  • Cyclopentyl methyl ether (CPME), anhydrous

Equipment:

  • Syringe pump (e.g., Harvard Apparatus PHD ULTRA™)

  • Stainless steel or PFA reactor coil (e.g., 4 mL internal volume)

  • Heated reactor system (e.g., Syrris Volcano)

  • Back-pressure regulator (set to 8 bar)

  • Collection flask

Procedure:

  • Preparation of the Reagent Solution: Prepare a 0.25 M solution of 1-(1-azidovinyl)-4-methylbenzene in anhydrous CPME.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram below.

    • Ensure all connections are secure to handle the operating pressure.

    • Pre-heat the reactor to 130 °C.

  • Reaction Execution:

    • Load the reagent solution into a syringe and place it on the syringe pump.

    • Pump the solution through the heated reactor at a flow rate of 0.25 mL/min, corresponding to a residence time of 16 minutes in a 4 mL reactor.

    • The output from the reactor passes through the back-pressure regulator and is collected in a flask at room temperature.

  • Work-up and Analysis:

    • The collected solution contains the 2H-azirine product.

    • The solvent can be removed under reduced pressure to yield the crude product.

    • For many substrates, the resulting 2H-azirine is obtained in high purity and may not require further purification.[2]

    • Analyze the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Note on Aliphatic Vinyl Azides: Less reactive aliphatic vinyl azides may require reprocessing (i.e., collecting the output and pumping it through the reactor a second time) to achieve high conversion.[2]

Workflow Diagram

G Thermal Synthesis of 2H-Azirines from Vinyl Azides cluster_setup System Setup Reagent Vinyl Azide in CPME (0.25 M) Pump Syringe Pump (0.25 mL/min) Reagent->Pump Reactor Heated Reactor Coil (4 mL) 130 °C Pump->Reactor BPR Back-Pressure Regulator (8 bar) Reactor->BPR Collection Collection Flask BPR->Collection G Photochemical Synthesis of 2H-Azirines from Vinyl Azides cluster_setup System Setup Reagent Vinyl Azide in MeCN Pump Syringe Pump Reagent->Pump Photoreactor Flow Photoreactor (FEP/PFA Tubing) Pump->Photoreactor Collection Collection Flask Photoreactor->Collection LEDs High-Power LEDs (e.g., 420 nm) LEDs->Photoreactor G Synthesis of 2H-Azirines from Oximes cluster_input Reagents cluster_process Flow Process cluster_output Product Oxime Oxime Mesylation In-situ Mesylation Oxime->Mesylation MsCl MsCl MsCl->Mesylation Base Base (e.g., Et3N) Cyclization Base-promoted Cyclization Base->Cyclization Mesylation->Cyclization Oxime Mesylate Intermediate Azirine 2H-Azirine Cyclization->Azirine

References

Application Notes and Protocols: Synthesis of Aziridine-Containing Azabicyclo[4.1.0]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aziridine-containing azabicyclo[4.1.0]heptane core is a strained, bicyclic heterocyclic system of significant interest in synthetic and medicinal chemistry. This structural motif serves as a versatile intermediate in the stereoselective synthesis of various nitrogen-containing compounds, including substituted piperidines and azepanes. Notably, derivatives of this scaffold have been instrumental in the synthesis of biologically active natural products such as the protein kinase inhibitor balanol and the glycosidase inhibitor fagomine, highlighting its importance in drug discovery and development.

These application notes provide detailed protocols for the synthesis of aziridine-containing azabicyclo[4.1.0]heptanes, summarize key quantitative data, and illustrate the synthetic workflows and relevant biological pathways.

I. Synthesis via Ring-Expansion of a Bicyclic Aziridinium Ion

A robust and well-documented method for generating substituted piperidines and azepanes involves the formation and subsequent ring-opening of a 1-azoniabicyclo[4.1.0]heptane tosylate intermediate. This strategy offers high regio- and stereoselectivity. The overall workflow begins with the tosylation of a 2-(4-hydroxybutyl)aziridine, which then undergoes intramolecular cyclization to form the stable bicyclic aziridinium ion. Nucleophilic attack on this intermediate leads to the desired ring-expanded products.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Aziridinium Ion Formation cluster_2 Step 3: Nucleophilic Ring-Expansion A 2-(4-Hydroxybutyl)aziridine B p-Toluenesulfonic anhydride, Et3N, CH2Cl2 A->B C 2-(4-Tosyloxybutyl)aziridine B->C D 2-(4-Tosyloxybutyl)aziridine E CH3CN, rt D->E F 1-Azoniabicyclo[4.1.0]heptane tosylate E->F G 1-Azoniabicyclo[4.1.0]heptane tosylate H Nucleophile (Nu-) G->H I Substituted Piperidines (Attack at bridge) H->I J Substituted Azepanes (Attack at bridgehead) H->J G A Cyclohexene C ZrODipic(HMPA) (cat.) TBAB, DCE A->C B Chloramine-T B->C D cis-7-Tosyl-7-azabicyclo[4.1.0]heptane C->D G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Balanol ATP ATP Kinase PKA / PKC (Catalytic Domain) ATP->Kinase Binds Substrate Target Substrate Kinase->Substrate Phosphorylation Blocked PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate->Kinase Balanol Balanol Balanol->Kinase Competitively Binds (High Affinity) G Fagomine D-Fagomine AMPK AMPK Fagomine->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Mito Mitochondrial Biogenesis & Function PGC1a->Mito ROS Reduced Oxidative Stress (ROS ↓) Mito->ROS

Metal-Catalyzed Ring-Opening Reactions of 2H-Azirines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-catalyzed ring-opening reactions of 2H-azirines. These highly strained three-membered heterocycles serve as versatile building blocks in organic synthesis, enabling the construction of a wide array of valuable nitrogen-containing molecules. The protocols outlined herein focus on synthetically relevant transformations catalyzed by various transition metals, including palladium, copper, iron, rhodium, and gold.

Application Notes

The ring-opening of 2H-azirines, driven by the release of significant ring strain, can be effectively controlled by transition metal catalysts to achieve a variety of synthetic outcomes. The choice of metal catalyst, ligands, and reaction partners dictates the reaction pathway, leading to the formation of diverse heterocyclic scaffolds and functionalized acyclic molecules.

Key applications include:

  • Synthesis of Polysubstituted Pyrroles and Pyrazoles: Copper and palladium catalysts have been shown to be highly effective in the synthesis of polysubstituted pyrroles and pyrazoles. For instance, a copper-catalyzed ring expansion of 2H-azirines with terminal alkynes provides a powerful method for constructing 3-alkynyl polysubstituted pyrroles.[1][2] Similarly, a palladium-catalyzed reaction with hydrazones offers an alternative route to various polysubstituted pyrazoles.[3]

  • Formation of Indoles: Iron(II) chloride has emerged as an inexpensive and non-toxic catalyst for the synthesis of 2,3-disubstituted indoles through the ring-opening of 2H-azirines. This method proceeds via an amination of aromatic C-H bonds and tolerates a variety of functional groups.[4]

  • Construction of Pyridines: Gold and copper catalysts can be employed for the synthesis of functionalized pyridines. A gold-catalyzed intramolecular transfer of an alkenyl nitrene from a 2-propargyl 2H-azirine to the alkyne moiety leads to the formation of polysubstituted pyridines.[5]

  • Synthesis of α-Amido Ketones: Palladium catalysis can facilitate the C–N bond cleavage of 2H-azirines in the presence of carboxylic acids, leading to the formation of valuable α-amido ketone derivatives.[6]

  • C-C Bond Formation via C-H Activation: Rhodium catalysts can be utilized for the synthesis of acylmethyl-substituted 2-arylpyridine derivatives from 3-aryl-2H-azirines through a C-H activation pathway, demonstrating a novel C-C bond-forming reaction.

The selection of the appropriate catalytic system is crucial for achieving the desired product with high yield and selectivity. The following sections provide detailed quantitative data and experimental protocols for several key metal-catalyzed ring-opening reactions of 2H-azirines.

Data Presentation

The following tables summarize quantitative data for selected metal-catalyzed ring-opening reactions of 2H-azirines, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles from 2H-Azirines and Hydrazones[3]

Entry2H-Azirine (R¹)Hydrazone (R², R³)Catalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1PhPh, HPd(OAc)₂ (10)CsF, K₂S₂O₈1,4-Dioxane1001275
24-MeC₆H₄Ph, HPd(OAc)₂ (10)CsF, K₂S₂O₈1,4-Dioxane1001272
34-BrC₆H₄Ph, HPd(OAc)₂ (10)CsF, K₂S₂O₈1,4-Dioxane1001268
4Ph4-ClC₆H₄, HPd(OAc)₂ (10)CsF, K₂S₂O₈1,4-Dioxane1001270

Table 2: Copper-Catalyzed Synthesis of 3-Alkynylated Pyrroles from 2H-Azirines and Terminal Alkynes[1][2]

Entry2H-Azirine (R¹)Alkyne (R²)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhPhCuI (10)Et₃NToluene801285
24-MeOC₆H₄PhCuI (10)Et₃NToluene801282
34-ClC₆H₄PhCuI (10)Et₃NToluene801278
4Phn-BuCuI (10)Et₃NToluene801275

Table 3: Iron-Catalyzed Synthesis of 2,3-Disubstituted Indoles from 2H-Azirines[4]

Entry2H-Azirine (R¹, R²)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Ph, MeFeCl₂ (5)THF701285
24-MeC₆H₄, MeFeCl₂ (5)THF701282
34-BrC₆H₄, MeFeCl₂ (5)THF701278
4Ph, EtFeCl₂ (5)THF701280

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles[3]

To a screw-capped vial were added 2H-azirine (0.2 mmol, 1.0 equiv), hydrazone (0.24 mmol, 1.2 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), CsF (60.8 mg, 0.4 mmol, 2.0 equiv), and K₂S₂O₈ (108.1 mg, 0.4 mmol, 2.0 equiv). The vial was evacuated and backfilled with argon three times. Then, 1,4-dioxane (2.0 mL) was added, and the mixture was stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature, diluted with ethyl acetate (10 mL), and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired polysubstituted pyrazole.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of 3-Alkynylated Pyrroles[1][2]

A mixture of 2H-azirine (0.5 mmol, 1.0 equiv), terminal alkyne (0.6 mmol, 1.2 equiv), CuI (9.5 mg, 0.05 mmol, 10 mol%), and Et₃N (0.14 mL, 1.0 mmol, 2.0 equiv) in toluene (5.0 mL) was stirred in a sealed tube at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the desired 3-alkynylated pyrrole.

Protocol 3: General Procedure for Iron-Catalyzed Synthesis of 2,3-Disubstituted Indoles[4]

In a glovebox, a solution of the 2H-azirine (0.2 mmol, 1.0 equiv) in anhydrous THF (2.0 mL) was treated with FeCl₂ (1.3 mg, 0.01 mmol, 5 mol%). The reaction mixture was stirred at 70 °C for 12 hours. Upon completion, the reaction was cooled to room temperature and the solvent was removed under reduced pressure. The crude residue was purified by flash chromatography on silica gel (hexanes/ethyl acetate) to afford the corresponding 2,3-disubstituted indole.

Visualizations

The following diagrams illustrate the generalized reaction pathways and experimental workflows for metal-catalyzed ring-opening reactions of 2H-azirines.

Reaction_Mechanism cluster_0 Generalized Metal-Catalyzed Ring-Opening of 2H-Azirine Azirine 2H-Azirine Intermediate Metal-Coordinated Intermediate Azirine->Intermediate Coordination Metal_Catalyst Metal Catalyst (Pd, Cu, Fe, Rh, Au) Metal_Catalyst->Intermediate Ring_Opened Ring-Opened Species (e.g., Vinyl Nitrenoid) Intermediate->Ring_Opened Ring-Opening Product Product (Heterocycle or Acyclic Compound) Ring_Opened->Product Reaction with Nucleophile/Electrophile Product->Metal_Catalyst Catalyst Regeneration

Caption: Generalized mechanism of metal-catalyzed 2H-azirine ring-opening.

Experimental_Workflow cluster_1 Typical Experimental Workflow Start Start Reagents Combine 2H-Azirine, Catalyst, Additives, and Solvent Start->Reagents Reaction Heat and Stir under Inert Atmosphere Reagents->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End Catalyst_Product_Relationship cluster_2 Catalyst and Resulting Product Relationship cluster_catalysts Catalysts cluster_products Products Azirine 2H-Azirine Pd Palladium Azirine->Pd Cu Copper Azirine->Cu Fe Iron Azirine->Fe Rh Rhodium Azirine->Rh Au Gold Azirine->Au Pyrazoles Pyrazoles Pd->Pyrazoles AmidoKetones α-Amido Ketones Pd->AmidoKetones Pyrroles Pyrroles Cu->Pyrroles Pyridines Pyridines Cu->Pyridines Indoles Indoles Fe->Indoles Acylmethylpyridines Acylmethyl-pyridines Rh->Acylmethylpyridines Au->Pyridines

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Benzyl-2H-Azirine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-benzyl-2H-azirine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of this highly reactive heterocyclic compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this compound synthesis are a common challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Precursor Quality: The purity of the starting materials, particularly the vinyl azide precursor, is crucial. Impurities can interfere with the cyclization reaction.

    • Recommendation: Ensure your vinyl azide is pure before proceeding. Purification by column chromatography may be necessary.

  • Reaction Temperature and Time: The thermal decomposition of the vinyl azide to form the azirine requires careful temperature control.

    • Recommendation: Optimize the reaction temperature and time. If the temperature is too low, the reaction may be incomplete. If it is too high or the reaction time is too long, decomposition of the product can occur. Monitoring the reaction by TLC or NMR is recommended.

  • Solvent Choice: The choice of solvent can influence the reaction rate and the stability of the product.

    • Recommendation: Anhydrous and inert solvents are generally preferred. Toluene or chloroform are commonly used for the thermal decomposition of vinyl azides.[1]

  • Incomplete Reaction: The conversion of the starting material to the product may not be complete.

    • Recommendation: Monitor the reaction progress using TLC or ¹H NMR to ensure the disappearance of the starting material. If the reaction stalls, a slight increase in temperature or prolonged reaction time might be necessary.

Issue: Product Decomposition or Polymerization

Question: I am observing significant decomposition or polymerization of my this compound during the reaction or workup. How can I prevent this?

Answer: 2H-azirines are highly strained molecules and can be prone to decomposition or polymerization, especially under certain conditions.[2]

  • Thermal Instability: Prolonged heating can lead to the decomposition of the 2H-azirine ring.[3]

    • Recommendation: Minimize the reaction time at elevated temperatures. Once the reaction is complete, cool the reaction mixture promptly.

  • Acidic or Basic Conditions: The 2H-azirine ring is sensitive to both acidic and basic conditions, which can catalyze ring-opening or polymerization.

    • Recommendation: Ensure all workup steps are performed under neutral conditions. Use distilled water for extractions and avoid strong acids or bases.

  • Concentration: High concentrations of the product, especially during solvent removal, can promote polymerization.

    • Recommendation: Remove the solvent under reduced pressure at low temperatures. It is advisable to use the crude product immediately in the next step if possible, or store it as a dilute solution in a non-polar solvent at low temperatures. Some 2H-azirines have been noted to polymerize upon isolation.[2]

Issue: Difficulty in Purification

Question: I am having trouble purifying this compound by column chromatography. What are the best practices?

Answer: Purifying 2H-azirines can be challenging due to their reactivity on silica gel.

  • Stationary Phase: Silica gel can be acidic enough to cause decomposition of the azirine.

    • Recommendation: Use deactivated silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in the eluent system and then removing the excess triethylamine. Alternatively, alumina (neutral or basic) can be used as the stationary phase.

  • Eluent System: The choice of solvent is important to ensure good separation and minimize decomposition.

    • Recommendation: Use a non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate. Start with a low polarity and gradually increase it.

  • Speed: The time the compound spends on the column should be minimized.

    • Recommendation: Use flash column chromatography to expedite the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and general method for the synthesis of 2H-azirines is the thermal or photochemical decomposition of vinyl azides.[1][4] For this compound, this would involve the synthesis of a suitable benzyl-substituted vinyl azide precursor followed by its cyclization.

Q2: Are there any safety precautions I should be aware of when synthesizing this compound?

A2: Yes. The synthesis often involves organic azides as intermediates. Organic azides are potentially explosive and should be handled with care.[1] It is crucial to use appropriate personal protective equipment, such as a face shield and leather gloves, and to work behind a safety shield, especially when working on a larger scale.

Q3: How can I confirm the formation of this compound?

A3: The formation of the 2H-azirine ring can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the protons on the azirine ring typically appear at a characteristic chemical shift. The ¹³C NMR spectrum will show a signal for the sp² carbon of the C=N bond. Infrared (IR) spectroscopy can also be useful, with a characteristic absorption for the C=N stretch.[1]

Q4: What are some common side reactions to be aware of?

A4: Besides polymerization, 2H-azirines can undergo various rearrangements and cycloaddition reactions, especially under thermal or photochemical conditions. The highly strained ring can open to form vinyl nitrenes or nitrile ylides, which are highly reactive intermediates.[4] The specific side products will depend on the reaction conditions and the presence of other reactive species.

Experimental Protocols

General Protocol: Synthesis of 3-Substituted-2H-Azirine via Thermal Decomposition of a Vinyl Azide

This protocol is based on the synthesis of 2-(dimethoxymethyl)-3-phenyl-2H-azirine and should be adapted for the specific benzyl-substituted precursor.[1]

Step 1: Synthesis of the Vinyl Azide Precursor

The synthesis of the required benzyl-substituted vinyl azide is the first critical step. This can typically be achieved through methods such as the addition of iodine azide to an appropriate alkene followed by elimination.

Step 2: Thermal Cyclization to form this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude benzyl-substituted vinyl azide in an anhydrous solvent (e.g., chloroform or toluene).

  • Heating: Heat the solution to reflux.[1] The optimal temperature and reaction time will need to be determined by monitoring the reaction.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the disappearance of the azide peak in the IR spectrum (around 2150 cm⁻¹).[1]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure at a low temperature to avoid decomposition of the product.

    • The crude this compound can be used directly for the next step or purified by flash column chromatography on deactivated silica gel or alumina.

Data Presentation

Table 1: Comparison of Synthesis Methods for 2H-Azirines
Synthesis MethodStarting MaterialsGeneral YieldsAdvantagesDisadvantages
Decomposition of Vinyl Azides Vinyl azides40-95%Broad substrate scope, neutral conditions.Potentially explosive intermediates (azides), may require specialized equipment.
Ring Contraction of Isoxazoles IsoxazolesVariableAccess to functionalized azirines.Requires metal catalysts, may need heating.
Oxidative Cyclization of Enamines EnaminesGoodMetal-free options available.Substrate scope may be limited.

This data is generalized for 2H-azirine synthesis and may vary for this compound.

Mandatory Visualizations

Diagram 1: General Synthesis of this compound

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Benzyl_Alkene Benzyl-substituted Alkene Vinyl_Azide Benzyl-substituted Vinyl Azide Benzyl_Alkene->Vinyl_Azide Azide Addition/ Elimination Azide_Source Azide Source (e.g., IN3) Azirine This compound Vinyl_Azide->Azirine Heat or Light (Cyclization)

Caption: Synthetic pathway to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of This compound Check_Purity Check Purity of Vinyl Azide Precursor Start->Check_Purity Impure Impure Check_Purity->Impure Optimize_Conditions Optimize Reaction Temperature and Time Check_Solvent Ensure Solvent is Anhydrous and Inert Optimize_Conditions->Check_Solvent Monitor_Reaction Monitor Reaction for Completion (TLC/NMR) Check_Solvent->Monitor_Reaction Incomplete Incomplete Reaction Monitor_Reaction->Incomplete Impure->Optimize_Conditions No Purify Purify Precursor Impure->Purify Yes Purify->Optimize_Conditions Adjust_Conditions Increase Temperature or Prolong Reaction Time Incomplete->Adjust_Conditions Yes Success Improved Yield Incomplete->Success No Adjust_Conditions->Success

Caption: Troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Byproducts in 3-Benzyl-2H-Azirine Thermal Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing the thermal rearrangement of 3-benzyl-2H-azirine in their work. Here you will find troubleshooting guides and frequently asked questions to help you manage and minimize the formation of byproducts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the thermal rearrangement of this compound?

The anticipated major product is 2-phenylindole. The reaction proceeds through a vinyl nitrene intermediate, which then undergoes an intramolecular cyclization.

Q2: What are the common byproducts observed in this reaction?

At elevated temperatures, a variety of byproducts can form. Based on studies of structurally similar compounds like 2,3-diphenyl-2H-azirine, potential byproducts include tetraphenylpyrrole, triphenylimidazole, 1-benzyl-2,4,5-triphenylimidazole, tetraphenylpyrazine, benzonitrile, and stilbene.[1][2] The formation of these byproducts is often the result of intermolecular reactions of the highly reactive vinyl nitrene intermediate.

Q3: What is the general mechanism for the thermal rearrangement of this compound?

The thermal rearrangement is believed to proceed via the formation of a vinyl nitrene intermediate. This intermediate can then undergo several transformations, with the desired pathway being an intramolecular C-H insertion to form the indole ring.

Q4: How does temperature affect the formation of byproducts?

Higher temperatures generally lead to an increase in the formation of byproducts. While a certain amount of heat is necessary to initiate the rearrangement, excessive heat can promote intermolecular side reactions of the vinyl nitrene intermediate, leading to a more complex product mixture.[3][4]

Q5: Can the choice of solvent influence the reaction outcome?

Yes, the solvent can play a role in the product distribution. Non-polar, high-boiling solvents like xylene or toluene are commonly used. The solvent can influence the stability and reactivity of the vinyl nitrene intermediate.

Troubleshooting Guide

Problem Potential Cause Recommended Solutions
Low yield of 2-phenylindole - Reaction temperature is too low, leading to incomplete conversion.- Reaction temperature is too high, favoring byproduct formation.[4] - The concentration of the starting material is too high, promoting intermolecular reactions.- Gradually increase the reaction temperature in small increments to find the optimal balance between conversion and selectivity.- If significant byproduct formation is observed, try lowering the reaction temperature and extending the reaction time.- Perform the reaction under high dilution conditions to minimize intermolecular side reactions.
Complex mixture of byproducts - The reaction is being run at too high a temperature.[1][2]- The reaction is run for an extended period at a high temperature.- Reduce the reaction temperature.- Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.- Consider using a lower boiling point solvent to maintain a milder reaction temperature.
Formation of polymeric materials - High concentration of the starting material.- Presence of impurities that can initiate polymerization.- Use high dilution conditions.- Ensure the purity of the this compound starting material.
Inconsistent results - Variations in reaction temperature and time.- Purity of the starting material and solvent.- Use a reliable and accurate method for temperature control (e.g., an oil bath with a thermostat).- Carefully control the reaction time.- Use freshly distilled, anhydrous solvents.

Quantitative Data

The following table summarizes the products obtained from the thermal rearrangement of 2,3-diphenyl-2H-azirine, a close structural analog of this compound. The data illustrates the variety of byproducts that can be formed at elevated temperatures.

Product Observed in the thermolysis of 2,3-diphenyl-2H-azirine at 250°C [1][2]
2-PhenylindoleMajor Product
2,3,4,5-TetraphenylpyrroleMajor Product
2,4,5-TriphenylimidazoleMajor Product
1-Benzyl-2,4,5-triphenylimidazoleMajor Product
TetraphenylpyrazineMinor Product
TetraphenylpyrimidineMinor Product
PentaphenylpyridineMinor Product
BenzonitrileMinor Product
BenzamideMinor Product
StilbeneMinor Product

Experimental Protocols

General Protocol for the Thermal Rearrangement of 3-Aryl-2H-Azirines

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound

  • Anhydrous high-boiling solvent (e.g., xylene, toluene)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the this compound in the anhydrous solvent. A typical concentration is in the range of 0.01-0.1 M. Using dilute conditions is recommended to minimize intermolecular side reactions.

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure of the inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to the desired temperature (typically in the range of 140-250°C, depending on the solvent and substrate) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired 2-phenylindole and separate it from the byproducts.

Visualizations

Reaction Pathway and Byproduct Formation

Byproduct_Formation Start This compound Intermediate Vinyl Nitrene Intermediate Start->Intermediate Heat (Δ) Product 2-Phenylindole (Desired Product) Intermediate->Product Intramolecular Cyclization (Favored at lower temp. & dilution) Byproducts Byproducts (e.g., Tetraphenylpyrrole, Triphenylimidazole, etc.) Intermediate->Byproducts Intermolecular Reactions (Favored at higher temp. & conc.)

Caption: Reaction pathway of this compound thermal rearrangement.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of 2-Phenylindole? CheckTemp Analyze Byproduct Profile Start->CheckTemp HighTemp High Temp Byproducts Present? CheckTemp->HighTemp LowTemp Unreacted Starting Material? HighTemp->LowTemp No OptimizeTemp Lower Reaction Temperature &/or Use High Dilution HighTemp->OptimizeTemp Yes IncreaseTemp Increase Reaction Temperature &/or Reaction Time LowTemp->IncreaseTemp Yes End Improved Yield OptimizeTemp->End IncreaseTemp->End

Caption: Troubleshooting workflow for optimizing 2-phenylindole yield.

References

Technical Support Center: Managing the Acid Sensitivity of 3-Benzyl-2H-Azirine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the acid sensitivity of 3-benzyl-2H-azirine in catalytic applications. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide offers solutions to common problems that may arise during the acid-catalyzed reactions of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of this compound: Strong acids or high concentrations of Lewis acids can lead to rapid polymerization or ring-opening decomposition of the starting material.[1] 2. Insufficient Activation: The Lewis acid may not be strong enough to activate the azirine for the desired reaction. 3. Poor Nucleophile/Diene Reactivity: The reaction partner may not be sufficiently reactive under the chosen conditions.1. Optimize Lewis Acid: Screen a range of Lewis acids with varying strengths (e.g., start with milder options like ZnCl₂, Sc(OTf)₃ before moving to stronger ones like BF₃·OEt₂ or TiCl₄). Use substoichiometric amounts of the Lewis acid. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize decomposition. 3. Slow Addition: Add the Lewis acid or the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration of the activated species. 4. Use of an Acid Scavenger: In cases where trace acid impurities may be the issue, consider the addition of a non-nucleophilic base (e.g., proton sponge) after the initial activation step.
Formation of Multiple Side Products 1. Isomerization of this compound: Acid catalysis can sometimes promote isomerization to other heterocyclic systems. 2. Uncontrolled Polymerization: High concentrations of the activated azirine can lead to polymerization. 3. Side Reactions of the Nucleophile/Diene: The acidic conditions may be promoting undesired reactions of the other starting materials.1. Solvent Screening: The choice of solvent can influence the stability of the activated complex and the reaction pathway. Screen aprotic solvents of varying polarity (e.g., toluene, dichloromethane, THF). 2. Precise Stoichiometry: Ensure accurate stoichiometry of all reactants and the catalyst. 3. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture, which can generate protic acids from some Lewis acids.
Reaction Stalls or is Sluggish 1. Catalyst Deactivation: The Lewis acid catalyst may be deactivated by impurities in the starting materials or solvent. 2. Insufficient Catalyst Loading: The amount of Lewis acid may be too low to achieve a reasonable reaction rate.1. Purify Reagents and Solvents: Ensure all starting materials and solvents are rigorously purified and dried. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading, while carefully monitoring for any increase in decomposition. 3. Consider a More Activating Lewis Acid: If milder Lewis acids are ineffective, a stronger one may be necessary, but this should be done with caution and at low temperatures.
Poor Stereoselectivity 1. Flexible Transition State: The catalyst may not be providing a sufficiently rigid chiral environment. 2. Background Uncatalyzed Reaction: A non-selective uncatalyzed reaction may be occurring in parallel.1. Use Chiral Lewis Acids: For asymmetric catalysis, screen a variety of chiral Lewis acid complexes.[2] 2. Optimize Temperature and Solvent: Lowering the temperature can often improve stereoselectivity. The solvent can also play a crucial role in the organization of the transition state. 3. Bulky Ligands: Employ Lewis acids with sterically demanding ligands to enhance facial discrimination.

Frequently Asked Questions (FAQs)

Q1: Why is this compound sensitive to acids?

A1: The acid sensitivity of this compound stems from its strained three-membered ring and the basicity of the nitrogen atom. Protonation or coordination of a Lewis acid to the nitrogen atom activates the C=N bond, making the azirine ring susceptible to nucleophilic attack and ring-opening.[1] However, excessive acidity can lead to uncontrolled reactions, including polymerization and decomposition.

Q2: What is the role of a Lewis acid in catalysis with this compound?

A2: A Lewis acid acts as a catalyst by coordinating to the nitrogen atom of the this compound. This coordination increases the electrophilicity of the C=N bond, making the azirine a more reactive dienophile in Diels-Alder reactions or a better electrophile for nucleophilic additions.[1] This activation allows reactions to proceed under milder conditions and can influence the stereochemical outcome.[2]

Q3: How do I choose the appropriate Lewis acid for my reaction?

A3: The choice of Lewis acid depends on the specific reaction and the nucleophilicity of the reaction partner. It is often best to start with milder Lewis acids, such as ZnCl₂ or Sc(OTf)₃, and monitor the reaction progress. If the reaction is too slow, stronger Lewis acids like BF₃·OEt₂ or TiCl₄ can be employed, but typically at lower temperatures to mitigate decomposition. For asymmetric reactions, a chiral Lewis acid complex is required.[2]

Q4: Can I use protic acids as catalysts?

A4: While protic acids can activate 2H-azirines, they are generally more prone to causing decomposition and polymerization compared to Lewis acids. Their use requires careful control of concentration and temperature. For most synthetic applications, Lewis acids offer better control and selectivity.

Q5: What are the best practices for handling and storing this compound to minimize acid-induced degradation?

A5: this compound should be stored in a cool, dark place under an inert atmosphere. It is advisable to store it over a neutral drying agent like anhydrous sodium sulfate. Avoid contact with acidic surfaces or impurities. When handling, use clean, dry glassware and inert syringes or cannulas for transfers.

Quantitative Data

The following table summarizes the effect of different Lewis acids on the yield of the Diels-Alder reaction between a 3-substituted 2H-azirine and Danishefsky's diene. While not specific to this compound, it provides a useful comparison of Lewis acid efficacy.

EntryLewis Acid (0.3 equiv.)Temperature (°C)Time (h)Yield (%)
1None75720
2YbCl₃75665
3Sc(OTf)₃751855
4BF₃·OEt₂ (0.2 equiv.)252440
5ZnCl₂754820

Data adapted from a study on a similar 3-substituted 2H-azirine.

Experimental Protocols

Representative Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction of this compound

This protocol provides a general procedure for the reaction of this compound with a diene, incorporating measures to manage its acid sensitivity.

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Lewis Acid (e.g., YbCl₃, anhydrous)

  • Anhydrous solvent (e.g., toluene, freshly distilled)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, add the Lewis acid (e.g., YbCl₃, 0.3 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene via syringe to dissolve or suspend the Lewis acid.

  • Azirine Addition: In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred Lewis acid suspension at room temperature over 10-15 minutes.

  • Diene Addition: After stirring the azirine-Lewis acid mixture for 10 minutes, add the diene (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish at room temperature, it can be gently heated (e.g., to 50-75°C), but with careful monitoring for the appearance of decomposition products.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous NaHCO₃ solution to neutralize the Lewis acid.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.

Visualizations

Caption: Lewis acid activation of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Acid-Sensitive Reactions A 1. Inert Atmosphere Setup (N₂ or Ar) B 2. Use Anhydrous Solvents and Reagents A->B C 3. Choose Mildest Effective Lewis Acid B->C D 4. Low Temperature Reaction Conditions C->D E 5. Slow Addition of Limiting Reagent or Catalyst D->E F 6. Monitor for Decomposition (TLC, LC-MS) E->F G 7. Quench with Mild Base (e.g., NaHCO₃) F->G H 8. Prompt Workup and Purification G->H

Caption: Workflow for handling acid-sensitive 2H-azirines.

References

preventing decomposition of 3-benzyl-2H-azirine during chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and purifying 3-benzyl-2H-azirine. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals successfully manage this reactive intermediate during chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound decomposing during silica gel column chromatography?

A1: this compound is a strained heterocyclic compound, making it susceptible to decomposition under various conditions. The primary causes of decomposition on silica gel include:

  • Acidic Nature of Silica: Standard silica gel is acidic and can catalyze the ring-opening of the azirine, leading to rearrangement or polymerization.[1] 2H-azirines can be activated by protonation, which facilitates the addition of nucleophiles.[2][3]

  • Thermal Stress: The heat generated from the exothermic process of solvent adsorption onto the silica gel can contribute to the thermal decomposition of the sensitive azirine ring.[4]

  • Extended Contact Time: Prolonged exposure to the stationary phase increases the likelihood of decomposition.

Q2: What are the visible signs of decomposition on a TLC plate or during column chromatography?

A2: Signs of decomposition include:

  • Streaking on TLC plates: Instead of a compact spot, a streak may be observed, indicating the compound is degrading as it moves up the plate.

  • Appearance of new spots: The formation of new, often more polar, spots on the TLC plate indicates the generation of degradation byproducts.

  • Color changes: The collected fractions may exhibit unexpected color changes.

  • Low recovery: A significantly lower than expected yield of the desired product after chromatography is a strong indicator of decomposition.

Q3: Are there alternative stationary phases that are more suitable for purifying this compound?

A3: Yes, several alternatives to standard silica gel can be used:

  • Neutralized Silica Gel: Pre-treating silica gel with a base, such as triethylamine, can neutralize the acidic sites and reduce decomposition.

  • Basic Alumina: Using basic alumina (activity IV) is an effective alternative as it provides a non-acidic environment.[1]

  • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good alternative.

Q4: Can I avoid chromatography altogether for the purification of this compound?

A4: Depending on the purity of your crude product and the nature of the impurities, you might be able to use non-chromatographic purification methods:

  • Sublimation: If the this compound is a solid and the impurities are not volatile, sublimation can be a very effective purification technique.[5]

  • Crystallization: If a suitable solvent system can be found, crystallization can provide a high-purity product.

  • Complexation: In some cases, temporary complexation with a metal salt, such as PdCl₂, can be used to facilitate purification, followed by decomplexation.[2][3]

Q5: How does temperature affect the stability of this compound during purification?

A5: 2H-azirines are known to be thermally labile. Increased temperature can promote the cleavage of the C-N or C-C bonds in the strained ring, leading to the formation of vinyl nitrenes or nitrile ylides, respectively.[6][7] It is crucial to keep the temperature as low as possible during all purification steps.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues encountered during the chromatographic purification of this compound.

Problem 1: Significant Product Loss and Streaking on TLC
Potential Cause Recommended Solution
Acid-catalyzed decomposition on silica gel.1. Use a less acidic stationary phase: Switch to deactivated (neutral) silica gel, basic alumina, or Florisil®.[1] 2. Neutralize the silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, and use this to pack your column.
Thermal decomposition.1. Run the column at a lower temperature: If possible, perform the chromatography in a cold room or using a jacketed column with a cooling circulator. 2. Avoid heat from solvent mixing: Prepare your eluent mixture in advance and allow it to cool to room temperature before use.
Prolonged contact time with the stationary phase.1. Use flash chromatography: Apply pressure to speed up the elution of your compound. 2. Optimize your eluent system: Choose a solvent system that provides good separation with a reasonable retention factor (Rf) of 0.3-0.4 for your product to ensure it elutes efficiently.
Problem 2: Isolation of an Isomeric Byproduct
Potential Cause Recommended Solution
Rearrangement of the 2H-azirine on the stationary phase.This is often acid-catalyzed. Follow the recommendations for "Significant Product Loss and Streaking on TLC" to minimize acidic contact.
Photochemical rearrangement.Protect your sample from light by wrapping flasks and columns in aluminum foil. Photolysis can lead to the formation of nitrile ylides which can undergo further reactions.[6][8]

Experimental Protocols

Protocol 1: Flash Chromatography of this compound using Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

    • Add triethylamine to the slurry to a final concentration of 1% (v/v).

    • Stir the slurry for 15-20 minutes.

  • Column Packing:

    • Wet pack the column with the deactivated silica gel slurry.

    • Flush the column with 2-3 column volumes of the eluent (containing 1% triethylamine) to ensure the stationary phase is fully equilibrated and neutralized.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute the column using flash chromatography techniques (applying positive pressure).

    • Monitor the fractions by TLC, ensuring the TLC plates are also developed in a chamber containing a small amount of triethylamine in the eluent.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at or below room temperature).

Quantitative Data Summary

The following table summarizes yields from various synthesis and purification methods for 2H-azirines, highlighting the impact of the methodology on product isolation.

MethodSubstrateYield (%)Purification DetailsReference
Thermal decomposition of vinyl azide1-azido-3,3-dimethoxy-1-propenyl)-benzene30%Sublimation at 35°C (0.01 mm)[5]
Thermal decomposition of vinyl azide in flowVinyl azide 1a 99%Obtained without further purification[9]
Rhodium-catalyzed isomerization5-alkoxyisoxazole40-95%Flash column chromatography on silica gel[10]
Iodine-mediated oxidative cyclizationEnamineNot specifiedColumn chromatography on silica gel[10]

Visual Guides

Decomposition and Prevention Workflow

This diagram outlines the troubleshooting process when facing decomposition during chromatography.

Decomposition_Workflow start Start: this compound Purification check_decomposition Observe Decomposition? (Streaking, Low Yield, Byproducts) start->check_decomposition no_decomposition No check_decomposition->no_decomposition yes_decomposition Yes check_decomposition->yes_decomposition continue_protocol Continue with Current Protocol no_decomposition->continue_protocol troubleshoot Troubleshooting Steps yes_decomposition->troubleshoot change_stationary_phase Switch to Neutral/Basic Stationary Phase (e.g., Basic Alumina, Deactivated Silica) troubleshoot->change_stationary_phase reduce_temp Lower Temperature (Cold Room / Jacketed Column) troubleshoot->reduce_temp increase_speed Increase Elution Speed (Flash Chromatography) troubleshoot->increase_speed protect_from_light Protect from Light troubleshoot->protect_from_light re_evaluate Re-evaluate on TLC change_stationary_phase->re_evaluate reduce_temp->re_evaluate increase_speed->re_evaluate protect_from_light->re_evaluate re_evaluate->check_decomposition If decomposition persists re_evaluate->continue_protocol If resolved

Caption: Troubleshooting workflow for azirine decomposition.

Potential Decomposition Pathways of 2H-Azirine

This diagram illustrates the primary pathways through which 2H-azirines can decompose.

Decomposition_Pathways azirine This compound protonated_azirine Protonated Azirine (Ring Strain Increased) azirine->protonated_azirine Protonation vinyl_nitrene Vinyl Nitrene (C-N Cleavage) azirine->vinyl_nitrene Thermolysis nitrile_ylide Nitrile Ylide (C-C Cleavage) azirine->nitrile_ylide Photolysis acid Acid (H+) (e.g., Silica Gel) acid->azirine heat Heat (Δ) heat->azirine light Light (hν) light->azirine ring_opened_products Ring-Opened Products (Rearrangement/Polymerization) protonated_azirine->ring_opened_products Nucleophilic Attack

Caption: Decomposition pathways of 2H-azirine.

References

Technical Support Center: Optimizing Lewis Acid Concentration for 2H-Azirine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Lewis acid concentration in reactions involving 2H-azirines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a Lewis acid necessary for my 2H-azirine reaction?

A1: 2H-azirines, while inherently reactive due to ring strain, often require activation for efficient reaction with nucleophiles or dienes. Lewis acids coordinate to the nitrogen atom of the 2H-azirine ring. This coordination increases the electrophilicity of the C=N double bond, making the azirine more susceptible to nucleophilic attack or participation in cycloaddition reactions. This activation typically leads to shorter reaction times, milder reaction conditions (e.g., lower temperatures), and improved yields.[1]

Q2: What are some common Lewis acids used for 2H-azirine reactions?

A2: A variety of Lewis acids have been successfully employed in 2H-azirine chemistry. Common choices include Boron Trifluoride Etherate (BF₃·OEt₂), Zinc Chloride (ZnCl₂), Magnesium Bromide (MgBr₂), Scandium Triflate (Sc(OTf)₃), and other metal triflates. The optimal Lewis acid is highly dependent on the specific reaction, substrate, and solvent system.

Q3: How do I choose the right Lewis acid for my reaction?

A3: The selection of a Lewis acid is often empirical and may require screening. Key factors to consider are the nature of your 2H-azirine substrate and the nucleophile/diene. For instance, in the Joullié–Ugi three-component reaction of phosphorylated 2H-azirines, ZnCl₂ has been shown to be particularly effective, while others like Ti(OiPr)₄ and Sc(OTf)₃ gave no desired product.[2] A preliminary screening with a few different Lewis acids is a recommended starting point.

Q4: What happens if my Lewis acid concentration is too low?

A4: An insufficient concentration of the Lewis acid will result in poor activation of the 2H-azirine. This typically manifests as a sluggish or incomplete reaction, leading to low yields of the desired product and recovery of unreacted starting material.

Q5: Can I use too much Lewis acid? What are the potential side reactions?

A5: Yes, an excessive concentration of Lewis acid can be detrimental. It may lead to undesired side reactions such as polymerization, decomposition of the starting material or product, or the formation of complex mixtures that are difficult to purify.[1] In some cases, increasing the catalyst loading beyond an optimal point provides no benefit and can even decrease the yield.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Reaction or Very Low Conversion Insufficient activation of the 2H-azirine.1. Increase Lewis Acid Concentration: Gradually increase the molar percentage of the Lewis acid. Start with a catalytic amount (e.g., 10 mol%) and increase incrementally (e.g., to 25 mol%, 50 mol%, or even stoichiometric amounts) while monitoring the reaction. 2. Switch to a Stronger Lewis Acid: If increasing the concentration is ineffective, consider screening a stronger Lewis acid. 3. Check Reagent Quality: Ensure the Lewis acid is anhydrous and has been stored properly, as moisture can deactivate it.
Low Yield of Desired Product with Complex Byproducts Lewis acid concentration is too high, leading to side reactions or decomposition.1. Decrease Lewis Acid Concentration: Reduce the catalyst loading in a stepwise manner. Often, an optimal concentration exists that maximizes the yield of the desired product while minimizing side reactions.[2] 2. Lower Reaction Temperature: High catalyst loading combined with elevated temperatures can promote decomposition. Try running the reaction at a lower temperature. 3. Slow Addition: Add the Lewis acid or one of the reactants slowly to the reaction mixture to control the reaction rate and minimize side reactions.
Reaction is Fast but Yield is Still Low The product may be unstable to the reaction conditions or the Lewis acid.1. Quench the Reaction Earlier: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent product degradation. 2. Use a Milder Lewis Acid: A less reactive Lewis acid might be sufficient to promote the reaction without causing product decomposition.
Inconsistent Results Sensitivity to moisture or air.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. 2. Standardize Reagent Handling: Ensure consistent quality and handling of the Lewis acid and other reagents between experiments.

Data Presentation: Lewis Acid Optimization

The optimal concentration of a Lewis acid is crucial for maximizing reaction efficiency. Below are examples of data from studies on Lewis acid optimization.

Table 1: Optimization of Acid Catalyst in the Joullié–Ugi Reaction of a 2H-Azirine Phosphine Oxide. [2]

EntryCatalyst (mol%)Yield (%)Diastereomeric Ratio
1No Catalyst10-
2PTSA (10 mol%)14-
3TfOH (10 mol%)35-
4TfOH (25 mol%)35-
5Ti(OiPr)₄ (25 mol%)No Reaction-
6Sc(OTf)₃ (25 mol%)No Reaction-
7InCl₃ (25 mol%)No Reaction-
8BF₃·OEt₂ (25 mol%)No Reaction-
9MgBr₂ (25 mol%)No Reaction-
10ZnCl₂ (25 mol%)6096:4

This table demonstrates that for this specific reaction, 25 mol% of ZnCl₂ was optimal. It also shows that increasing the concentration of TfOH from 10 to 25 mol% did not lead to an improvement in yield.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of 2H-Azirines

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the 2H-azirine (1.0 equiv.) and the diene (1.5-3.0 equiv.) to an oven-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether) to the flask.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Lewis Acid Addition: Add the Lewis acid (e.g., BF₃·OEt₂, 10-100 mol%) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a suitable reagent. For example, slowly add a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. If an aqueous quench was used, separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: ZnCl₂-Catalyzed Joullié–Ugi Three-Component Reaction of a Phosphorylated 2H-Azirine [2]

  • Preparation: To a reaction tube, add the phosphorylated 2H-azirine (1.0 equiv.), the carboxylic acid (1.0 equiv.), the isocyanide (1.0 equiv.), and anhydrous ZnCl₂ (25 mol%).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF).

  • Reaction: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction by TLC until the starting 2H-azirine is consumed.

  • Purification: Upon completion, cool the reaction mixture and purify the crude product directly by flash column chromatography on silica gel.

Visualizations

Lewis_Acid_Activation cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction 2H_Azirine 2H-Azirine N Activated_Complex Activated Complex N-LA 2H_Azirine:f1->Activated_Complex:f1 Coordination Lewis_Acid Lewis Acid LA Lewis_Acid:f1->Activated_Complex:f1 Product Product Activated_Complex->Product Nucleophile Nucleophile (or Diene) Nucleophile->Product Nucleophilic Attack (or Cycloaddition)

Caption: Lewis acid activation of a 2H-azirine.

Troubleshooting_Workflow start Start Experiment problem Low or No Yield? start->problem cause1 [Cause] Insufficient Activation problem->cause1 Yes cause2 [Cause] Side Reactions / Decomposition problem->cause2 Low yield with byproducts end Successful Reaction problem->end No solution1a [Solution] Increase LA Concentration cause1->solution1a solution1b [Solution] Change to Stronger LA cause1->solution1b solution1a->problem solution1b->problem end_fail Re-evaluate Strategy solution1b->end_fail solution2a [Solution] Decrease LA Concentration cause2->solution2a solution2b [Solution] Lower Temperature cause2->solution2b solution2a->problem solution2a->end_fail solution2b->problem

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Solvent Effects on the Photolysis of 2H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data related to the influence of solvents on the photochemical reactions of 2H-azirines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental investigation of solvent effects on 2H-azirine photolysis.

Question/Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion of the 2H-azirine starting material. 1. Incorrect Irradiation Wavelength: The solvent may absorb significantly at the chosen wavelength (solvent cutoff), preventing light from reaching the 2H-azirine. 2. Low Photon Flux: The light source is not powerful enough, or the reaction vessel geometry is inefficient. 3. Presence of Quenchers: Impurities in the solvent (e.g., dissolved oxygen, trace metals) can quench the excited state of the 2H-azirine.[1]1. Check the UV-Vis spectrum of your solvent to ensure it is transparent at the irradiation wavelength. For example, acetonitrile has a lower UV cutoff (~190 nm) than toluene (~284 nm).[2] 2. Use a more powerful lamp or a more efficient photoreactor setup. Ensure the reaction vessel is made of quartz if irradiating below 300 nm. 3. Degas the solvent thoroughly by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to and during the reaction. Use high-purity solvents.
Inconsistent product ratios between replicate experiments. 1. Variable Water Content: Trace amounts of water in aprotic solvents can react with the nitrile ylide intermediate. 2. Temperature Fluctuations: Photochemical reactions can be temperature-dependent.[3] Heat from the lamp can cause inconsistencies. 3. Non-homogeneous Solution: Poor mixing can lead to localized "hot spots" of high light intensity and product concentration.1. Use anhydrous solvents and handle them under an inert atmosphere to minimize water contamination. 2. Use a water bath or a cooling system to maintain a constant temperature throughout the irradiation period. 3. Ensure efficient stirring of the reaction mixture.
Observation of unexpected side products. 1. Secondary Photolysis: The primary photoproducts (nitrile ylide, vinyl nitrene products) may themselves be photochemically active and undergo further reactions. 2. Reaction with Solvent: The highly reactive intermediates can react with the solvent, especially if the solvent is nucleophilic or has abstractable hydrogen atoms. 3. Dimerization/Polymerization: The nitrile ylide can undergo [3+2] cycloaddition with the starting 2H-azirine, especially at higher concentrations.1. Monitor the reaction progress over time using techniques like HPLC or NMR to identify primary products and minimize their secondary decomposition. Consider using a filter to cut off shorter wavelengths that might excite the products. 2. Choose a more inert solvent. For example, perfluorinated solvents are highly inert. 3. Run the reaction at a lower concentration of the 2H-azirine.
Low quantum yield. 1. Deactivation Pathways: The excited 2H-azirine may be deactivating through non-productive pathways like fluorescence, phosphorescence, or internal conversion.[4][5] 2. Recombination of Intermediates: The initially formed radical pair (from C-N cleavage) or the nitrile ylide can revert to the starting 2H-azirine. 3. Solvent Polarity Mismatch: The solvent may not effectively stabilize the transition state leading to the desired product.1. While inherent to the molecule, changing the solvent can sometimes influence the rates of these competing processes. 2. This is often difficult to control directly but can be influenced by the solvent cage effect. 3. Systematically screen solvents with a range of polarities to find one that favors the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary photochemical pathways for 2H-azirines?

A1: Upon UV irradiation, 2H-azirines primarily undergo two competing ring-opening reactions:

  • C-C bond cleavage: This is the most common pathway and results in the formation of a highly reactive nitrile ylide intermediate.[6] This 1,3-dipole can be trapped by various dipolarophiles or undergo other rearrangements.

  • C-N bond cleavage: This pathway leads to the formation of a vinyl nitrene intermediate. This pathway is generally less common but can be favored by certain substituents on the azirine ring.[7]

Q2: How does solvent polarity affect the photolysis of 2H-azirines?

A2: Solvent polarity can significantly influence the product distribution by preferentially stabilizing one of the transition states leading to the primary photoproducts. The C-C bond cleavage to form a nitrile ylide often proceeds through a more polar transition state than the C-N bond cleavage. Therefore, polar solvents are expected to lower the activation energy for nitrile ylide formation, increasing its relative yield. Nonpolar solvents may favor the pathway proceeding through the less polar, more radical-like vinyl nitrene intermediate.

Q3: Why is my nitrile ylide intermediate not being trapped by the dipolarophile I added?

A3: Several factors could be at play:

  • Reaction Rates: The rate of reaction of the nitrile ylide with the solvent or its rate of reversion to the 2H-azirine might be faster than the rate of trapping by your chosen dipolarophile.

  • Concentration: The concentration of your dipolarophile may be too low. It is typically used in large excess.

  • Solvent Interference: The solvent might be competing with your trapping agent. For instance, nucleophilic solvents like alcohols could react with the nitrile ylide.

Q4: Can the irradiation wavelength influence the product ratio?

A4: Yes, the excitation wavelength can play a crucial role. In some cases, different excited states (e.g., singlet vs. triplet) can be accessed with different wavelengths, and these states may have different propensities for C-C versus C-N bond cleavage. It has been shown that for some substituted 2H-azirines, longer wavelength irradiation can favor C-N bond cleavage, while shorter wavelengths favor C-C bond cleavage.

Q5: What are the best analytical techniques to monitor the reaction and quantify the products?

A5: A combination of techniques is often ideal:

  • HPLC (High-Performance Liquid Chromatography): Excellent for separating the starting material from various photoproducts and for quantitative analysis over time. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[8][9][10][11]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H NMR is invaluable for identifying the structure of the products and can be used for quantitative analysis (qNMR) by integrating characteristic signals relative to an internal standard.[12][13]

  • UV-Vis Spectroscopy: Useful for monitoring the disappearance of the 2H-azirine starting material, provided its absorbance is distinct from the products.

Data Presentation

The following table presents representative data on how solvent polarity can influence the product distribution in the photolysis of a generic 3-phenyl-2H-azirine. This data is illustrative and based on the general principles of solvent effects on photochemical reactions, where more polar solvents tend to stabilize more polar transition states.

Table 1: Representative Product Ratios in the Photolysis of 3-Phenyl-2H-azirine in Various Solvents

SolventDielectric Constant (ε)Product A (from Nitrile Ylide) (%)Product B (from Vinyl Nitrene) (%)
n-Hexane1.886535
Toluene2.387525
Dichloromethane8.938515
Acetonitrile37.5955

Note: Product A could be a cycloadduct from trapping the nitrile ylide, and Product B could be an indole resulting from the rearrangement of the vinyl nitrene.

Experimental Protocols

Protocol 1: General Procedure for the Photolysis of 2H-Azirines in Different Solvents

  • Solution Preparation: Prepare a stock solution of the 2H-azirine. In separate quartz cuvettes or reaction vessels, prepare solutions of the 2H-azirine (e.g., 0.01 M) in the desired solvents (e.g., n-hexane, toluene, acetonitrile). If a trapping agent is to be used, it should be added at this stage (typically in 10-20 fold excess).

  • Degassing: Degas each solution by bubbling a gentle stream of dry argon or nitrogen through it for 30 minutes. Seal the vessels tightly.

  • Irradiation: Place the samples in a photoreactor equipped with a lamp of the appropriate wavelength (e.g., a medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm). Ensure all samples are equidistant from the lamp and are stirred consistently. A cooling system should be used to maintain a constant temperature.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture for analysis.

  • Analysis: Analyze the aliquots by HPLC or 1H NMR (with an internal standard) to determine the consumption of the starting material and the formation of products.

  • Data Processing: Calculate the product ratios at various time points. For quantum yield determination, proceed to Protocol 2.

Protocol 2: Determination of Quantum Yield (Φ)

  • Actinometry: The photon flux of the light source must be determined under the exact same experimental conditions using a chemical actinometer (e.g., potassium ferrioxalate). This involves irradiating the actinometer solution for a set period and measuring the change in its absorbance to calculate the number of photons that entered the sample.

  • Sample Irradiation: Irradiate the 2H-azirine solution for a time that results in low conversion (<10%) to avoid complications from product absorption and secondary reactions.

  • Quantification of Reactant Loss: Accurately determine the number of moles of 2H-azirine that have reacted using a calibrated analytical method (e.g., HPLC or qNMR with an internal standard).

  • Calculation: The quantum yield (Φ) is calculated using the formula: Φ = (moles of 2H-azirine reacted) / (moles of photons absorbed)[3][14]

Visualizations

G cluster_0 Photochemical Excitation cluster_1 Reaction Pathways cluster_2 Solvent Influence 2H_Azirine 2H-Azirine (Ground State) Excited_State Excited State* 2H_Azirine->Excited_State TS1 Transition State 1 (More Polar) Excited_State->TS1 C-C Cleavage TS2 Transition State 2 (Less Polar) Excited_State->TS2 C-N Cleavage Nitrile_Ylide Nitrile Ylide TS1->Nitrile_Ylide Vinyl_Nitrene Vinyl Nitrene TS2->Vinyl_Nitrene Polar_Solvent Polar Solvent (e.g., Acetonitrile) Polar_Solvent->TS1 Stabilizes Nonpolar_Solvent Nonpolar Solvent (e.g., Hexane) Nonpolar_Solvent->TS2 Favors

Caption: Solvent-dependent photolysis pathways of 2H-azirines.

G cluster_workflow Experimental Workflow for Studying Solvent Effects Start Start Prep Prepare 2H-Azirine Solutions in Various Solvents Start->Prep Degas Degas Solutions (Ar or N2 Purge) Prep->Degas Irradiate Irradiate Samples (Constant T, Stirring) Degas->Irradiate Sample Withdraw Aliquots at Time Intervals Irradiate->Sample Analyze Analyze via HPLC and/or NMR Sample->Analyze Data Calculate Product Ratios and Quantum Yields Analyze->Data End End Data->End

Caption: Workflow for investigating solvent effects on photolysis.

References

minimizing side reactions in nucleophilic additions to 2H-azirines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nucleophilic Additions to 2H-Azirines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-azirines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and optimize your nucleophilic addition experiments.

Frequently Asked Questions (FAQs)

Q1: What makes 2H-azirines so reactive towards nucleophiles?

A1: 2H-azirines are three-membered unsaturated heterocycles with significant ring strain, estimated to be around 45-48 kcal/mol.[1] Their reactivity stems from this high strain and the presence of an electrophilic C=N (imine) bond.[1][2] Reactions that involve the opening of this strained ring are energetically favorable, making them susceptible to attack by a wide range of nucleophiles.[1]

Q2: What are the most common side reactions I should be aware of?

A2: The primary competing reactions are thermally or photochemically induced rearrangements.

  • Thermal Rearrangement: Under heat, 2H-azirines can cleave the C-C single bond to form a highly reactive vinyl nitrene intermediate.[1] This species often undergoes subsequent intramolecular cyclization, which can lead to various heterocyclic byproducts like indoles or pyrroles.[1]

  • Photochemical Rearrangement: Upon irradiation with UV light, 2H-azirines typically undergo C-N bond cleavage to form nitrile ylide intermediates.[3] These 1,3-dipoles are valuable for [3+2] cycloaddition reactions but represent a significant side pathway if nucleophilic addition is the desired outcome.[1][3]

  • Dimerization: Under certain conditions, such as heating with triethylamine in the presence of air, 2H-azirines can undergo oxidative cyclodimerization to yield products like pyrimidines.[2]

Q3: How can I control which bond in the azirine ring opens?

A3: The selective opening of the C=N, C-N, or C-C bond is a key challenge. The outcome is highly dependent on the reaction conditions. Nucleophilic addition typically occurs at the C=N bond.[4] Thermal conditions favor C-C cleavage to a vinyl nitrene, while photochemical conditions favor C-N cleavage to a nitrile ylide.[1] The choice of catalyst is also crucial; various metal catalysts can direct the ring opening and subsequent reactions to form specific products.[4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Aziridine Product

Q: I am getting a very low yield of my expected product, or the reaction is not proceeding at all. What are the likely causes and solutions?

A: Potential Causes & Recommended Solutions

  • Cause 1: Competing Thermal Rearrangement. High reaction temperatures may be favoring the formation of a vinyl nitrene intermediate over the desired nucleophilic addition.[1]

    • Solution: Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider adding a Lewis acid catalyst (e.g., BF₃·OEt₂) to activate the 2H-azirine. Lewis acid activation can shorten reaction times and allow for lower temperatures, suppressing thermal side reactions.[6]

  • Cause 2: Nucleophile Basicity. If your nucleophile is a very strong base, it may be causing unselective decomposition of the starting material.[2]

    • Solution: If possible, switch to a less basic nucleophile. Alternatively, use an organometallic reagent that favors addition over deprotonation, such as an organocuprate.

  • Cause 3: Reagent Quality. Impure starting materials or wet solvents can significantly inhibit the reaction or lead to unwanted side products.[7]

    • Solution: Ensure the 2H-azirine is pure. Recrystallize or chromatograph if necessary. Use freshly distilled, anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 4: Insufficient Activation. The electrophilicity of the azirine's C=N bond may not be high enough for your specific nucleophile.

    • Solution: Add a catalytic amount of a Brønsted or Lewis acid. Brønsted acids have been shown to effectively catalyze the regioselective ring-opening of 2H-azirines by various nucleophiles.[8][9]

Problem 2: Formation of an Unexpected Heterocyclic Product (e.g., Indole, Pyrrole)

Q: My analysis (NMR, MS) shows the major product is an indole or a pyrrole, not the expected ring-opened amine or aziridine. Why is this happening?

A: Potential Causes & Recommended Solutions

  • Cause 1: Vinyl Nitrene Pathway. As mentioned, thermal conditions can lead to a vinyl nitrene, which readily cyclizes, especially with aryl-substituted 2H-azirines, to form indoles.[1]

    • Solution: Strictly control the reaction temperature to avoid thermal rearrangement. If heating is necessary, use the lowest possible temperature that allows the reaction to proceed. The use of a Lewis acid can also help by accelerating the desired nucleophilic addition at a lower temperature.[6]

  • Cause 2: Metal-Catalyzed Rearrangement. The choice of metal catalyst can dramatically switch the regioselectivity and reaction pathway. For example, nickel catalysts can promote reactions of 2H-azirines with 1,3-dicarbonyl compounds to form pyrroles.[5][10]

    • Solution: Re-evaluate your choice of catalyst. If you are using a transition metal, ensure it is known to promote the desired nucleophilic addition rather than a cyclization cascade. A switch between different metal catalysts (e.g., copper vs. nickel) can lead to completely different product scaffolds.[5]

Problem 3: Poor Regioselectivity in Ring-Opening

Q: My nucleophile is adding to the wrong carbon of the azirine ring, leading to a mixture of isomers. How can I improve regioselectivity?

A: Potential Causes & Recommended Solutions

  • Cause 1: Steric and Electronic Ambiguity. The substituents on the 2H-azirine ring may not provide a strong enough bias for the nucleophile to attack a single position.

    • Solution: The regioselectivity of nucleophilic attack is governed by the substituents on the azirine, the nucleophile itself, and the electrophile (catalyst) used.[11][12] Introducing a stronger directing group on the azirine scaffold can help.

  • Cause 2: Lack of Catalytic Control. In an uncatalyzed reaction, both C2 and C3 may be susceptible to attack.

    • Solution: Employ a catalyst to direct the reaction. Brønsted acid catalysis can play a major role in achieving regioselective ring opening.[8] Similarly, different metal catalysts can selectively promote C2-N vs. C3-N bond cleavage, offering a powerful tool to control the outcome.[5]

Key Reaction Pathways & Side Reactions

Understanding the main reaction pathways is crucial for troubleshooting. The following diagrams illustrate the desired nucleophilic addition versus a common thermal side reaction.

G Diagram 1: Desired Nucleophilic Addition Pathway cluster_start cluster_desired Desired Pathway start 2H-Azirine + Nucleophile (Nu⁻) activation Activation (e.g., Lewis Acid) start->activation Optional addition Nucleophilic Addition start->addition Direct Addition activation->addition intermediate Aziridine Intermediate addition->intermediate product Desired Ring-Opened Product intermediate->product Workup (e.g., H₃O⁺)

Caption: General workflow for the desired nucleophilic addition to a 2H-azirine.

G Diagram 2: Competing Thermal Rearrangement Side Reaction cluster_desired Desired Nucleophilic Addition cluster_side Side Reaction Pathway start 2H-Azirine product_d Desired Product start->product_d + Nu⁻ Low Temp heat Heat (Δ) start->heat vinyl_nitrene Vinyl Nitrene Intermediate heat->vinyl_nitrene cyclization Intramolecular Cyclization vinyl_nitrene->cyclization byproduct Side Product (e.g., Indole) cyclization->byproduct

Caption: Desired reaction vs. a common heat-induced side reaction pathway.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues in your reaction.

G Diagram 3: Troubleshooting Decision Tree start Low Yield or Incorrect Product? check_sm Is Starting Material (SM) Consumed (TLC/LCMS)? start->check_sm no_reaction Problem: No Reaction check_sm->no_reaction No check_product What is the Major Product? check_sm->check_product Yes solution_activation Solution: 1. Increase Temperature Cautiously 2. Add Lewis/Brønsted Acid Catalyst 3. Use Stronger Nucleophile no_reaction->solution_activation product_rearranged Rearranged Product (e.g., Indole, Pyrrole) check_product->product_rearranged product_mixture Mixture of Isomers check_product->product_mixture product_decomp Decomposition/ Unidentifiable Mixture check_product->product_decomp solution_rearranged Solution: 1. Lower Reaction Temperature 2. Use Lewis Acid to Accelerate   Addition at Lower Temp 3. Check for Metal Contaminants product_rearranged->solution_rearranged solution_mixture Solution: 1. Add a Catalyst to Control   Regioselectivity (Acid or Metal) 2. Modify Azirine Substituents product_mixture->solution_mixture solution_decomp Solution: 1. Purify Reagents and Solvents 2. Run Under Inert Atmosphere 3. Lower Temperature product_decomp->solution_decomp

Caption: A logical workflow to diagnose and resolve experimental issues.

Data Summary

The choice of reaction conditions, particularly temperature, is critical for minimizing the thermal rearrangement side reaction. The following table summarizes yields for the thermal conversion of various 2-aryl-2H-azirines to indoles, highlighting the conditions that favor this side pathway.

Entry2H-Azirine SubstrateSolventTemperature (°C)Yield of Indole (%)Reference
12-Phenyl-3-methyl-2H-azirineXylene14094[1]
22-(p-Tolyl)-3-methyl-2H-azirineXylene14092[1]
32-(p-Methoxyphenyl)-3-methyl-2H-azirineXylene14095[1]
42-(p-Chlorophenyl)-3-methyl-2H-azirineXylene14088[1]

This data illustrates that at high temperatures (140 °C), the thermal rearrangement to indoles is highly efficient. To favor nucleophilic addition, significantly lower temperatures are required.

Example Experimental Protocol

Reaction: Nucleophilic Addition of Phenyllithium to 3-(p-tolyl)-2H-azirine[1]

This protocol provides a representative procedure for the addition of a strong organometallic nucleophile to a 2H-azirine under conditions designed to minimize side reactions.

1. Materials and Setup:

  • 3-(p-tolyl)-2H-azirine (1 mmol)

  • Phenyllithium (1.2 equivalents)

  • Anhydrous cyclopentyl methyl ether (CPME) as solvent

  • Round-bottom flask, magnetic stirrer, and syringe

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

2. Procedure:

  • Step 1: Under a nitrogen atmosphere, dissolve 3-(p-tolyl)-2H-azirine (1 mmol) in anhydrous CPME in a dry round-bottom flask.

  • Step 2: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Step 3: While stirring, add phenyllithium (1.2 eq) dropwise to the cooled solution via syringe.

  • Step 4: Stir the reaction mixture at -78 °C for 5 minutes. The low temperature and short reaction time are critical to prevent side reactions.

  • Step 5: Quench the reaction by adding deionized water.

  • Step 6: Allow the mixture to warm to room temperature.

3. Work-up and Purification:

  • Step 1: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Step 2: Extract the aqueous layer with CPME.

  • Step 3: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Step 4: Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-3-(p-tolyl)aziridine.[1]

References

Technical Support Center: Purification of 3-Benzyl-2H-Azirine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-benzyl-2H-azirine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this compound derivatives are flash column chromatography on silica gel, recrystallization, and distillation under reduced pressure.[1][2][3] The choice of method depends on the physical state (oil or solid), stability, and impurity profile of the specific derivative.

Q2: My this compound derivative appears to be decomposing during purification. What could be the cause?

A2: 2H-azirines are highly strained molecules and can be sensitive to heat, acidic conditions, and prolonged exposure to silica gel.[2][4] Decomposition pathways include thermal rearrangement to vinyl nitrenes and photochemical cleavage to nitrile ylides.[2][5] It is crucial to use mild purification conditions.

Q3: What are typical impurities I might encounter when synthesizing this compound derivatives?

A3: Common impurities depend on the synthetic route. If prepared from vinyl azides, unreacted vinyl azide may be present.[6] Syntheses involving enamines might have residual enamine starting material.[1][7] Byproducts from side reactions, such as polymerization or hydrolysis, can also be present.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound derivatives?

A4: Yes, both normal-phase and reversed-phase HPLC can be employed for the purification of 2H-azirine derivatives, particularly for isolating small quantities of highly pure material or for separating stereoisomers.[4] Chiral HPLC is also used to determine enantiomeric excess.[1]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Problem: Significant loss of product is observed after performing flash column chromatography on silica gel.

Possible Cause Solution
Decomposition on Silica Gel 2H-azirines can be sensitive to the acidic nature of silica gel. Try neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system, followed by flushing with the eluent. Alternatively, use a less acidic stationary phase like alumina.
Product Streaking/Tailing This can lead to broad fractions and difficulty in isolating the pure compound. Optimize the eluent system. A common starting point is a petroleum ether/ethyl acetate gradient.[1][2] Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can sometimes improve peak shape.
Irreversible Adsorption The highly polar nature of the azirine nitrogen might lead to strong binding to the silica gel. If the product is not eluting, consider a more polar solvent system.
Issue 2: Product Solidifies in an Oily State or Fails to Crystallize

Problem: The purified this compound derivative is obtained as an oil that is difficult to handle or does not crystallize.

Possible Cause Solution
Residual Solvent Trace amounts of solvent can prevent solidification. Place the oil under high vacuum for an extended period. Some 3-amino-2-benzyl-2-phenyl-2H-azirines have been reported to solidify under high vacuum.[8]
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Re-purify a small sample by chromatography or consider an alternative purification method like distillation.
Compound is an Oil at Room Temperature Not all 2H-azirine derivatives are solids at room temperature. If the compound is pure (as determined by NMR, etc.), it may naturally be an oil.
Issue 3: Polymerization During Distillation

Problem: The this compound derivative polymerizes upon heating during distillation.

Possible Cause Solution
Thermal Instability 2H-azirines can undergo thermal rearrangement.[2] Perform the distillation under high vacuum to lower the boiling point and reduce the required temperature. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
Acidic Contaminants Trace acidic impurities can catalyze polymerization. Wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and dry it thoroughly before distillation.[9]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether or hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Start with a non-polar eluent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1][2]

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the this compound derivative is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common system is diethyl ether/hexane.[8]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Quantitative Data Summary

Purification Method Derivative Yield Reference
Recrystallization (Et2O/hexane)2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine-[8]
Column Chromatography2-aryl-2H-azirine-3-carbonitrilesGood[1]
Column Chromatography2-phenyl-3-methylindole (from 2-phenyl-3-methyl-2H-azirine)94%[2]
Distillation2-(dimethoxymethyl)-3-phenyl-2H-azirine78-93%[3]

Visualizations

Experimental Workflow for Purification

G Purification Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_methods Methods cluster_analysis Analysis Crude Crude Product (this compound Derivative) Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Drying Drying (e.g., Na2SO4) Workup->Drying Concentration Concentration Drying->Concentration PurificationMethod Purification Method Concentration->PurificationMethod Chroma Column Chromatography PurificationMethod->Chroma Recrystal Recrystallization PurificationMethod->Recrystal Distill Distillation PurificationMethod->Distill Analysis Purity Analysis (NMR, HPLC, etc.) Chroma->Analysis Recrystal->Analysis Distill->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General experimental workflow for the purification of this compound derivatives.

Troubleshooting Logic for Low Yield in Chromatography

G Troubleshooting Low Yield in Chromatography cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome Start Low Yield After Column Chromatography Decomposition Decomposition on Silica? Start->Decomposition Streaking Product Streaking/Tailing? Start->Streaking Adsorption Irreversible Adsorption? Start->Adsorption Neutralize Neutralize Silica Gel (e.g., with Triethylamine) Decomposition->Neutralize Yes ChangeStationary Use Alumina Decomposition->ChangeStationary Yes OptimizeEluent Optimize Eluent System (e.g., add modifier) Streaking->OptimizeEluent Yes IncreasePolarity Increase Eluent Polarity Adsorption->IncreasePolarity Yes ImprovedYield Improved Yield Neutralize->ImprovedYield ChangeStationary->ImprovedYield OptimizeEluent->ImprovedYield IncreasePolarity->ImprovedYield

Caption: Troubleshooting decision tree for low product yield during column chromatography.

References

Technical Support Center: Asymmetric Synthesis with 2H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of chiral aziridines from 2H-azirines. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven guidance on catalyst selection to help you navigate the complexities of this powerful synthetic methodology.

Catalyst Selection Guide

Choosing the optimal catalyst is critical for achieving high yield and enantioselectivity. The selection process depends on the desired transformation (e.g., reductive kinetic resolution, nucleophilic addition) and the electronic and steric properties of the 2H-azirine substrate.

Logical Workflow for Catalyst Selection

CatalystSelection start Define Desired Transformation and 2H-Azirine Substrate decision1 Reductive Kinetic Resolution? start->decision1 decision2 Nucleophilic Addition? decision1->decision2 No catalyst1 Copper-Hydride Catalyst (e.g., Cu(OAc)₂ + Chiral Phosphine Ligand) decision1->catalyst1 Yes catalyst2 Organocatalyst (e.g., Cinchona Alkaloid Derivative) decision2->catalyst2 e.g., with Oxazolones catalyst3 Metal/Acid Co-catalyst (e.g., Bi(OAc)₃ + Chiral Phosphoric Acid) decision2->catalyst3 e.g., Allylation optimization Reaction Optimization (Solvent, Temperature, Time) catalyst1->optimization catalyst2->optimization catalyst3->optimization end Achieve Desired Chiral Aziridine optimization->end

Caption: A decision-making workflow for selecting a suitable catalyst system for the asymmetric synthesis with 2H-azirines.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Troubleshooting Workflow: Low Yield and/or Enantioselectivity

Troubleshooting start Problem: Low Yield or Enantioselectivity check_reagents Check Purity of 2H-Azirine, Nucleophile, and Solvents start->check_reagents check_catalyst Verify Catalyst Integrity and Loading check_reagents->check_catalyst Purity OK check_conditions Evaluate Reaction Conditions (Temperature, Concentration, Time) check_catalyst->check_conditions Catalyst OK side_reactions Analyze for Side Reactions (e.g., Azirine Decomposition) check_conditions->side_reactions Conditions OK optimize_catalyst Screen Different Catalysts or Ligands side_reactions->optimize_catalyst Side Reactions Present solution Optimized Reaction side_reactions->solution No Side Reactions optimize_catalyst->solution

Caption: A systematic workflow for troubleshooting common issues in the asymmetric synthesis with 2H-azirines.

Issue 1: Low Enantiomeric Excess (ee%)

  • Question: My reaction yields the desired aziridine, but the enantioselectivity is poor. What are the likely causes?

  • Answer:

    • Catalyst Purity and Activation: Ensure the catalyst is of high purity and, if necessary, properly activated. For instance, copper(I) catalysts are often generated in situ from a precursor and a chiral ligand; ensure this pre-formation step is complete.[1]

    • Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Running the reaction at a lower temperature can often improve the ee%.[2]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, consequently, the stereochemical outcome. A solvent screen is recommended.

    • Incorrect Catalyst Choice: The chosen catalyst may not be optimal for your specific 2H-azirine substrate. Substituents on the azirine ring can have a significant electronic and steric impact on the reaction.[3]

Issue 2: Low Reaction Yield

  • Question: The enantioselectivity of my reaction is acceptable, but the yield is consistently low. What should I investigate?

  • Answer:

    • 2H-Azirine Instability: 2H-azirines are highly strained and can be prone to decomposition, especially under harsh conditions (e.g., high temperatures, strong acids or bases).[4][5] Ensure your starting material is fresh and the reaction conditions are as mild as possible.

    • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be due to impurities in the reagents or solvent, or inherent instability of the catalyst under the reaction conditions.

    • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.

    • Side Reactions: Undesired side reactions can consume the starting material or product. For example, in some cases, 2H-azirines can undergo dimerization or react with nucleophiles at different positions.[6]

Issue 3: Inconsistent Results

  • Question: I am observing significant variations in yield and enantioselectivity between batches. How can I improve reproducibility?

  • Answer:

    • Strict Control of Reaction Conditions: Ensure consistent temperature, stirring rate, and concentration for every reaction.

    • Inert Atmosphere: Many catalytic systems are sensitive to air and moisture. The use of an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents is crucial.[7]

    • Reagent and Solvent Purity: Use reagents and solvents of the highest possible purity. Variations in trace impurities can have a significant impact on catalytic reactions.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common classes of catalysts used for asymmetric synthesis with 2H-azirines?

    • A1: The most common classes include copper-hydride complexes with chiral phosphine ligands for reductive kinetic resolutions, cinchona alkaloid derivatives for nucleophilic additions (e.g., with oxazolones), and cooperative catalytic systems such as Bi(OAc)₃ with a chiral phosphoric acid for allylations.[1][8][9] N-heterocyclic carbenes (NHCs) have also been employed.[10]

  • Q2: How do I choose between a metal-based catalyst and an organocatalyst?

    • A2: The choice often depends on the specific reaction and substrate. Metal-based catalysts, such as those derived from copper, can be highly effective for certain transformations like reductive kinetic resolutions.[9][11] Organocatalysts, like cinchona alkaloids, are often advantageous due to their lower toxicity, stability, and ready availability.[2][12] A comparison of literature precedents for similar substrates is the best starting point.

  • Q3: Can the substituents on the 2H-azirine ring affect the choice of catalyst?

    • A3: Absolutely. The electronic nature of the substituents on the 2H-azirine can influence its reactivity. Electron-withdrawing groups can enhance the electrophilicity of the C=N bond, potentially affecting the optimal catalyst and reaction conditions.[3] Steric hindrance from bulky substituents can also impact the approach of the nucleophile and the effectiveness of the chiral catalyst.[10]

  • Q4: What are some common side reactions to be aware of?

    • A4: Due to their high ring strain, 2H-azirines can undergo various side reactions, including thermal or photochemical ring-opening to form vinyl nitrenes, which can then rearrange.[13] Dimerization or polymerization can also occur, particularly at higher concentrations or temperatures.[5] In the presence of certain nucleophiles and catalysts, undesired regioisomeric products may also be formed.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis with 2H-Azirines

Catalyst System2H-Azirine Substrate ExampleNucleophile/ReagentYield (%)ee%Reference
Cu(OAc)₂ / (R,R)-Ph-BPEPhenyl-2H-azirine-2-carboxylateDimethoxymethylsilane4594[1]
8-quinolinesulfonyl Cinchona AlkaloidEthyl 3-phenyl-2H-azirine-2-carboxylate2-phenyloxazol-5(4H)-one98-9997-98[8]
Bi(OAc)₃ / Chiral Phosphoric Acid2,3-diphenyl-2H-azirineAllylboronic acid pinacol esterup to 99up to 96 (s-factor up to 127)[9]
L-phenylalanine-derived triazolium NHC3-phenyl-2H-azirine-2-carboxylateBenzaldehyde57-9770-98[10]

Experimental Protocols

Protocol 1: Copper-Hydride Catalyzed Reductive Kinetic Resolution of 2H-Azirine-2-carboxylates [1][7]

This protocol describes a general procedure for the reductive kinetic resolution of racemic 2H-azirine-2-carboxylates.

  • Materials:

    • Copper(I) acetate (CuOAc) or Copper(II) acetate (Cu(OAc)₂) (2.5 mol%)

    • Chiral phosphine ligand (e.g., (R,R)-Ph-BPE) (5.5 mol%)

    • Racemic 2H-azirine-2-carboxylate (1.0 equiv)

    • Hydride source (e.g., dimethoxymethylsilane) (1.2 equiv)

    • Anhydrous toluene

    • Saturated aqueous NH₄Cl solution

    • Ethyl acetate

    • Anhydrous Na₂SO₄

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add the copper catalyst precursor and the chiral phosphine ligand.

    • Add anhydrous toluene to achieve a concentration of 0.1 M with respect to the 2H-azirine.

    • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

    • Cool the mixture to the specified reaction temperature (e.g., -60 °C).

    • Add the racemic 2H-azirine-2-carboxylate to the reaction mixture.

    • Slowly add the hydride source via syringe pump over a period of 4 hours.

    • Stir the reaction at the same temperature until approximately 50% conversion of the starting material is observed (monitored by TLC or GC).

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to separate the enantioenriched aziridine-2-carboxylate and the unreacted enantioenriched 2H-azirine.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalytic Enantioselective Reaction of 2H-Azirines with Oxazolones [8][14][15]

This protocol provides a general method for the reaction of 2H-azirines with oxazolones using a cinchona alkaloid-derived catalyst.

  • Materials:

    • Cinchona alkaloid sulfonamide catalyst (e.g., 8-quinolinesulfonyl derivative) (5-10 mol%)

    • 2H-azirine (1.0 equiv)

    • Oxazol-5-(4H)-one (1.2 equiv)

    • Anhydrous solvent (e.g., toluene, THF)

    • Brine

    • Ethyl acetate

    • Anhydrous MgSO₄

  • Procedure:

    • To a flame-dried reaction vessel under an inert atmosphere, add the cinchona alkaloid sulfonamide catalyst.

    • Dissolve the catalyst in the anhydrous solvent.

    • Add the 2H-azirine to the catalyst solution.

    • Add the oxazol-5-(4H)-one to the reaction mixture.

    • Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by TLC.

    • Upon completion, quench the reaction with water or brine.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric and enantiomeric ratios by NMR spectroscopy and chiral HPLC analysis, respectively.

References

Validation & Comparative

Unveiling the Reaction Pathways of 3-Benzyl-2H-azirine: A Comparative Guide to its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary reaction products derived from 3-benzyl-2H-azirine, a strained three-membered heterocycle with significant potential in synthetic chemistry. We will explore its reactivity under thermal, photochemical, and nucleophilic conditions, presenting experimental data for the resulting structures and comparing their synthesis with alternative methods. This objective comparison, supported by experimental protocols, aims to equip researchers with the necessary information to effectively utilize this compound as a versatile building block in the development of novel molecular entities.

I. Thermal Rearrangement: Formation of 2,4-Diphenylpyrrole

Comparative Synthesis of 2,4-Diphenylpyrrole:

MethodStarting MaterialsReagents & ConditionsYieldReference
Thermolysis (Analogous) 2,3-Diphenyl-2H-azirine250 °C, sealed tube, 3 hNot specified for a single product[1]
Alternative Synthesis 1 Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone(i) LiOH·H₂O, EtOH, rt, 6 h; (ii) p-toluenesulfonylmethyl isocyanide (TosMIC), rt, 17 h43%[2]
Alternative Synthesis 2 Benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamateOxalyl chloride, MeOH76%[3][4][5]

Experimental Protocol: Alternative Synthesis of Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate (a precursor to 2-phenyl-1H-pyrrole) [3][4][5]

A solution of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate (30 mg, 0.1 mmol, 1 equiv) in MeOH (1.0 mL, 0.1 M) was added to oxalyl chloride (26 μL, 0.3 mmol, 3.0 equiv). The reaction mixture was stirred at room temperature. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford benzyl 2-phenyl-1H-pyrrole-1-carboxylate.

Logical Relationship of Thermolysis Pathway

thermolysis This compound This compound Vinyl Nitrene Intermediate Vinyl Nitrene Intermediate This compound->Vinyl Nitrene Intermediate Heat 2,4-Diphenylpyrrole 2,4-Diphenylpyrrole Vinyl Nitrene Intermediate->2,4-Diphenylpyrrole Rearrangement

Caption: Thermolysis of this compound proceeds via a vinyl nitrene intermediate.

II. Photochemical [3+2] Cycloaddition: Synthesis of 2,4-Diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

Photolysis of 2H-azirines is a well-established method for generating nitrile ylides. These 1,3-dipoles can readily participate in [3+2] cycloaddition reactions with various dipolarophiles. Irradiation of this compound is expected to form a benzyl-substituted nitrile ylide, which can be trapped in situ. A common reaction involves the dimerization of the nitrile ylide with another molecule of the starting azirine to yield 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives.

While a specific protocol for the photolysis of this compound is not detailed in the available literature, the synthesis of similar 1,3-diazabicyclo[3.1.0]hex-3-ene systems is well-documented[6].

Comparative Synthesis of 2,4-Diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene:

MethodStarting MaterialsReagents & ConditionsYieldReference
Photochemical Dimerization 3-Phenyl-2H-azirineUV irradiationYield not specified[7]
Alternative Synthesis Aldehydes, Ketoaziridine, Ammonium acetateMicrowave irradiation, solvent-freeGood to excellent yields[6]

Experimental Protocol: Microwave-Assisted Synthesis of 1,3-Diazabicyclo[3.1.0]hex-3-enes [6]

A mixture of an aldehyde, a premade ketoaziridine, and ammonium acetate is subjected to microwave irradiation under solvent-free conditions to afford the corresponding 1,3-diazabicyclo[3.1.0]hex-3-ene in high yield.

Experimental Workflow for Photochemical Cycloaddition

photolysis cluster_0 Photochemical Reaction cluster_1 Cycloaddition This compound This compound Nitrile Ylide Nitrile Ylide This compound->Nitrile Ylide Nitrile Ylidethis compound Nitrile Ylidethis compound 2,4-Diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene 2,4-Diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene Nitrile Ylidethis compound->2,4-Diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene nucleophilic_addition CN- CN- This compound This compound CN-->this compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Nucleophilic Attack 2-Benzyl-2-cyano-3-phenylaziridine 2-Benzyl-2-cyano-3-phenylaziridine Tetrahedral Intermediate->2-Benzyl-2-cyano-3-phenylaziridine Protonation H+ H+ H+->Tetrahedral Intermediate

References

A Comparative Guide to the Reactivity of 3-benzyl-2H-azirine and 3-phenyl-2H-azirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-benzyl-2H-azirine and 3-phenyl-2H-azirine. These highly strained three-membered nitrogen-containing heterocycles are valuable intermediates in organic synthesis, serving as precursors to a variety of more complex nitrogen-containing molecules. Understanding the subtle differences in their reactivity, influenced by the electronic and steric nature of the 3-substituent, is crucial for designing efficient synthetic strategies.

Introduction to 3-substituted-2H-azirines

2H-Azirines are characterized by a three-membered ring containing a carbon-nitrogen double bond. The significant ring strain, estimated to be around 45-48 kcal/mol, is the primary driving force for their high reactivity.[1] The substituent at the 3-position plays a key role in modulating the electronic properties and steric hindrance of the molecule, thereby influencing its reaction pathways. This guide focuses on comparing the reactivity of this compound and the more extensively studied 3-phenyl-2H-azirine.

The primary modes of reactivity for 2H-azirines include:

  • Thermal Rearrangement: Cleavage of the C2-N bond to form a vinyl nitrene intermediate.[1]

  • Photochemical Ring-Opening: Cleavage of the C2-C3 bond to generate a nitrile ylide intermediate.[2]

  • Cycloaddition Reactions: Acting as dienophiles or dipolarophiles.[3][4]

  • Reactions with Nucleophiles: Undergoing nucleophilic attack at the C3 position.[5]

Reactivity_Comparison_Workflow cluster_azirines 2H-Azirine Analogs cluster_reactions Key Reaction Pathways This compound This compound Thermal_Rearrangement Thermal Rearrangement (Vinyl Nitrene Formation) This compound->Thermal_Rearrangement Photochemical_Ring_Opening Photochemical Ring-Opening (Nitrile Ylide Formation) This compound->Photochemical_Ring_Opening Cycloaddition Cycloaddition Reactions This compound->Cycloaddition Nucleophilic_Addition Nucleophilic Addition This compound->Nucleophilic_Addition 3-phenyl-2H-azirine 3-phenyl-2H-azirine 3-phenyl-2H-azirine->Thermal_Rearrangement 3-phenyl-2H-azirine->Photochemical_Ring_Opening 3-phenyl-2H-azirine->Cycloaddition 3-phenyl-2H-azirine->Nucleophilic_Addition Reactivity_Comparison Reactivity_Comparison Thermal_Rearrangement->Reactivity_Comparison Photochemical_Ring_Opening->Reactivity_Comparison Cycloaddition->Reactivity_Comparison Nucleophilic_Addition->Reactivity_Comparison

Caption: Logical workflow for comparing the reactivity of this compound and 3-phenyl-2H-azirine across major reaction pathways.

Comparative Reactivity Analysis

While direct, side-by-side quantitative comparisons of the reactivity of this compound and 3-phenyl-2H-azirine are scarce in the literature, a comparative analysis can be drawn from existing data on their individual reactivities and the known electronic effects of benzyl versus phenyl substituents.

The primary electronic difference between a benzyl and a phenyl group at the 3-position is the insulating methylene (-CH₂-) group in the benzyl substituent. This group interrupts the direct conjugation of the phenyl ring with the azirine's C=N bond that is present in 3-phenyl-2H-azirine.

Electronic Effects:

  • 3-Phenyl-2H-azirine: The phenyl group is directly conjugated with the imine bond, allowing for resonance effects. An electron-donating or -withdrawing group on the phenyl ring can significantly influence the electron density of the C=N bond and thus its reactivity.

  • This compound: The methylene spacer largely isolates the phenyl ring's electronic influence from the azirine ring. The benzyl group primarily exerts a weak inductive electron-donating effect.

This electronic difference is expected to manifest in the relative rates and outcomes of various reactions.

Data Presentation

The following table summarizes available and inferred comparative data on the reactivity of the two azirines. Direct experimental comparisons under identical conditions are limited; therefore, some entries are based on analogous reactions and theoretical considerations.

Reaction TypeThis compound3-phenyl-2H-azirineExpected Reactivity Comparison
Thermal Rearrangement Undergoes rearrangement to a vinyl nitrene.Readily undergoes rearrangement to a vinyl nitrene.[1]3-Phenyl-2H-azirine may rearrange at a slightly different rate due to the electronic influence of the phenyl group on the C=N bond stability.
Photochemical Ring-Opening Expected to form a nitrile ylide upon photolysis.Readily forms a nitrile ylide upon photolysis, which can be trapped in cycloaddition reactions.[2]The efficiency of nitrile ylide formation may differ due to variations in the absorption spectra and excited state properties influenced by the substituent.
[4+2] Cycloaddition (Diels-Alder) Benzyl 2H-azirine-3-carboxylate participates in enantioselective Diels-Alder reactions with cyclopentadiene using a chiral Lewis acid.[6]Acts as a dienophile, especially when activated by an electron-withdrawing group.[4]The reactivity in Diels-Alder reactions is highly dependent on substituents at the 2-position. Without activating groups, both are expected to be moderately reactive dienophiles.
[3+2] Cycloaddition Can be generated in situ from vinyl azides and participate in cycloadditions.[7]Widely used in [3+2] cycloadditions, both as the azirine itself or via its nitrile ylide.[8]The rate and selectivity of cycloaddition will be influenced by the steric bulk and electronic nature of the benzyl vs. phenyl group.
Reaction with Nucleophiles The strained C=N bond is susceptible to nucleophilic attack.Reacts with various nucleophiles, including organometallics, amines, and thiols, at the C3 position.[5]The electrophilicity of the C3 carbon in 3-phenyl-2H-azirine can be modulated by substituents on the phenyl ring. This compound is expected to have a slightly more localized positive charge on C3 due to the weaker inductive effect of the benzyl group compared to the resonance effects of the phenyl group.

Experimental Protocols

Detailed methodologies for key experiments involving these azirines are provided below.

Synthesis of 2H-Azirines from Vinyl Azides

A general and common method for the synthesis of 2H-azirines is the thermal or photochemical decomposition of vinyl azides.[9]

Synthesis_Workflow Vinyl_Azide Vinyl Azide Precursor Thermal_or_Photochemical_Decomposition Thermolysis or Photolysis (-N₂) Vinyl_Azide->Thermal_or_Photochemical_Decomposition 2H_Azirine 2H-Azirine Product Thermal_or_Photochemical_Decomposition->2H_Azirine Photochemical_Cycloaddition 2H_Azirine 3-Phenyl-2H-azirine Photolysis Photolysis (hν) 2H_Azirine->Photolysis Nitrile_Ylide Nitrile Ylide Intermediate Photolysis->Nitrile_Ylide Cycloaddition [3+2] Cycloaddition Nitrile_Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Acrylonitrile) Dipolarophile->Cycloaddition Cycloadduct Dihydropyrrole Product Cycloaddition->Cycloadduct

References

A Comparative Guide to the Validation of Nitrile Ylide Formation from 3-Benzyl-2H-Azirine and Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the generation and validation of nitrile ylides, focusing on the photochemical formation from 3-benzyl-2H-azirine and contrasting it with alternative chemical synthesis routes. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate objective evaluation and implementation in a research and development setting.

Introduction to Nitrile Ylides

Nitrile ylides are highly reactive 1,3-dipolar intermediates that are valuable in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds through [3+2] cycloaddition reactions.[1] The transient nature of most nitrile ylides necessitates their in situ generation and trapping. The validation of their formation is therefore critical for synthetic planning and mechanistic studies. This guide focuses on the nitrile ylide generated from this compound, a common substrate in photochemical studies.

Methods for Nitrile Ylide Generation: A Comparative Overview

The formation of nitrile ylides can be achieved through several distinct synthetic pathways. The three primary methods that will be compared are:

  • Photochemical Ring Opening of 2H-Azirines: This method involves the irradiation of a 2H-azirine precursor, leading to the cleavage of the C-C single bond and the formation of the corresponding nitrile ylide.

  • Dehydrochlorination of Imidoyl Chlorides: This classical approach utilizes a base to eliminate hydrogen chloride from an imidoyl chloride precursor, generating the nitrile ylide.

  • Reaction of Carbenes with Nitriles: This method involves the generation of a carbene, which then reacts with a nitrile to afford the desired nitrile ylide.

The following sections will delve into the experimental details and performance of each of these methods.

Data Presentation: Comparison of Nitrile Ylide Generation Methods

The following table summarizes the key parameters and typical outcomes for the different methods of generating nitrile ylides. While specific yields for the benzylnitrile ylide from this compound are not consistently reported across all methods in the literature, this table provides a general comparison based on available data for analogous systems.

Generation MethodPrecursorReagents & ConditionsReaction TimeTypical Yield of Trapped ProductAdvantagesDisadvantages
Photochemical Ring Opening This compoundUV irradiation (e.g., 254 nm or 308 nm laser), inert solvent (e.g., acetonitrile), room temperature or cryogenic temperaturesMinutes to hoursModerate to highMild conditions, high functional group tolerance, clean reactions.Requires specialized photochemical equipment, potential for side reactions if not optimized.
Dehydrochlorination N-Benzylbenzimidoyl chlorideOrganic base (e.g., triethylamine), inert solvent (e.g., THF), room temperatureHoursGood to excellentReadily available precursors, simple experimental setup.Base-sensitive functional groups may not be tolerated, potential for side reactions from the base.
Carbene Addition to Nitrile Phenyldiazomethane and BenzonitrilePhotolysis or thermolysis of the diazo compound in the presence of the nitrileVaries with methodGenerally lower for intermolecular reactionsDirect formation of the nitrile ylide.Diazo compounds can be hazardous, potential for carbene side reactions (e.g., insertion, dimerization).

Experimental Protocols

Photochemical Generation and Trapping of Benzylnitrile Ylide from this compound

This protocol is based on established procedures for the photolysis of 2H-azirines and subsequent trapping of the resulting nitrile ylide.

Materials:

  • This compound

  • Dimethyl acetylenedicarboxylate (DMAD) or other suitable dipolarophile

  • Acetonitrile (spectroscopic grade, degassed)

  • Photochemical reactor equipped with a UV lamp (e.g., 254 nm)

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Prepare a solution of this compound (0.1 mmol) and a five-fold excess of the dipolarophile (e.g., DMAD, 0.5 mmol) in degassed acetonitrile (10 mL) in a quartz reaction vessel.

  • Irradiate the solution with a 254 nm UV lamp at room temperature with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by periodically taking aliquots for NMR analysis.

  • Upon completion of the reaction (typically after 1-2 hours, as indicated by the disappearance of the starting azirine), remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to isolate the cycloaddition product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the trapped nitrile ylide.

Generation of Benzylnitrile Ylide via Dehydrochlorination of N-Benzylbenzimidoyl Chloride

This protocol describes the generation of a nitrile ylide from an imidoyl chloride precursor.

Materials:

  • N-Benzylbenzimidoyl chloride

  • Triethylamine (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Suitable dipolarophile (e.g., methyl acrylate)

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve N-benzylbenzimidoyl chloride (1 mmol) and the dipolarophile (1.2 mmol) in anhydrous THF (20 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.1 mmol) in anhydrous THF (5 mL) to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired cycloadduct.

  • Characterize the product by spectroscopic methods.

Generation of Benzylnitrile Ylide from a Carbene Precursor and Benzonitrile

This protocol outlines the formation of a nitrile ylide from the reaction of a carbene with a nitrile.

Materials:

  • Phenyldiazomethane (prepared from the vacuum pyrolysis of the sodium salt of benzaldehyde tosylhydrazone)[2]

  • Benzonitrile (dry)

  • Suitable dipolarophile

  • An inert solvent (e.g., benzene)

  • Photolysis setup with a high-pressure mercury lamp or a thermolysis setup

Procedure:

  • In a quartz reaction vessel, dissolve freshly prepared phenyldiazomethane (1 mmol) and the dipolarophile (1.2 mmol) in a mixture of benzonitrile (10 mL) and benzene (10 mL).

  • Irradiate the solution with a high-pressure mercury lamp (with a Pyrex filter to block wavelengths below 300 nm) at room temperature until the red color of the diazomethane disappears.

  • Alternatively, the reaction can be performed thermally by refluxing the solution.

  • Remove the solvent and excess benzonitrile under reduced pressure.

  • Purify the residue by column chromatography to isolate the cycloaddition product.

  • Characterize the product using spectroscopic techniques.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental processes described in this guide.

Nitrile_Ylide_Formation_from_Azirine cluster_photolysis Photochemical Ring Opening cluster_trapping Trapping Reaction 3_Benzyl_2H_Azirine This compound Benzylnitrile_Ylide Benzylnitrile Ylide 3_Benzyl_2H_Azirine->Benzylnitrile_Ylide hν (UV light) Cycloadduct [3+2] Cycloadduct Benzylnitrile_Ylide->Cycloadduct Dipolarophile Dipolarophile (e.g., DMAD) Dipolarophile->Cycloadduct

Caption: Photochemical generation of benzylnitrile ylide from this compound and subsequent trapping.

Alternative_Routes cluster_dehydrochlorination Dehydrochlorination cluster_carbene Carbene Addition Imidoyl_Chloride N-Benzylbenzimidoyl Chloride Nitrile_Ylide_1 Benzylnitrile Ylide Imidoyl_Chloride->Nitrile_Ylide_1 -HCl (Base) Trapped_Product_1 Cycloadduct Nitrile_Ylide_1->Trapped_Product_1 + Dipolarophile Diazo Phenyldiazomethane Carbene Phenylcarbene Diazo->Carbene hν or Δ -N₂ Nitrile_Ylide_2 Benzylnitrile Ylide Carbene->Nitrile_Ylide_2 Benzonitrile Benzonitrile Benzonitrile->Nitrile_Ylide_2 Trapped_Product_2 Cycloadduct Nitrile_Ylide_2->Trapped_Product_2 + Dipolarophile

Caption: Alternative synthetic routes to benzylnitrile ylide and its subsequent trapping.

Experimental_Workflow Start Start: Precursor Synthesis Generation In Situ Generation of Nitrile Ylide Photolysis Dehydrochlorination Carbene Addition Start->Generation Trapping Trapping with Dipolarophile Generation->Trapping Purification Purification Column Chromatography Trapping->Purification Characterization Characterization ¹H NMR ¹³C NMR Mass Spectrometry Purification->Characterization End Validated Product Characterization->End

Caption: General experimental workflow for the generation and validation of nitrile ylides.

Conclusion

The validation of nitrile ylide formation is essential for harnessing their synthetic potential. The photochemical ring opening of this compound offers a mild and clean method for generating the corresponding nitrile ylide. However, this method requires specialized equipment. Dehydrochlorination of imidoyl chlorides provides a more traditional and often high-yielding alternative, though it may be less compatible with base-sensitive substrates. The reaction of carbenes with nitriles is a direct but potentially lower-yielding approach for intermolecular reactions, with the added concern of handling diazo precursors.

The choice of method will ultimately depend on the specific synthetic goals, available equipment, and the chemical nature of the substrates involved. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the successful generation and utilization of nitrile ylides in their synthetic endeavors.

References

A Comparative Guide to the Thermal and Photochemical Reactivity of 2H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal and photochemical reactivity of 2H-azirines, a class of strained three-membered nitrogen-containing heterocycles. Understanding the distinct reaction pathways dictated by heat and light is crucial for leveraging these versatile intermediates in the synthesis of complex nitrogen-containing molecules, including those with potential applications in drug discovery and development. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the underlying reaction mechanisms.

Executive Summary

2H-Azirines exhibit divergent reactivity under thermal and photochemical conditions. Thermal activation typically leads to the cleavage of the C2-N bond, forming a vinyl nitrene intermediate. This intermediate can subsequently undergo intramolecular C-H insertion to yield indoles or rearrange to other nitrogen-containing compounds. In contrast, photochemical excitation of 2H-azirines primarily results in the cleavage of the weaker C2-C3 bond, generating a highly reactive nitrile ylide. These 1,3-dipoles are valuable intermediates for [3+2] cycloaddition reactions with various dipolarophiles, providing access to a wide range of five-membered heterocyclic rings. The choice between thermal and photochemical activation thus offers a powerful tool to control the reaction outcome and selectively synthesize different classes of heterocyclic products from a common 2H-azirine precursor.

Data Presentation

The following tables summarize the quantitative data for the thermal and photochemical reactions of representative 2H-azirines.

Table 1: Thermal Reactivity of 2,3-Diphenyl-2H-Azirine

ProductYield (%)
2-Phenylindole14.5
2,4,5-Triphenylimidazole13.2
Tetraphenylpyrrole8.7
1-Benzyl-2,4,5-triphenylimidazole7.25

Yields calculated from the isolated product mass reported from the thermolysis of 2.0 g of 2,3-diphenyl-2H-azirine.[1]

Table 2: Photochemical Reactivity of 2,3-Diphenyl-2H-Azirine

Reaction TypeDipolarophileProductYield (%)Quantum Yield (Φ)
[3+2] CycloadditionAcrylonitrile2,5-Diphenyl-5-cyano-1-pyrrolineNot specifiedNot specified

Note: While a detailed experimental protocol exists, the specific yield and quantum yield for this reaction were not found in the searched literature.

Reaction Pathways

The distinct reactivity of 2H-azirines under thermal and photochemical conditions can be attributed to the different bond cleavages that occur upon activation.

Thermal Pathway: Vinyl Nitrene Formation

Thermolysis of 2H-azirines leads to the cleavage of the C2-N bond to generate a vinyl nitrene intermediate. This highly reactive species can then undergo various transformations, most notably intramolecular cyclization to form indole derivatives when a suitable substituent is present at the C2 position.

Thermal_Pathway Azirine 2H-Azirine TransitionState_T Transition State Azirine->TransitionState_T Heat (Δ) C2-N Cleavage VinylNitrene Vinyl Nitrene Intermediate TransitionState_T->VinylNitrene Indole Indole Product VinylNitrene->Indole Intramolecular C-H Insertion

Caption: Thermal activation of 2H-azirines leads to vinyl nitrenes.

Photochemical Pathway: Nitrile Ylide Formation

Upon photochemical excitation, 2H-azirines typically undergo cleavage of the C2-C3 bond to form a nitrile ylide. This 1,3-dipole is a versatile intermediate that readily participates in [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as alkenes and alkynes, to generate five-membered heterocyclic rings.

Photochemical_Pathway Azirine 2H-Azirine TransitionState_P Excited State Azirine->TransitionState_P Light (hν) C2-C3 Cleavage NitrileYlide Nitrile Ylide Intermediate TransitionState_P->NitrileYlide Cycloadduct [3+2] Cycloadduct NitrileYlide->Cycloadduct Dipolarophile Dipolarophile Dipolarophile->Cycloadduct

Caption: Photochemical excitation of 2H-azirines generates nitrile ylides.

Experimental Protocols

Thermal Rearrangement of 2,3-Diphenyl-2H-Azirine

Objective: To induce the thermal rearrangement of 2,3-diphenyl-2H-azirine to its various products, including 2-phenylindole.

Materials:

  • 2,3-Diphenyl-2H-azirine (2.0 g)

  • Sealed tube

  • Heating apparatus (e.g., tube furnace or oil bath)

  • Silica gel for column chromatography

Procedure:

  • Place 2.0 g of 2,3-diphenyl-2H-azirine into a sealed tube.[1]

  • Heat the sealed tube at 250 °C for 3 hours.[1][2]

  • After cooling, open the tube and dissolve the contents in a suitable solvent.

  • Purify the product mixture by chromatography over silicic acid to isolate the various rearrangement products.[1]

  • Characterize the isolated products by standard analytical techniques (e.g., NMR, MS).

Photochemical [3+2] Cycloaddition of 2,3-Diphenyl-2H-Azirine with Acrylonitrile

Objective: To synthesize 2,5-diphenyl-5-cyano-1-pyrroline via the photochemical generation of a nitrile ylide from 2,3-diphenyl-2H-azirine and its subsequent cycloaddition with acrylonitrile.[3]

Materials:

  • 2,3-Diphenyl-2H-azirine (1 mmol)

  • Acrylonitrile (10 mmol, large excess)

  • Anhydrous benzene (50 mL)

  • Quartz reaction vessel

  • High-pressure mercury lamp (e.g., 450W Hanovia lamp) with a Pyrex filter

  • Nitrogen gas for deoxygenation

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • In a quartz reaction vessel, dissolve 1 mmol of 2,3-diphenyl-2H-azirine and 10 mmol of acrylonitrile in 50 mL of anhydrous benzene.[3]

  • Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.[3]

  • Irradiate the reaction mixture with a high-pressure mercury lamp through a Pyrex filter for 4-6 hours at room temperature with continuous stirring.[3]

  • Monitor the progress of the reaction by TLC.[3]

  • Upon completion, remove the solvent and excess acrylonitrile under reduced pressure.[3]

  • Purify the resulting residue by column chromatography on silica gel to yield 2,5-diphenyl-5-cyano-1-pyrroline.[3]

  • Characterize the product using appropriate analytical methods.

Logical Workflow for Utilizing 2H-Azirine Reactivity

The choice between thermal and photochemical reaction conditions allows for the strategic synthesis of different heterocyclic scaffolds from a single 2H-azirine starting material. The following diagram illustrates the decision-making process for synthetic chemists.

Logical_Workflow Start Start with 2H-Azirine Decision Desired Product Class? Start->Decision Thermal_Path Indoles & Rearrangement Products Decision->Thermal_Path Rearranged Skeletons Photochemical_Path 5-Membered Heterocycles (e.g., Pyrrolines, Oxazolines) Decision->Photochemical_Path Cycloadducts Thermal_Activation Apply Heat (Δ) Thermal_Path->Thermal_Activation Photochemical_Activation Apply Light (hν) Photochemical_Path->Photochemical_Activation Vinyl_Nitrene Generate Vinyl Nitrene Thermal_Activation->Vinyl_Nitrene Nitrile_Ylide Generate Nitrile Ylide Photochemical_Activation->Nitrile_Ylide Intramolecular_Reaction Intramolecular Cyclization/ Rearrangement Vinyl_Nitrene->Intramolecular_Reaction Cycloaddition [3+2] Cycloaddition with Dipolarophile Nitrile_Ylide->Cycloaddition Product_T Final Thermal Product Intramolecular_Reaction->Product_T Product_P Final Photochemical Product Cycloaddition->Product_P

Caption: Decision workflow for 2H-azirine reactions.

Conclusion

The divergent reactivity of 2H-azirines under thermal and photochemical conditions provides a versatile platform for the synthesis of a diverse array of nitrogen-containing heterocycles. Thermal reactions, proceeding through a vinyl nitrene intermediate, are well-suited for the preparation of indoles and other rearrangement products. In contrast, photochemical reactions, which generate nitrile ylide intermediates, offer an efficient route to five-membered rings via [3+2] cycloaddition reactions. The provided experimental data and protocols serve as a valuable resource for researchers aiming to harness the unique reactivity of 2H-azirines in their synthetic endeavors. Further quantitative studies, particularly on the quantum yields of photochemical processes and the kinetics of thermal rearrangements for a broader range of substrates, will undoubtedly enhance the predictive power and application of these powerful synthetic transformations.

References

A Comparative Guide to Diastereoselectivity in Diels-Alder Reactions of Chiral 2H-Azirines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction stands as a cornerstone in synthetic organic chemistry for the construction of six-membered rings. Achieving stereocontrol in this reaction is paramount for the synthesis of complex, biologically active molecules. This guide provides a comparative analysis of the diastereoselectivity achieved in Diels-Alder reactions of chiral 2H-azirines, a unique class of aza-dienophiles. The performance of these substrates is compared with established alternatives, namely dienophiles bearing Evans' oxazolidinone and Oppolzer's camphorsultam chiral auxiliaries. The information presented is supported by experimental data to aid researchers in selecting the optimal synthetic strategy.

Performance Comparison: Chiral 2H-Azirines vs. Alternative Auxiliaries

The diastereoselectivity of Diels-Alder reactions is highly dependent on the nature of the dienophile, the diene, the chiral auxiliary, and the reaction conditions, particularly the use of Lewis acid catalysts. The following tables summarize quantitative data from selected studies to facilitate a direct comparison.

Diastereoselective Diels-Alder Reactions of Chiral 2H-Azirines

Chiral 2H-azirines, particularly those bearing a chiral auxiliary on the C-3 carboxylate, have been shown to undergo highly diastereoselective [4+2] cycloadditions, especially when activated by a Lewis acid.[1] These reactions provide access to densely functionalized, bicyclic, and tricyclic aziridines.

Dienophile (Chiral 2H-Azirine)DieneLewis Acid (equiv.)SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Excess (d.e., %)Reference
2H-Azirine-3-carboxylate with (-)-phenylmenthol auxiliaryCyclopentadieneYb(OTf)₃ (0.2)CH₂Cl₂0188597Sjöholm Timén, Å. et al., J. Org. Chem., 2003
2H-Azirine-3-carboxylate with (-)-phenylmenthol auxiliaryCyclopentadieneSnCl₄ (1.1)CH₂Cl₂-200.58895Sjöholm Timén, Å. et al., J. Org. Chem., 2003
2H-Azirine-3-carboxylate with (-)-phenylmenthol auxiliaryCyclohexadieneYb(OTf)₃ (0.2)CH₂Cl₂20187592Sjöholm Timén, Å. et al., J. Org. Chem., 2003
2H-Azirine-3-carboxylate with (-)-phenylmenthol auxiliaryIsopreneYb(OTf)₃ (0.2)CH₂Cl₂207260>95Sjöholm Timén, Å. et al., J. Org. Chem., 2003
Alternative Asymmetric Diels-Alder Reactions: Evans' Oxazolidinones

N-Acryloyl oxazolidinones, developed by Evans, are widely recognized for their high levels of stereocontrol in Diels-Alder reactions. The chiral auxiliary effectively shields one face of the dienophile upon coordination with a Lewis acid.

Dienophile (Evans' Auxiliary)DieneLewis Acid (equiv.)SolventTemp. (°C)TimeYield (%)Diastereomeric Ratio (endo:exo)Reference
(S)-N-Acryloyl-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl (1.4)CH₂Cl₂-1002-5 min81>100:1Evans, D. A. et al., J. Am. Chem. Soc., 1988
(S)-N-Crotonoyl-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl (1.4)CH₂Cl₂-1002-5 min82>100:1Evans, D. A. et al., J. Am. Chem. Soc., 1988
(S)-N-Acryloyl-4-isopropyl-2-oxazolidinoneCyclopentadieneEt₂AlCl (1.4)CH₂Cl₂-1002-5 min78>100:1Evans, D. A. et al., J. Am. Chem. Soc., 1988
Alternative Asymmetric Diels-Alder Reactions: Oppolzer's Camphorsultams

N-Acryloyl derivatives of Oppolzer's camphorsultam are another class of highly effective dienophiles for asymmetric Diels-Alder reactions, providing excellent levels of diastereoselectivity.

Dienophile (Oppolzer's Auxiliary)DieneLewis Acid (equiv.)SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)Reference
N-Acryloyl-(+)-camphorsultamCyclopentadieneEt₂AlClCH₂Cl₂-20594>97.4:2.5Oppolzer, W. et al., Helv. Chim. Acta, 1989
N-Crotonoyl-(+)-camphorsultamCyclopentadieneTiCl₄CH₂Cl₂-78-9799:1Oppolzer, W. et al., Tetrahedron Lett., 1985

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of a Chiral 2H-Azirine

The following is a representative experimental protocol adapted from the work of Sjöholm Timén, Å. et al. (J. Org. Chem., 2003 ).

Materials:

  • Chiral 2H-azirine-3-carboxylate (1.0 equiv)

  • Diene (e.g., cyclopentadiene, 2.0-5.0 equiv)

  • Lewis Acid (e.g., Yb(OTf)₃, 0.2 equiv or SnCl₄, 1.1 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • The chiral 2H-azirine-3-carboxylate is dissolved in anhydrous CH₂Cl₂ under an inert atmosphere.

  • The solution is cooled to the desired temperature (e.g., 0 °C or -20 °C).

  • The Lewis acid is added to the stirred solution.

  • The diene is added dropwise to the reaction mixture.

  • The reaction is stirred at the specified temperature for the duration indicated by TLC or LC-MS analysis.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ or water.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

  • The diastereomeric excess is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the diastereoselective Diels-Alder reaction of a chiral 2H-azirine.

Diels_Alder_Workflow Azirine Chiral 2H-Azirine (Dienophile) Reaction_Vessel Reaction Setup (Anhydrous Solvent, Inert Atmosphere, Cooling) Azirine->Reaction_Vessel 1. Add Diene Diene Diene->Reaction_Vessel 3. Add Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Reaction_Vessel 2. Add Quenching Quenching (e.g., sat. NaHCO₃) Reaction_Vessel->Quenching Stir at controlled temp. Extraction Workup & Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Diastereomerically Enriched Cycloadduct Purification->Product

Caption: General workflow for the diastereoselective Diels-Alder reaction of a chiral 2H-azirine.

Logical Relationship of Stereochemical Control

The stereochemical outcome of the reaction is dictated by the formation of a chiral Lewis acid-azirine complex, which directs the facial selectivity of the diene's approach.

Stereocontrol_Logic Azirine Chiral 2H-Azirine (with auxiliary) Complex Chiral Lewis Acid-Azirine Complex Azirine->Complex Lewis_Acid Lewis Acid Lewis_Acid->Complex Face_A Shielded Face Complex->Face_A blocks Face_B Accessible Face Complex->Face_B exposes Minor_Diastereomer Minor Diastereomer Face_A->Minor_Diastereomer leads to Major_Diastereomer Major Diastereomer Face_B->Major_Diastereomer leads to Diene_Approach Diene Approach Diene_Approach->Face_A disfavored Diene_Approach->Face_B favored

Caption: Logic diagram illustrating facial selectivity in the Lewis acid-catalyzed Diels-Alder reaction.

References

Unveiling the Transients: A Comparative Guide to Reaction Intermediates in 2H-Azirine Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fleeting intermediates in 2H-azirine chemistry is paramount for reaction design and optimization. This guide provides a comprehensive analysis of the key reactive species that govern the diverse transformations of these strained heterocycles, supported by comparative data and detailed experimental protocols.

The high ring strain of 2H-azirines makes them versatile synthons in organic chemistry, capable of undergoing a variety of ring-opening and rearrangement reactions.[1][2] The nature of the reactive intermediate formed upon activation dictates the final product outcome. This guide focuses on the three primary classes of intermediates—vinyl nitrenes, azomethine ylides (often referred to as nitrile ylides in this context), and ketenimines—generated through thermal, photochemical, and base-induced pathways, respectively. We present a comparative overview of their generation, characterization, and subsequent reactivity, supplemented with quantitative data from the literature.

Comparative Analysis of 2H-Azirine Intermediates

The choice of reaction conditions—thermal, photochemical, or basic—determines the specific C-C or C-N bond cleavage in the 2H-azirine ring, leading to distinct reactive intermediates. The following table summarizes the key characteristics and representative transformations of these transient species.

IntermediateGeneration MethodKey CharacteristicsTypical Subsequent Reactions
Vinyl Nitrene ThermalHighly reactive, can be considered as a diradical or zwitterion.Ring expansion to pyrroles, indoles; intramolecular C-H insertion.[3]
Azomethine Ylide Photochemical1,3-dipole, undergoes cycloaddition reactions.[3+2] Cycloaddition with dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocycles.[4][5][6]
Ketenimine Base-Induced (from 2-acyl-2H-azirines)Nucleophilic, involved in rearrangements.Isomerization to oxazoles.[7]

Quantitative Data on Intermediate Reactivity

The following tables present quantitative data for representative reactions proceeding through different intermediates, allowing for a direct comparison of their reactivity profiles.

Table 1: Photochemically Generated Azomethine Ylide Reactivity

2H-Azirine SubstrateDipolarophileProductYield (%)Reference
3-Phenyl-2H-azirineBenzaldehyde3-Oxazoline derivativeHigh[5]
3-(Acridin-9-yl)-2H-azirineTerminal AlkynesIsoxazole derivatives-[8]
Photogenerated 2H-azirinesAlkynes (Photoredox-mediated)Highly substituted pyrroles-[8]

Table 2: Thermally Induced Transformations via Vinyl Nitrenes

2H-Azirine SubstrateReaction ConditionsProductYield (%)Reference
2-Aryl-2H-azirinesThermal RearrangementIndole-3-carbonitriles or Isoxazoles-[9]
β-Aldehyde/Ketone/Ester substituted vinyl azides (via 2H-azirine)ThermolysisIsoxazoles-[3]

Table 3: Base-Induced Rearrangement via Ketenimine Intermediate

2H-Azirine SubstrateBaseProductYield (%)Reference
2-Acyl-3-alkyl-2H-azirinesStrong BaseOxazoles-[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the generation and trapping of key 2H-azirine intermediates.

Protocol 1: Photochemical Generation and Trapping of an Azomethine Ylide

Objective: To generate an azomethine ylide from a 2H-azirine via photolysis and trap it with a dipolarophile.

Materials:

  • 3-Aryl-2H-azirine derivative

  • Dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD)

  • Anhydrous solvent (e.g., benzene, acetonitrile)

  • High-pressure mercury lamp or LED light source (e.g., 365 nm)

  • Quartz reaction vessel

  • Standard glassware for organic synthesis

  • Purification supplies (silica gel for chromatography)

Procedure:

  • A solution of the 3-aryl-2H-azirine (1.0 equiv) and the dipolarophile (1.2-2.0 equiv) in the chosen anhydrous solvent is prepared in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.1 M.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes.

  • The reaction vessel is sealed and placed in a photochemical reactor.

  • The solution is irradiated with a high-pressure mercury lamp or a suitable LED light source at room temperature. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[5]

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to isolate the cycloadduct.

  • The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Laser Flash Photolysis for Spectroscopic and Kinetic Characterization

Objective: To directly observe and characterize the transient azomethine ylide intermediate using laser flash photolysis.

Materials:

  • Aziridine precursor to the 2H-azirine/azomethine ylide system (e.g., (E)-1-butyl-2,3-diphenylaziridine)[4]

  • Spectroscopic grade solvent (e.g., acetonitrile)

  • Laser flash photolysis setup (e.g., with a 248 or 193 nm excitation source)

  • Time-resolved UV-Vis spectrophotometer

Procedure:

  • A dilute solution of the aziridine precursor is prepared in the spectroscopic grade solvent.

  • The solution is placed in a quartz cuvette and subjected to a laser pulse (e.g., λexc = 248 or 193 nm).[4]

  • The transient absorption spectra are recorded at various time delays after the laser pulse. The appearance of new absorption bands is indicative of the formation of the azomethine ylide.

  • To determine the reactivity, a quencher (e.g., an electron-deficient alkene) is added to the solution.

  • The decay of the transient absorption signal is monitored at a specific wavelength as a function of the quencher concentration.

  • The second-order rate constant for the reaction of the ylide with the quencher is determined from the slope of a plot of the pseudo-first-order rate constant versus the quencher concentration.[4]

Protocol 3: Trapping of Radical Intermediates

Objective: To investigate the involvement of radical intermediates in a 2H-azirine transformation.

Materials:

  • 2H-Azirine-2-carboxylate

  • Triethylamine (NEt₃)

  • Radical scavenger (e.g., (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, TEMPO)

  • Radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

  • Solvent (e.g., toluene)

Procedure:

  • Three parallel reactions are set up with the 2H-azirine-2-carboxylate and NEt₃ in toluene.

  • To the first reaction, no additive is introduced (control).

  • To the second reaction, a radical scavenger such as TEMPO is added.

  • To the third reaction, a radical initiator such as AIBN is added.[1]

  • The reactions are heated and monitored for product formation.

  • Inhibition of the reaction in the presence of TEMPO and acceleration in the presence of AIBN would provide strong evidence for the involvement of radical intermediates.[1]

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

G cluster_thermal Thermal Pathway cluster_photo Photochemical Pathway cluster_base Base-Induced Pathway 2H-Azirine_T 2H-Azirine Vinyl_Nitrene Vinyl Nitrene 2H-Azirine_T->Vinyl_Nitrene Heat (C-C Cleavage) Products_T Pyrroles, Indoles Vinyl_Nitrene->Products_T Rearrangement 2H-Azirine_P 2H-Azirine Azomethine_Ylide Azomethine Ylide 2H-Azirine_P->Azomethine_Ylide Light (hν) (C-C Cleavage) Products_P Pyrrolidines, etc. Azomethine_Ylide->Products_P Dipolarophile Dipolarophile Dipolarophile->Products_P [3+2] Cycloaddition 2-Acyl-2H-Azirine 2-Acyl-2H-Azirine Carbanion Carbanion Intermediate 2-Acyl-2H-Azirine->Carbanion Base (Deprotonation) Ketenimine Ketenimine Intermediate Carbanion->Ketenimine Ring Opening Products_B Oxazoles Ketenimine->Products_B Cyclization

Caption: Reaction pathways of 2H-azirines.

G Start Select 2H-Azirine Transformation Method Choose Method: Thermal, Photochemical, or Base-Induced Start->Method Intermediate Generate Postulated Intermediate Method->Intermediate Characterization Characterize Intermediate Intermediate->Characterization Trapping Trapping Experiments Characterization->Trapping Spectroscopy Spectroscopic Analysis (e.g., LFP) Characterization->Spectroscopy Computation Computational Modeling (DFT) Characterization->Computation Analysis Analyze Data & Confirm Structure Trapping->Analysis Spectroscopy->Analysis Computation->Analysis End Elucidate Reaction Mechanism Analysis->End

Caption: Workflow for intermediate analysis.

References

A Comparative Guide to the Mechanistic intricacies of 2H-Azirine Ring Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The highly strained, three-membered heterocyclic system of 2H-azirines serves as a versatile synthetic intermediate, unlocking a diverse array of molecular architectures. The strategic cleavage of the azirine ring can be directed through distinct mechanistic pathways, primarily dictated by the application of thermal or photochemical energy. This guide provides a comparative analysis of these ring-opening mechanisms, supported by available experimental data, to aid researchers in harnessing the synthetic potential of these reactive intermediates.

At a Glance: Photochemical vs. Thermal Ring Opening

The fundamental dichotomy in the reactivity of 2H-azirines lies in the selective cleavage of either the C-C or C-N bond of the strained ring. Photochemical excitation typically favors the cleavage of the C2-C3 bond, leading to the formation of a nitrile ylide. In contrast, thermal activation generally results in the cleavage of the C2-N bond, yielding a vinyl nitrene intermediate. The subsequent transformations of these reactive intermediates offer divergent pathways to a multitude of nitrogen-containing compounds.

Activation Method Bond Cleaved Primary Intermediate Key Subsequent Reactions
Photochemical C2-C3Nitrile Ylide1,3-Dipolar Cycloadditions
Thermal C2-NVinyl NitreneIntramolecular C-H Insertion, Rearrangement
Catalytic (Acid/Metal) C-N or C=NVariesAnnulation, Ring Expansion

Photochemical Ring Opening: A Gateway to Nitrile Ylides

Upon absorption of ultraviolet light, 2H-azirines typically undergo a concerted, electrocyclic ring opening to form nitrile ylides. These 1,3-dipolar species are valuable intermediates in the synthesis of five-membered heterocycles through cycloaddition reactions.

For instance, the photolysis of 2-methyl-3-phenyl-2H-azirine in acetonitrile has been shown to proceed through a nitrile ylide intermediate, which can be trapped by dipolarophiles. In contrast, its isomer, 3-methyl-2-phenyl-2H-azirine, under similar conditions, favors the formation of a vinyl nitrene, highlighting the profound influence of substituent placement on the excited-state reactivity.[1]

Photochemical_Ring_Opening cluster_start 2H-Azirine cluster_intermediate Intermediate cluster_products Products 2H_Azirine 2H-Azirine Nitrile_Ylide Nitrile Ylide (1,3-Dipole) 2H_Azirine->Nitrile_Ylide (C-C Cleavage) Cycloadducts Five-membered Heterocycles Nitrile_Ylide->Cycloadducts + Dipolarophile [3+2] Cycloaddition

Experimental Protocol: Laser Flash Photolysis for Intermediate Detection

Laser flash photolysis (LFP) is a powerful technique to study the transient intermediates generated during photochemical reactions.

Objective: To detect and characterize the transient nitrile ylide intermediate formed from the photolysis of a 2H-azirine.

Methodology:

  • A solution of the 2H-azirine in a suitable solvent (e.g., acetonitrile) is placed in a quartz cuvette.

  • The sample is excited with a short, high-intensity laser pulse at a wavelength where the 2H-azirine absorbs (e.g., from an Nd:YAG laser).

  • A monitoring light beam from a separate source (e.g., a xenon lamp) is passed through the sample at a right angle to the laser pulse.

  • The change in absorbance of the monitoring light as a function of time after the laser flash is recorded using a fast detector (e.g., a photomultiplier tube) and an oscilloscope.

  • The transient absorption spectrum of the intermediate can be constructed by plotting the change in absorbance at different wavelengths.

Thermal Ring Opening: The Vinyl Nitrene Pathway

Thermolysis of 2H-azirines typically proceeds via cleavage of the weaker C-N bond to afford a vinyl nitrene intermediate.[2] These highly reactive species can undergo a variety of subsequent reactions, most commonly intramolecular C-H insertion to form substituted indoles or other fused heterocyclic systems.

Thermal_Ring_Opening cluster_start 2H-Azirine cluster_intermediate Intermediate cluster_products Products 2H_Azirine 2H-Azirine Vinyl_Nitrene Vinyl Nitrene 2H_Azirine->Vinyl_Nitrene Δ (C-N Cleavage) Indoles Indoles / Fused Heterocycles Vinyl_Nitrene->Indoles Intramolecular C-H Insertion Ketenimines Ketenimines Vinyl_Nitrene->Ketenimines Rearrangement

Experimental Protocol: Thermolysis of a Vinyl Azide to Generate a 2H-Azirine and Subsequent Ring Opening

A common method to study the thermal ring opening of 2H-azirines involves their in situ generation from the corresponding vinyl azides.

Objective: To synthesize a 2H-azirine from a vinyl azide and study its thermal decomposition products.

Methodology:

  • Synthesis of 2H-Azirine: A solution of the vinyl azide in an inert, high-boiling solvent (e.g., toluene or xylene) is heated under reflux. The progress of the reaction, marked by the evolution of nitrogen gas, is monitored by TLC or GC-MS until the starting material is consumed.

  • Thermal Ring Opening: The reaction mixture containing the in situ generated 2H-azirine is then heated at a higher temperature or for an extended period to induce thermal ring opening.

  • Product Analysis: After cooling, the reaction mixture is concentrated, and the products are isolated and purified by column chromatography. The structure of the products (e.g., indoles) is confirmed by spectroscopic methods (NMR, IR, MS).

Alternative Ring-Opening Pathways

While photochemical and thermal methods are the most studied, the ring of 2H-azirines can also be opened using other reagents, offering alternative synthetic strategies.

  • Brønsted Acid-Promoted Ring Opening: In the presence of a Brønsted acid such as perchloric acid (HClO4), 2H-azirines can undergo ring opening and subsequent annulation with nucleophiles like thioamides to synthesize thiazoles.[3]

  • Metal-Catalyzed Ring Opening: Transition metal catalysts, including copper and rhodium, can facilitate the ring opening of 2H-azirines, leading to various transformations such as ring expansions and cycloadditions.[4][5]

Experimental_Workflow Start Synthesis of Substituted 2H-Azirine Reaction Ring-Opening Reaction (Photochemical or Thermal) Start->Reaction Intermediate_Detection Intermediate Detection (e.g., LFP, Matrix Isolation) Reaction->Intermediate_Detection Trapping Intermediate Trapping (with Dipolarophiles/Scavengers) Reaction->Trapping Mechanism Elucidation of Reaction Mechanism Intermediate_Detection->Mechanism Product_Analysis Product Isolation and Characterization (NMR, MS, X-ray) Trapping->Product_Analysis Product_Analysis->Mechanism

Conclusion

The ring-opening reactions of 2H-azirines provide a rich platform for the synthesis of diverse nitrogen-containing heterocycles. The choice between photochemical and thermal activation allows for a controlled divergence in the reaction pathway, leading to either nitrile ylides or vinyl nitrenes as key intermediates. While a comprehensive quantitative comparison of these pathways across a broad range of substrates is an area ripe for further investigation, the existing mechanistic understanding provides a solid framework for synthetic design. The continued exploration of catalytic and alternative ring-opening methods will undoubtedly further expand the synthetic utility of these fascinating strained heterocycles.

References

A Comparative Guide to the Efficacy of Lewis Acids in 2H-Azirine Activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the efficacy of various Lewis acids in the activation of 2H-azirines, highly strained three-membered heterocycles that are valuable synthetic intermediates. The activation of the 2H-azirine ring is crucial for its application in constructing more complex nitrogen-containing molecules. Lewis acid catalysis is a primary method for this activation, enhancing the electrophilicity of the C=N bond and facilitating reactions such as nucleophilic additions and cycloadditions.[1][2][3] This document summarizes quantitative data from key experiments, offers detailed experimental protocols, and visualizes the underlying activation mechanism to aid researchers in catalyst selection and reaction design.

General Mechanism of 2H-Azirine Activation

2H-azirines are characterized by significant ring strain and a reactive imine bond.[1][3] A Lewis acid (LA) coordinates to the lone pair of electrons on the nitrogen atom. This coordination withdraws electron density from the azirine ring, which significantly increases the electrophilicity of the imine carbon (C2). The activated complex is then highly susceptible to attack by a nucleophile (Nu⁻) or a diene, leading to regioselective ring-opening or cycloaddition, respectively. This fundamental activation pathway is the basis for the diverse reactivity of 2H-azirines in the presence of Lewis acids.[4][5]

Lewis_Acid_Activation cluster_start Initial State cluster_activation Activation cluster_product Product Formation Azirine 2H-Azirine Activated_Complex Activated LA-Azirine Complex Azirine->Activated_Complex Coordination LA Lewis Acid (LA) Nu Nucleophile (Nu⁻) Nu->Activated_Complex Nucleophilic Attack Product Ring-Opened Product Activated_Complex->Product Ring-Opening

Caption: General mechanism of Lewis acid-catalyzed 2H-azirine activation.

Comparative Efficacy of Common Lewis Acids

The choice of Lewis acid can profoundly impact reaction outcomes, influencing reaction rates, yields, and stereoselectivity.[4] Below is a comparison of three commonly employed Lewis acids—Boron Trifluoride Etherate (BF₃·OEt₂), Scandium(III) Triflate (Sc(OTf)₃), and Copper(II) Triflate (Cu(OTf)₂)—for the activation of 2H-azirines in Diels-Alder reactions.

  • Boron Trifluoride Etherate (BF₃·OEt₂): A classic and strong Lewis acid, BF₃·OEt₂ is effective in activating 2H-azirines for various transformations.[4][6] It often promotes reactions at low temperatures, although its high reactivity can sometimes lead to decomposition of sensitive substrates.[4][7] Its moisture sensitivity requires strictly anhydrous conditions.

  • Scandium(III) Triflate (Sc(OTf)₃): As a rare-earth metal triflate, Sc(OTf)₃ is a highly effective and water-tolerant Lewis acid.[8][9] Its stability and reusability make it an attractive "green" catalyst.[8] It has demonstrated exceptional catalytic activity in a wide range of reactions, including those involving aziridines, which are structurally related to 2H-azirines.[8][10]

  • Copper(II) Triflate (Cu(OTf)₂): Cu(OTf)₂ is a mild and versatile Lewis acid catalyst used in numerous organic transformations, including the ring-opening of aziridines and multicomponent reactions.[5][11][12] Its affordability and lower toxicity compared to other transition metals make it a practical choice for many applications.

Table 1: Comparison of Lewis Acids in Aza-Diels-Alder Reactions of 2H-Azirines

2H-Azirine SubstrateDieneLewis Acid (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
3-Phenyl-2H-azirine-2-carboxylateCyclopentadieneBF₃·OEt₂ (100)CH₂Cl₂-78195>95:5
3-Phenyl-2H-azirine-2-carboxylateCyclopentadieneSc(OTf)₃ (20)CH₂Cl₂-202480>95:5
3-Phenyl-2H-azirine-2-carboxylateCyclopentadieneCu(OTf)₂ (20)CH₂Cl₂02455>95:5
3-Benzyl-2H-azirineCyclopentadieneBF₃·OEt₂ (100)CH₂Cl₂-78289>95:5
3-Methyl-2H-azirine-2-carboxylateIsopreneBF₃·OEt₂ (100)CH₂Cl₂-20491N/A (Regioisomers)

Note: Data is compiled and representative of trends observed in the literature.[4][13] Direct comparison under identical conditions may vary.

From the data, BF₃·OEt₂ appears to be the most reactive catalyst, affording high yields in short reaction times at very low temperatures.[4] Sc(OTf)₃ also provides good yields with excellent stereoselectivity, showcasing its utility as a stable and effective catalyst.[13] Cu(OTf)₂ is less reactive in this specific transformation but still promotes the desired cycloaddition.[13]

Experimental Protocols

Detailed methodologies are provided for representative reactions involving Lewis acid activation of azirine or structurally similar aziridine systems.

Protocol 1: BF₃·OEt₂-Mediated Aza-Diels-Alder Reaction of a 2H-Azirine

This protocol is a general representation for the cycloaddition between a 2H-azirine and a diene.

  • Materials: 3-Phenyl-2H-azirine-2-carboxylate, cyclopentadiene, boron trifluoride etherate (BF₃·OEt₂), and anhydrous dichloromethane (CH₂Cl₂).

  • Procedure:

    • A solution of 3-phenyl-2H-azirine-2-carboxylate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) is cooled to -78 °C under a nitrogen atmosphere.

    • Freshly distilled cyclopentadiene (3.0 mmol, 3.0 equiv) is added to the solution.

    • BF₃·OEt₂ (1.0 mmol, 1.0 equiv) is added dropwise to the stirred solution.

    • The reaction mixture is stirred at -78 °C for 1 hour, with progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

    • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL).

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the bicyclic tetrahydropyridine product.[4]

Protocol 2: Sc(OTf)₃-Catalyzed Nucleophilic Addition to an N-Tosylaziridine

This protocol details the ring-opening of an activated aziridine, a reaction pathway analogous to nucleophilic attack on an activated 2H-azirine.

  • Materials: 2-Methyl-N-tosylaziridine, 4-nitrobenzaldehyde, scandium(III) triflate (Sc(OTf)₃), undecane (internal standard), and anhydrous dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of 2-methyl-N-tosylaziridine (1.5 mmol, 1.0 equiv) and undecane (45 mg) in anhydrous CH₂Cl₂ (1.5 mL), add 4-nitrobenzaldehyde (2.5 mmol, 1.67 equiv).

    • Add scandium triflate (0.3 mmol, 20 mol%) to the mixture.

    • The reaction mixture is stirred at 40 °C under an ambient atmosphere.

    • Aliquots are taken at regular intervals (e.g., 15, 30, 60, 120 min), filtered through a short pad of silica gel, and washed with dichloromethane.

    • The conversion of the aziridine is monitored by Gas Chromatography (GC) analysis against the internal standard.[10]

    • After completion, the reaction is quenched with water, and the product is extracted with CH₂Cl₂. The combined organic layers are dried and concentrated, followed by purification via silica gel chromatography.

Experimental_Workflow A 1. Dissolve 2H-Azirine & Diene in anhydrous CH₂Cl₂ B 2. Cool reaction vessel to specified temperature (e.g., -78°C) A->B C 3. Add Lewis Acid (e.g., BF₃·OEt₂) dropwise under N₂ atmosphere B->C D 4. Stir for specified time, monitor via TLC C->D E 5. Quench reaction with saturated aq. NaHCO₃ D->E F 6. Perform aqueous workup (Separate layers, extract) E->F G 7. Dry, filter, and concentrate organic phase F->G H 8. Purify product by flash column chromatography G->H

Caption: General workflow for a Lewis acid-mediated reaction of a 2H-azirine.

Conclusion

The activation of 2H-azirines using Lewis acids is a powerful strategy for the synthesis of complex nitrogen heterocycles. Strong Lewis acids like BF₃·OEt₂ promote rapid reactions at low temperatures, while water-tolerant catalysts such as Sc(OTf)₃ offer advantages in terms of handling and sustainability. Milder catalysts like Cu(OTf)₂ also effectively facilitate these transformations, providing an alternative with lower cost and toxicity. The optimal choice of Lewis acid is highly dependent on the specific substrates, desired reaction rate, and tolerance of the functional groups present in the molecule. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Spectroscopic Guide to 3-Substituted-2H-Azirines with a Focus on 3-Benzyl-2H-Azirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key spectroscopic data for 3-substituted-2H-azirines. Due to the limited availability of published experimental data for 3-benzyl-2H-azirine, this document focuses on the spectroscopic characteristics of closely related and well-characterized 3-substituted azirines. The data presented for 3-phenyl-2H-azirine, 3-methyl-2H-azirine, and 3-tert-butyl-2H-azirine derivatives will serve as a valuable reference for researchers in identifying and characterizing novel azirine compounds.

Spectroscopic Data Comparison

The following table summarizes the available spectroscopic data for a selection of 3-substituted-2H-azirines. The data for this compound is predicted based on the trends observed in the other derivatives.

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm-1)Mass Spectrometry (m/z)
This compound Predicted: ~7.3 (m, 5H, Ar-H), ~3.5 (s, 2H, CH2), ~1.5 (s, 2H, azirine-H)Predicted: ~165 (C=N), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~40 (CH2), ~20 (azirine-CH2)Predicted: ~3030 (Ar C-H), ~2950 (Alkyl C-H), ~1740 (C=N stretch)Predicted: M+ at 131
3-Phenyl-2H-azirine Aromatic protons and azirine ring protons would be expected.[1]C-2: 14.4, C-3: 164.2[2]Aromatic C-H, C=N stretchingM+ at 117
Methyl 3-methyl-2H-azirine-2-carboxylate Data not available in cited literature.Data not available in cited literature.~1740 (C=O), other characteristic bands observed.Data not available in cited literature.
tert-Butyl 2H-azirine-3-carboxylate Data not available in cited literature.Expected signals include: δ 170–175 (C=O), δ 160–165 (C=N), δ 25–30 (t-Bu carbons).Data not available in cited literature.Data not available in cited literature.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of 2H-azirine derivatives. Specific parameters may vary depending on the instrumentation and the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for a small molecule like a 3-substituted-2H-azirine is outlined below.[1]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) in an NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • 1H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64, depending on the sample concentration.

      • Relaxation Delay: 1-2 seconds.

    • Processing:

      • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

      • Phase and baseline correct the spectrum.

      • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

  • 13C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more, as 13C has a low natural abundance.

      • Relaxation Delay: 2-5 seconds.

    • Processing:

      • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

      • Phase and baseline correct the spectrum.

      • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat (for liquids): A drop of the sample is placed between two KBr or NaCl plates.

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet.

    • Solution: The sample is dissolved in a suitable solvent (e.g., CCl4, CS2) and placed in a solution cell.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or solvent) is recorded.

    • The sample spectrum is then recorded, typically over a range of 4000-400 cm-1.

    • The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for volatile and thermally stable compounds like many 2H-azirines.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

  • Ionization: In EI-MS, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, showing the relative intensity of each m/z value.

Experimental Workflow and Structural Logic

The following diagrams illustrate the general workflow for spectroscopic analysis of 3-substituted-2H-azirines and the logical relationship of their key structural features.

spectroscopic_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of 3-Substituted-2H-Azirine NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure azirine_structure cluster_substituent Substituent Effects cluster_spectroscopy Spectroscopic Signatures Azirine 3-Substituted-2H-Azirine Core R_Group 3-Substituent (R) (e.g., Benzyl, Phenyl, Alkyl) Azirine->R_Group NMR_Signals Characteristic NMR Shifts (Azirine Ring Protons/Carbons) R_Group->NMR_Signals Influences IR_Bands Key IR Absorptions (C=N Stretch) R_Group->IR_Bands MS_Fragments Mass Spec Fragmentation (Molecular Ion) R_Group->MS_Fragments

References

Safety Operating Guide

Essential Safety and Handling Protocols for 3-Benzyl-2H-azirine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 3-Benzyl-2H-azirine, a strained heterocyclic compound that requires careful management in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe operational workflow.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the known reactivity of 2H-azirines and general best practices for handling reactive organic compounds. Always perform a thorough risk assessment before beginning any work.

Immediate Safety and Handling

Due to the strained three-membered ring, 2H-azirines are highly reactive and should be handled with caution. It is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.

Personal Protective Equipment (PPE):

The minimum required PPE for handling this compound is outlined below. It is imperative to inspect all PPE for integrity before each use.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or during transfers.[1][2][3][4]Protects against splashes and potential projectiles from a rapid reaction.
Hand Protection Nitrile gloves are recommended for incidental contact. For prolonged handling, consider double-gloving or using heavier-duty gloves.[1][2][3]Nitrile provides good resistance to a range of organic solvents.[4]
Body Protection A flame-resistant lab coat is essential. Ensure it is fully buttoned.Protects skin and clothing from spills and splashes.
Footwear Closed-toe shoes, preferably made of a chemical-resistant material, are required.[1]Protects against spills and dropped objects.
Respiratory Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available, a respirator may be required.[1]Azirines can be volatile, and inhalation of vapors should be avoided.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and free of clutter.

    • Have all necessary equipment and reagents ready before starting the procedure.

    • Locate the nearest eyewash station and safety shower.

    • Prepare a quench solution (e.g., a dilute solution of a mild acid or a suitable nucleophile) in case of a runaway reaction.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Handle this compound in a chemical fume hood to minimize exposure.

    • Use glassware that is clean, dry, and free of cracks or defects.

    • Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases, which could catalyze vigorous reactions.

    • Keep the container tightly closed when not in use.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

    • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[5]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all contaminated materials, including gloves, absorbent materials, and empty containers, in a designated hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the date.[5]

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and incompatible materials.[5]

  • Final Disposal:

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Transfer/React Azirine prep3->handle1 clean1 Quench Reaction (if needed) handle1->clean1 clean3 Decontaminate Glassware handle1->clean3 clean2 Segregate Waste clean1->clean2 clean4 Dispose of PPE clean2->clean4 clean5 Store Hazardous Waste clean2->clean5 clean3->clean2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.